Methyllycaconitine citrate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyllycaconitine Citrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA) citrate (B86180) is a norditerpenoid alkaloid that has emerged as a critical pharmacological tool for the study of nicotinic acetylcholine (B1216132) receptors (nAChRs). It is a potent and highly selective competitive antagonist of the α7 subtype of neuronal nAChRs. This technical guide provides an in-depth overview of the mechanism of action of MLA citrate, including its binding affinity, receptor selectivity, and impact on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on the α7 nAChR.
Introduction
Methyllycaconitine, originally isolated from Delphinium species (larkspurs), has been instrumental in characterizing the physiological and pathological roles of the α7 nicotinic acetylcholine receptor.[1] Its high affinity and selectivity make it an invaluable probe for distinguishing α7 nAChR activity from that of other nAChR subtypes.[2] Understanding the precise mechanism of action of MLA is crucial for interpreting experimental results and for the rational design of novel therapeutic agents targeting the α7 nAChR, which is implicated in a range of neurological and inflammatory disorders.
Core Mechanism of Action: Competitive Antagonism of α7 nAChR
The primary mechanism of action of Methyllycaconitine citrate is its competitive antagonism at the α7 nicotinic acetylcholine receptor. MLA binds with high affinity to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the channel opening that would normally be induced by ACh. This blockade of α7 nAChR activation inhibits the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, thus modulating downstream signaling events.
Figure 1: Competitive antagonism of MLA at the α7 nAChR.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of MLA for various nAChR subtypes have been quantified through radioligand binding assays and functional studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity (Ki) of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand | Preparation | Ki Value | Reference(s) |
| α7 | [¹²⁵I]α-bungarotoxin | Rat brain membranes | 1.4 nM | [2][3][4][5] |
| α7 | [³H]MLA | Rat brain membranes | 1.86 nM | [6] |
| α-conotoxin-MII sensitive | [¹²⁵I]α-CTx-MII | Rat striatum | 33 nM | [7][8] |
| Muscle-type | [¹²⁵I]α-bungarotoxin | Human muscle extracts | ~8 µM | [1] |
| α4β2 | --INVALID-LINK---nicotine | Rat brain | ~4 µM | [1] |
Table 2: Functional Antagonism (IC50) of this compound
| nAChR Subtype | Agonist | Preparation | IC50 Value | Reference(s) |
| α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | 2 nM | [9][10] |
| α3β2 | Acetylcholine | Avian nAChRs in Xenopus oocytes | ~80 nM | [1] |
| α4β2 | Acetylcholine | Avian nAChRs in Xenopus oocytes | ~700 nM | [1] |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand, and tissue preparation used.
Impact on Downstream Signaling Pathways
By blocking α7 nAChR-mediated calcium influx, MLA can influence a variety of intracellular signaling cascades. One notable example is the cholinergic anti-inflammatory pathway.
The Cholinergic Anti-inflammatory Pathway
Activation of α7 nAChRs on immune cells, such as macrophages, by acetylcholine or other agonists typically leads to the inhibition of pro-inflammatory cytokine production. This is mediated, in part, through the JAK2/STAT3 signaling pathway. MLA, by antagonizing the α7 nAChR, can block this anti-inflammatory effect.
Figure 2: MLA's inhibitory effect on the cholinergic anti-inflammatory pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from studies characterizing the binding of [³H]MLA to rat brain membranes.[6][11]
Objective: To determine the binding affinity (Ki) of MLA for the α7 nAChR.
Materials:
-
[³H]Methyllycaconitine (Radioligand)
-
Unlabeled this compound (Competitor)
-
Rat brain tissue (e.g., hippocampus)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of radioligand ([³H]MLA) at a fixed concentration (typically near its Kd).
-
50 µL of binding buffer or unlabeled MLA at varying concentrations (for competition curve).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled MLA. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is a generalized procedure based on methodologies used to functionally characterize nAChRs expressed in Xenopus oocytes.[1][12]
Objective: To measure the inhibitory effect of MLA on ACh-induced currents in oocytes expressing specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits (e.g., α7)
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., Acetylcholine in recording solution)
-
Antagonist solution (e.g., MLA in recording solution)
-
TEVC setup (amplifier, micromanipulators, recording chamber, perfusion system)
-
Glass microelectrodes filled with 3M KCl
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrode Placement: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with the agonist solution (ACh) to elicit an inward current. Wash with recording solution until the current returns to baseline.
-
Antagonist Application: Pre-incubate the oocyte with the antagonist solution (MLA) for a defined period.
-
Co-application: While still in the presence of MLA, co-apply the agonist (ACh) and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the current in the presence and absence of MLA. To determine the IC50, repeat the experiment with a range of MLA concentrations and plot the percent inhibition of the agonist response against the log concentration of MLA.
MTT Assay for Cell Viability
This protocol is based on a study investigating the effect of MLA on Aβ-induced cytotoxicity.[13]
Objective: To assess the effect of MLA on cell viability.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and culture for 24 hours.
-
Treatment: Treat the cells with various concentrations of MLA for a specified time (e.g., 24 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of MLA on cell viability.
Conclusion
This compound is a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor. Its high affinity and specificity have made it an indispensable tool in neuroscience and pharmacology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the role of the α7 nAChR in health and disease and to develop novel therapeutics targeting this important receptor.
References
- 1. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. [3H]-Methyllycaconitine: a high affinity radioligand that labels invertebrate nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research and Pharmacological Properties of Methyllycaconitine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid isolated from Delphinium species, has emerged as a pivotal tool in neuropharmacology. This technical guide provides a comprehensive overview of the early research and pharmacological properties of MLA, with a focus on its mechanism of action as a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document details its binding affinities, inhibitory concentrations across various nAChR subtypes, and toxicological profile. Furthermore, it provides detailed protocols for key experimental assays, including radioligand binding, two-electrode voltage clamp electrophysiology, and in vivo behavioral studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of MLA's pharmacological characterization.
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid first isolated from the seeds of Delphinium brownii and later from Delphinium elatum.[1] Initially recognized for its toxic properties, particularly in livestock poisoning, early pharmacological studies revealed its potent "curare-like" effects, indicating an interaction with nicotinic acetylcholine receptors (nAChRs).[1] These initial observations paved the way for its characterization as a highly selective antagonist of the α7 subtype of neuronal nAChRs.[2][3] This selectivity has established MLA as an invaluable molecular probe for elucidating the physiological and pathological roles of α7 nAChRs, which are implicated in a range of neurological and psychiatric disorders.[4]
Pharmacological Properties
Mechanism of Action
The primary mechanism of action of Methyllycaconitine is its competitive antagonism of the α7 nicotinic acetylcholine receptor.[3] nAChRs are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, undergo a conformational change that opens a central pore, allowing the influx of cations such as Na⁺ and Ca²⁺.[5] This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. MLA binds to the same site as acetylcholine on the α7 nAChR but does not activate the channel. Instead, it competitively inhibits the binding of agonists, thereby preventing channel opening and the subsequent cellular response.[3]
Selectivity Profile
MLA exhibits a high degree of selectivity for the α7 nAChR subtype. However, at higher concentrations, it can also interact with other nAChR subtypes, including α3β4, α4β2, and the muscle-type nAChR at the neuromuscular junction.[6][7] Its affinity for the α7 subtype is in the nanomolar range, while its affinity for other subtypes is significantly lower, typically in the micromolar range.[6][8]
In Vivo Effects and Toxicology
The in vivo effects of MLA are consistent with its antagonism of nAChRs. Its "curare-like" properties result in neuromuscular blockade and, at high doses, can lead to respiratory paralysis and death.[1] The toxicity of MLA varies across different animal species.[1] In rodents, administration of MLA has been shown to influence locomotor activity and can be used to model deficits in α7 nAChR function.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity, inhibitory potency, and toxicity of Methyllycaconitine.
Table 1: Binding Affinity of Methyllycaconitine for Nicotinic Acetylcholine Receptors
| Radioligand | Preparation | Receptor Subtype | Ki (nM) | Kd (nM) | Reference(s) |
| [³H]Methyllycaconitine | Rat brain membranes | α7 | 1.4 | 1.86 ± 0.31 | [2][6] |
| [¹²⁵I]α-Bungarotoxin | Rat brain membranes | α7 | 1.8 ± 0.5 | - | [2] |
| [¹²⁵I]α-Cobratoxin | Rat brain membranes | α7 | 5.5 ± 0.9 | - | [2] |
| [³H]Nicotine | Rat brain membranes | Non-α7 | 6100 ± 1100 | - | [2] |
| [¹²⁵I]α-Conotoxin-MII | Rat striatum | α3/α6β2β3* | 33 | - | [9] |
Table 2: Inhibitory Potency of Methyllycaconitine at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Preparation | Assay | IC₅₀ (nM) | Reference(s) |
| α7 | Human (expressed in Xenopus oocytes) | Electrophysiology | ~2 | [10] |
| α3β4* | Bovine adrenal cells | Catecholamine secretion | 2600 | [11] |
| α4β2 | Chick (expressed in Xenopus oocytes) | Electrophysiology | 650 | [7] |
| α3β2 | Chick (expressed in Xenopus oocytes) | Electrophysiology | 80 | [7] |
| Muscle-type | Human | Radioligand binding | 8000 | [1] |
Table 3: Acute Toxicity of Methyllycaconitine
| Species | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |
| Mouse | Intraperitoneal | 3-5 | [1] |
| Frog | Parenteral | 3-4 | [1] |
| Rabbit | Parenteral | 2-3 | [1] |
Detailed Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR in rat brain membranes using [³H]Methyllycaconitine.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
[³H]Methyllycaconitine (specific activity ~15-30 Ci/mmol)
-
Unlabeled Methyllycaconitine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filter harvesting apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Methyllycaconitine (final concentration ~1-2 nM), and 50 µL of either buffer (for total binding), unlabeled MLA (1 µM final concentration, for non-specific binding), or the test compound at various concentrations.
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature (20-25°C) for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter after allowing the vials to equilibrate.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol outlines the procedure for expressing human α7 nAChRs in Xenopus laevis oocytes and characterizing the antagonist activity of MLA using TEVC.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human α7 nAChR subunit
-
Collagenase solution
-
Oocyte Ringer's solution (OR2)
-
Recording solution (e.g., Ba²⁺ Ringer's solution)
-
Acetylcholine (agonist)
-
Methyllycaconitine (antagonist)
-
Microinjection apparatus
-
TEVC amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (e.g., 1 ng/oocyte).
-
Incubate the injected oocytes in OR2 solution at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
Apply acetylcholine (ACh) at its EC₅₀ concentration to elicit a control current response.
-
After a washout period, pre-apply MLA at various concentrations for a set duration (e.g., 2-5 minutes).
-
Co-apply ACh (at its EC₅₀) with MLA and record the inhibited current response.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of MLA.
-
Calculate the percentage of inhibition for each MLA concentration.
-
Plot the percentage of inhibition against the logarithm of the MLA concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
In Vivo Assessment of Locomotor Activity in Mice
This protocol describes a method to evaluate the effect of MLA on spontaneous locomotor activity in mice.
Materials:
-
Male adult mice (e.g., C57BL/6 strain)
-
Methyllycaconitine citrate
-
Saline solution (0.9% NaCl)
-
Locomotor activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation:
-
Habituate the mice to the experimental room for at least 60 minutes before testing.
-
Habituate the mice to the locomotor activity chambers for 30-60 minutes on the day prior to the experiment.
-
-
Drug Administration:
-
Prepare solutions of MLA in saline at the desired doses (e.g., 1, 3, and 10 mg/kg).
-
Administer MLA or saline (vehicle control) to the mice via intraperitoneal injection.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place each mouse in the center of a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the locomotor activity of the MLA-treated groups to the saline-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Methyllycaconitine and a typical workflow for its characterization.
Caption: Mechanism of action of Methyllycaconitine (MLA) at the α7 nAChR.
Caption: Experimental workflow for characterizing a nAChR antagonist like MLA.
Conclusion
The early research on Methyllycaconitine has been instrumental in defining its role as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized pharmacological properties, including its high binding affinity and specific in vitro and in vivo effects, have made it an indispensable tool for neuroscientists. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of nAChR function and the development of novel therapeutics targeting this important receptor system. The continued use of MLA in preclinical research will undoubtedly lead to a deeper understanding of the role of α7 nAChRs in health and disease.
References
- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 2. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 9. researchgate.net [researchgate.net]
- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 11. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Methyllycaconitine (MLA) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid found in Delphinium (larkspur) species, is a potent and selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype. While its pharmacological properties have been extensively studied, its toxicological profile, especially concerning long-term exposure, remains incompletely characterized. This technical guide provides a comprehensive overview of the existing toxicological data for MLA from studies in various animal models. The document summarizes acute toxicity data, details known mechanisms of action and clinical signs of toxicity, and outlines the significant knowledge gaps in the areas of chronic, reproductive, developmental, and genotoxic effects. This guide is intended to serve as a resource for researchers and professionals involved in the development of therapeutic agents targeting nAChRs and for those assessing the risks associated with exposure to MLA.
Acute Toxicity
The acute toxicity of Methyllycaconitine has been evaluated in several animal species, with the primary endpoint being the median lethal dose (LD50). The toxicity of MLA varies depending on the species and the route of administration.
Quantitative Acute Toxicity Data
The following tables summarize the reported LD50 values for MLA in various animal models.
Table 1: Parenteral and Oral LD50 Values of Methyllycaconitine in Various Animal Species
| Animal Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Parenteral | 3 - 5 | [1] |
| Mouse (various strains) | Intravenous | 3.3 - 5.8 | [2] |
| Rat | Parenteral | ~5 | [1] |
| Rabbit | Parenteral | 2 - 3 | [1] |
| Frog | Parenteral | 3 - 4 | [1] |
| Sheep | Not Specified | ~10 | [1] |
| Cattle | Not Specified | ~2 | [1] |
| Dog | Not Specified | More sensitive than rabbits | [1] |
| Cat | Not Specified | Comparable to rabbits | [1] |
Table 2: Intravenous LD50 Values of Methyllycaconitine in Different Mouse Genotypes
| Mouse Genotype | LD50 (mg/kg BW) | Reference(s) |
| Wild-type | 4.2 ± 0.9 | [3] |
| Heterozygous α7 knockout | 3.7 ± 1.1 | [3] |
| Homozygous α7 knockout | 3.3 ± 0.9 | [3] |
Clinical Signs of Acute Toxicity
Following acute exposure to MLA, a range of clinical signs has been observed in various animal models. These signs are consistent with the compound's mechanism of action as a neuromuscular blocking agent.
Observed signs of acute toxicity include:
-
Agitation[1]
-
Respiratory difficulty and dyspnea[1]
-
Spastic and jerky muscular convulsions (in mice and rats)[1][2]
-
Increased heart and respiration rates[1]
-
Collapse[1]
-
Cyanosis of the nose and toes in mice[2]
The onset of these symptoms is rapid, typically appearing within 2-3 minutes of injection, and in non-lethal doses, they may disappear within 10 minutes.[1] In cases of severe poisoning in sheep and calves, administration of acetylcholinesterase inhibitors like neostigmine (B1678181) and physostigmine, with or without atropine, has been shown to counteract the toxic effects.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of MLA are not consistently reported in the available literature. However, based on the published studies, a general workflow for acute toxicity testing can be outlined.
General Protocol for Acute Toxicity (LD50) Determination in Mice (Intravenous)
-
Animals: Male and female mice of a specified strain (e.g., Swiss Webster, A/J, C57Bl/6).[1][2]
-
Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.
-
Test Substance: Methyllycaconitine citrate (B86180) (or other salt) dissolved in a suitable vehicle (e.g., saline).
-
Dose Administration: A range of doses is administered intravenously (i.v.) via the tail vein.
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days for clinical signs of toxicity and mortality.
-
Data Analysis: The LD50 value and its confidence intervals are calculated using a recognized statistical method (e.g., probit analysis).
Mechanism of Action and Signaling Pathways
The primary mechanism of toxicity for MLA is its potent and competitive antagonism of nicotinic acetylcholine receptors (nAChRs).[1] MLA exhibits a high affinity for the α7 subtype of nAChRs, but it also interacts with other subtypes, which contributes to its broad toxicological effects.[1]
The blockade of nAChRs at the neuromuscular junction leads to muscle weakness, paralysis, and ultimately, respiratory failure, which is the primary cause of death in acute MLA poisoning. In the central nervous system, antagonism of nAChRs can lead to convulsions and other neurological signs.
References
The Intricate Dance: Methyllycaconitine Citrate's Interaction with Nicotinic Acetylcholine Receptors
A Technical Guide for Researchers and Drug Development Professionals
Methyllycaconitine (MLA) citrate (B86180), a norditerpenoid alkaloid originally isolated from Delphinium species, has emerged as a pivotal pharmacological tool for dissecting the complex roles of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its high affinity and selectivity for the α7 nAChR subtype have made it an invaluable antagonist for studying the physiological and pathological functions of this receptor. This technical guide provides an in-depth exploration of the interaction between MLA citrate and nAChRs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and cellular processes.
Core Interaction Profile: A High-Affinity Antagonist with Subtype Selectivity
Methyllycaconitine citrate is predominantly recognized as a potent and selective competitive antagonist of the homomeric α7 nicotinic acetylcholine receptor.[1][2] This interaction is characterized by a high binding affinity, effectively blocking the receptor's ion channel activation by the endogenous neurotransmitter, acetylcholine. While its primary target is the α7 nAChR, MLA also exhibits interactions with other nAChR subtypes, albeit with significantly lower affinity.[3] This selectivity is a critical aspect of its utility as a research tool, allowing for the specific interrogation of α7-mediated signaling pathways.
The mechanism of action at the α7 nAChR is primarily competitive antagonism, meaning MLA binds to the same site as acetylcholine, preventing the agonist from activating the receptor.[1][4] However, its interactions with other nAChR subtypes, such as α4β2 and α3β4, can be more complex, sometimes exhibiting non-competitive or mixed effects.[4]
Quantitative Analysis of Methyllycaconitine's Binding Affinity
The affinity of Methyllycaconitine for various nAChR subtypes has been quantified through numerous studies, primarily utilizing radioligand binding assays and electrophysiological techniques. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics that describe the potency of MLA's antagonistic activity.
| nAChR Subtype | Ligand/Assay | Test System | Ki (nM) | IC50 (nM) | Reference(s) |
| α7 | [³H]MLA Binding | Rat Brain Membranes | 1.86 | - | [5] |
| α7 | [¹²⁵I]α-Bungarotoxin Binding | Rat Brain | - | 2 | [2][6] |
| α7-containing | - | Neuronal nAChRs | 1.4 | - | [3] |
| α3/α6β2β3 * | [¹²⁵I]α-CTx-MII Binding | Rat Striatum | 33 | - | [7] |
| α4β2 | - | - | > 40 | - | [3] |
| α6β2 | - | - | > 40 | - | [3] |
| α3β4 | ACh-induced currents | Xenopus oocytes | - | 2300 - 26600 (analogs) | [4] |
Note: The affinity for some subtypes is expressed as a threshold (> 40 nM) as significant inhibition was not observed at lower concentrations.
Experimental Protocols: Unraveling the Interaction
The characterization of MLA's interaction with nAChRs relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for two of the most common approaches.
Radioligand Binding Assay (Competitive Inhibition)
This technique is used to determine the binding affinity of MLA for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.
1. Receptor Preparation:
-
Tissue Source: For endogenous receptors, a brain region rich in the target nAChR subtype (e.g., rat hippocampus for α7) is dissected and homogenized in an ice-cold buffer.[8]
-
Cell Lines: For recombinant receptors, cell lines (e.g., HEK293) are transfected with cDNAs encoding the desired nAChR subunits. Cells are cultured, harvested, and a membrane fraction is prepared.[8]
-
Membrane Isolation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The pellet is washed and resuspended in an appropriate assay buffer.[9]
2. Assay Procedure:
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin for α7 nAChRs) and the prepared receptor membranes are incubated with varying concentrations of unlabeled MLA citrate.[5][10]
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine) to determine the amount of non-specific binding of the radioligand.[8]
3. Separation and Detection:
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove any unbound radioactivity.[9]
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of MLA that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the MLA concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is employed to measure the effect of MLA on the function of nAChRs expressed in Xenopus oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Oocyte Harvesting: Oocytes are surgically removed from a female Xenopus laevis frog.
-
cRNA Injection: The oocytes are injected with cRNA encoding the specific nAChR subunits of interest.[11]
-
Incubation: The injected oocytes are incubated for 2-5 days to allow for the expression of functional receptors on the cell membrane.[11]
2. Electrophysiological Recording:
-
Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution.
-
Electrode Impalement: The oocyte is impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current.[12]
-
Voltage Clamp: The membrane potential is clamped at a holding potential (typically -60 to -80 mV) using a voltage-clamp amplifier.[12]
3. Drug Application and Data Acquisition:
-
Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the expressed nAChRs.
-
Antagonist Application: MLA citrate is co-applied with the agonist, or the oocyte is pre-incubated with MLA before agonist application.
-
Current Measurement: The resulting ionic currents are recorded and digitized for analysis.
4. Data Analysis:
-
Inhibition Measurement: The degree of inhibition of the agonist-induced current by MLA is quantified.
-
IC50 Determination: A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the MLA concentration. The IC50 value is determined from this curve.
-
Mechanism of Antagonism: By analyzing the effect of MLA on the agonist concentration-response curve (e.g., a rightward shift indicates competitive antagonism), the mechanism of antagonism can be determined.[4]
Visualizing the Interactions and Pathways
To better understand the complex interplay between Methyllycaconitine and nAChRs, the following diagrams illustrate the key relationships and processes.
Logical Relationship of MLA's Interaction with nAChRs
Caption: Logical flow of MLA's interaction with different nAChR subtypes.
Experimental Workflow for Determining MLA's Binding Affinity
Caption: Workflow for key experiments to characterize MLA-nAChR interaction.
Downstream Signaling of α7 nAChR and its Inhibition by MLA
Caption: Signaling cascade following α7 nAChR activation and its blockage by MLA.
Conclusion
This compound remains an indispensable tool in the field of nicotinic acetylcholine receptor research. Its well-characterized high-affinity antagonism of the α7 nAChR, coupled with a lower affinity for other subtypes, provides a level of selectivity that is crucial for elucidating the specific roles of this receptor in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of MLA and other novel ligands, while the visualized pathways offer a conceptual map of its molecular interactions and cellular consequences. For researchers and drug development professionals, a thorough understanding of how MLA interacts with nAChRs is fundamental to leveraging its potential in advancing our knowledge of cholinergic signaling and developing novel therapeutics.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Methyllycaconitine Citrate: A Technical Guide to In Vitro and In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a norditerpenoid alkaloid, first isolated from Delphinium brownii, that has garnered significant attention in the scientific community for its potent and selective antagonism of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2] Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the physiological and pathological roles of α7-nAChRs in the central nervous system.[1] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies of MLA citrate, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Methyllycaconitine citrate, including its binding affinity, inhibitory concentrations, and acute toxicity across various species.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration of Methyllycaconitine
| Receptor Subtype | Parameter | Value | Species | Reference |
| α7 nAChR | Ki | 1.4 nM | Neuronal | [3] |
| α7 nAChR | Ki | ~ 1 x 10-8 M | Human (K28 cell line) | [4] |
| α3β2 nAChR | IC50 | ~8 x 10-8 M | Avian (expressed in Xenopus oocytes) | [4] |
| α4β2 nAChR | IC50 | ~7 x 10-7 M | Avian (expressed in Xenopus oocytes) | [4] |
| α3nα1 nAChR | IC50 | 0.08 µM | Chick (expressed in Xenopus oocytes) | [5] |
| α4nα1 nAChR | IC50 | 0.65 µM | Chick (expressed in Xenopus oocytes) | [5] |
| Torpedo nAChR | Ki | ~1 x 10-6 M | Electric Ray | [4] |
| Human Muscle nAChR | Ki | ~8 x 10-6 M | Human | [4] |
| α,β nAChR (rat brain) | Ki | No appreciable affinity | Rat | [6] |
| α-CTx-MII binding site | Ki | 33 nM | Rat (striatum and nucleus accumbens) | [7] |
Note: Ki (inhibitor constant) and IC50 (half maximal inhibitory concentration) are measures of antagonist potency. A lower value indicates higher potency.
Table 2: Acute Toxicity (LD50) of Methyllycaconitine
| Species | LD50 (mg/kg) | Route of Administration | Reference |
| Mouse | 3-5 | Parenteral | [4] |
| Mouse | 4.2 ± 0.9 (wild-type) | Not specified | [8] |
| Frog | 3-4 | Parenteral | [4] |
| Rabbit | 2-3 | Parenteral | [4] |
| Rat | ~5 | Not specified | [4] |
| Cattle | ~2 | Not specified | [4] |
| Sheep | ~10 | Not specified | [4] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.
Key In Vitro Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to assess the effect of MLA citrate on cell viability, particularly in the context of neuroprotection studies against insults like Aβ25-35-induced toxicity.[1]
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
96-well plates
-
Complete cell culture medium
-
This compound (MLA)
-
Aβ25-35 peptide (or other toxin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and culture for 24 hours.[1]
-
Treatment:
-
For neuroprotection studies, pretreat cells with varying concentrations of MLA citrate (e.g., 5 and 10 µM) for a specified time before adding the toxic agent (e.g., Aβ25-35).[1]
-
To assess MLA's intrinsic toxicity, treat cells with MLA citrate alone at various concentrations (e.g., 2.5, 5, 10, 20 µM).[1]
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] Cell viability is proportional to the absorbance.
Key In Vivo Experimental Protocols
Investigation of Neuroprotective Effects in a Mouse Model of Methamphetamine-Induced Neurotoxicity
This protocol outlines a typical in vivo experiment to evaluate the neuroprotective effects of MLA citrate against methamphetamine (METH)-induced dopaminergic neurotoxicity.[2]
Animal Model:
-
Male mice of a suitable strain.
Materials:
-
This compound (MLA)
-
Methamphetamine (METH)
-
Saline solution
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., Saline control, METH only, MLA + METH, MLA only).
-
Drug Administration:
-
Administer MLA citrate (e.g., 6 mg/kg, i.p.) or saline to the respective groups.[2]
-
After a specified pretreatment time, administer METH or saline.
-
-
Behavioral Assessment:
-
Neurochemical Analysis:
-
At the end of the experiment, euthanize the animals and dissect the striatum.
-
Measure the levels of dopamine (B1211576) and its metabolites to assess the extent of neurotoxicity. MLA pretreatment has been shown to attenuate the METH-induced depletion of dopamine neuron terminals.[1][2]
-
-
Body Temperature Monitoring:
Signaling Pathways and Experimental Workflows
This compound and the JAK2/STAT3 Signaling Pathway
This compound has been implicated in the modulation of inflammatory responses through the JAK2/STAT3 signaling pathway. Its antagonistic effect on α7-nAChR can lead to the inhibition of this pathway, resulting in a reduction of pro-inflammatory cytokines like TNF-α and IL-6.[9]
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of this compound.
Conclusion
The preliminary in vitro and in vivo studies of this compound have established it as a potent and selective antagonist of α7-nAChRs. Its utility as a pharmacological tool has been demonstrated in a variety of preclinical models, particularly in the fields of neuroprotection, addiction, and inflammation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of targeting the α7-nAChR with compounds like MLA citrate. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its potential translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
The Enduring Legacy of Methyllycaconitine: A Technical Guide to its Historical Use in Traditional Medicine
An exploration into the ethnopharmacology, detoxification, and scientific investigation of a potent norditerpenoid alkaloid.
Introduction
Methyllycaconitine (MLA), a highly potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), stands as a compelling example of a natural product with a rich history of use in traditional medicine. Found primarily in plant species of the genera Delphinium (larkspur) and Aconitum (monkshood or wolfsbane), MLA is a member of the norditerpenoid alkaloid family. These plants have been both revered for their therapeutic properties and feared for their extreme toxicity across various cultures for centuries. This technical guide provides an in-depth examination of the historical use of MLA-containing plants in traditional medicine, detailing the ethnobotanical applications, traditional processing methods for detoxification, modern scientific protocols for its study, and the underlying pharmacological mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the intersection of traditional knowledge and modern pharmacology.
Historical and Traditional Context
The use of Delphinium and Aconitum species is deeply rooted in several traditional medicine systems, most notably Traditional Chinese Medicine (TCM), the Unani system of medicine practiced in South Asia, and various European folk traditions.
Traditional Chinese Medicine (TCM)
In TCM, processed roots of certain Aconitum species, known as Fuzi (附子) and Chuanwu (川乌), have been used for over 2,000 years.[1] These are prescribed to treat a wide array of conditions characterized by "cold" and "dampness," such as rheumatic pain, arthritis, and certain cardiovascular conditions.[2] The raw plant is considered highly toxic and is never used internally without extensive processing.[1]
Unani and Ayurvedic Medicine
In the Unani system, the roots of Delphinium denudatum, known as Jadwar, are utilized as a nerve tonic, an antidote to poisons, and for the treatment of neurological conditions such as epilepsy and paralysis.[3][4] It is also recognized for its analgesic and anti-inflammatory properties.[4] In Ayurveda, while less common, certain Aconitum species have been used after detoxification processes for conditions like fever and joint pain.[5]
European Folk Medicine
In Europe, species like Aconitum napellus were known as "wolfsbane" and were historically used with extreme caution, often externally, for their analgesic properties in treating neuralgia and rheumatism. However, their potent toxicity led to their infrequent use and a reputation as a poison.
The Challenge of Toxicity and Traditional Detoxification
The primary barrier to the safe use of MLA-containing plants is their high content of toxic diester diterpenoid alkaloids, including aconitine (B1665448) and MLA. Ingestion of raw plant material can lead to severe neurological and cardiovascular symptoms, often resulting in death.[1] Traditional medicinal systems developed sophisticated processing methods, collectively known as "Paozhi" in TCM, to mitigate this toxicity. These methods primarily rely on the hydrolysis of the toxic diester alkaloids into less toxic monoester or non-esterified alkaloids.[1][2]
Common processing techniques include:
-
Soaking: Prolonged immersion in water or other liquids to leach out water-soluble toxic compounds.
-
Boiling/Steaming: Heating in water or steam to accelerate the hydrolysis of toxic alkaloids.
-
Roasting/Baking: Dry heat methods that can also contribute to the chemical modification of toxic constituents.
These processes significantly reduce the concentration of the most toxic alkaloids while retaining some of the therapeutic properties of the less toxic derivatives.[1]
Quantitative Analysis of Alkaloid Content
The concentration of MLA and related alkaloids varies significantly between species, plant parts, and even with the geographical location and time of harvest. Processing further alters these concentrations.
| Plant Species | Plant Part | Condition | Methyllycaconitine (MLA) Content (mg/g) | Other Major Alkaloids (mg/g) | Reference |
| Delphinium malabaricum | Roots | Control (Untreated) | 0.76 | Not specified | [6] |
| Aconitum carmichaeli (Shengfupian) | Lateral Roots | Raw | Not specified | Aconitine: up to 0.31, Mesaconitine: up to 1.32, Hypaconitine: up to 0.80 | [5] |
| Aconitum carmichaeli (Processed) | Lateral Roots | Boiled for 1 hour | Not specified | Aconitine: Undetectable | [5] |
Traditional Dosage
Due to the high toxicity, traditional dosages were carefully controlled. In Unani medicine, the recommended dosage for Delphinium denudatum (Jadwar) root powder is 1-2 grams per day, administered in divided doses.[5]
Experimental Protocols
The study of MLA from its natural sources involves a series of steps from extraction to quantification and pharmacological analysis.
Protocol 1: Extraction and Isolation of Methyllycaconitine from Delphinium Seeds
This protocol is a generalized procedure based on common phytochemical extraction techniques for norditerpenoid alkaloids.
-
Plant Material Preparation: Air-dry the seeds of the target Delphinium species at room temperature and grind them into a fine powder.
-
Defatting: Extract the powdered material with petroleum ether or hexane (B92381) in a Soxhlet apparatus for 24 hours to remove lipids.
-
Alkaloid Extraction: Air-dry the defatted powder and then extract it with methanol (B129727) or ethanol (B145695) at room temperature with continuous stirring for 48-72 hours. Repeat this extraction process three times.
-
Concentration: Combine the alcoholic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Wash the acidic solution with diethyl ether or chloroform (B151607) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform or dichloromethane (B109758) multiple times.
-
-
Purification:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried extract to obtain the crude alkaloid mixture.
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) using Dragendorff's reagent for alkaloid detection.
-
Further purify the MLA-containing fractions using preparative HPLC to obtain the pure compound.
-
Protocol 2: Quantification of Methyllycaconitine using HPLC
This protocol outlines a general method for the quantification of MLA in plant extracts.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at approximately 232 nm, which corresponds to the chromophore of MLA.
-
Standard Preparation: Prepare a series of standard solutions of pure MLA of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of MLA in the sample chromatogram with the calibration curve to determine its concentration.
Pharmacology and Signaling Pathways
Methyllycaconitine's primary pharmacological action is its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR).[7] The nAChR is a ligand-gated ion channel involved in fast synaptic transmission in the central and peripheral nervous systems.
Nicotinic Acetylcholine Receptor Signaling Pathway
The binding of the endogenous agonist, acetylcholine (ACh), to the nAChR opens the ion channel, allowing an influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and the propagation of a nerve impulse. The influx of Ca2+ can also trigger various downstream signaling cascades.
As a competitive antagonist, MLA binds to the same site on the nAChR as acetylcholine but does not activate the receptor. By occupying the binding site, MLA prevents acetylcholine from binding and opening the ion channel, thereby inhibiting neuronal signaling. This antagonistic action at the nAChR is believed to be the basis for both the toxic effects and some of the therapeutic applications of MLA-containing plants.
Experimental Workflow Visualization
The process of investigating the traditional use of MLA-containing plants can be visualized as a multi-step workflow.
Conclusion
Methyllycaconitine and the plants in which it is found have a dual legacy as both potent medicines and deadly poisons. Traditional knowledge systems developed intricate methods to harness the therapeutic potential of these plants while minimizing their inherent risks. Modern scientific investigation has elucidated the pharmacological basis of these traditional uses, identifying MLA as a powerful tool for studying the nicotinic acetylcholine receptor system. The continued study of the ethnopharmacology of MLA-containing plants offers valuable insights into natural product drug discovery and the scientific validation of traditional medicine. This guide provides a foundational resource for researchers seeking to explore this fascinating intersection of history, chemistry, and pharmacology.
References
- 1. Seeing the unseen of Chinese herbal medicine processing (Paozhi): advances in new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qiological.com [qiological.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survey of Aconitum Alkaloids to Establish an Aconitum carmichaeli (Fu-Zi) Processing Procedure and Quality Index | MDPI [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]
Unraveling the Potent Antagonism: A Technical Guide to the Binding Affinity of Methyllycaconitine Citrate with α7 Nicotinic Acetylcholine Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of Methyllycaconitine (MLA) citrate (B86180) to the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols, and visualizes the complex signaling pathways associated with this interaction. The potent and selective antagonistic activity of MLA at the α7 nAChR makes it a critical tool in neuroscience research and a molecule of interest in the development of therapeutics for a range of neurological and inflammatory disorders.
Quantitative Analysis of Binding Affinity
Methyllycaconitine citrate is a highly potent and selective competitive antagonist of the α7 nAChR.[1] Its binding affinity has been characterized by several key parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the equilibrium dissociation constant (Kd). The following tables summarize the quantitative data from various studies, providing a comparative overview of MLA's binding characteristics.
| Parameter | Value (nM) | Species | Receptor Source | Radioligand | Reference |
| Ki | 1.4 | Rat | Brain Membranes | [¹²⁵I]α-bungarotoxin | [2][3] |
| Ki | 1.8 ± 0.5 | Rat | Brain Membranes | [³H]Methyllycaconitine | [2] |
| Ki | 1.83 ± 0.35 | Monkey | Caudate | [¹²⁵I]Iodo-MLA | [4] |
| Ki | 3.32 ± 0.71 | Monkey | Putamen | [¹²⁵I]Iodo-MLA | [4] |
| IC50 | 2 | Human | Expressed in Xenopus Oocytes | - | [5][6][7] |
| IC50 | ~3 | - | - | - | [8] |
| Kd | 1.86 ± 0.31 | Rat | Brain Membranes | [³H]Methyllycaconitine | [2][9] |
| Kd | 33.25 ± 15.17 | Monkey | Whole Brain | [¹²⁵I]Iodo-MLA | [4] |
| Kd | 46.12 ± 18.45 | Monkey | Whole Brain | [¹²⁵I]Iodo-MLA | [4] |
Table 1: Binding Affinity of this compound to α7 nAChRs
| Parameter | Value | Species | Receptor Subtype | Notes | Reference |
| Forward Rate Constant (k+) | 2.7 x 10⁷ M⁻¹s⁻¹ | - | α7 | Determined in Xenopus oocytes | [10] |
| Association Half-life (t½) | 2.3 min | Rat | α7 | [³H]MLA binding to brain membranes | [2][9] |
| Dissociation Half-life (t½) | 12.6 min | Rat | α7 | [³H]MLA binding to brain membranes | [2][9] |
Table 2: Kinetic Parameters of Methyllycaconitine Binding to α7 nAChRs
Experimental Protocols
The determination of MLA's binding affinity to α7 nAChRs relies on established and rigorous experimental methodologies. The two primary techniques employed are radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This technique directly measures the binding of a radiolabeled ligand to its receptor. Both saturation and competition binding assays are used to determine the binding parameters of MLA.
1. Membrane Preparation:
-
Tissue Source: Whole brain from rat or specific brain regions (e.g., hippocampus, thalamus) known to have high densities of α7 nAChRs are commonly used.[2][4] Alternatively, cell lines stably expressing the human α7 nAChR (e.g., SH-EP1, HEK-293) can be utilized.[5][6]
-
Homogenization: The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) often containing protease inhibitors to prevent protein degradation.[11][12]
-
Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g) to pellet the cell membranes containing the receptors.[6][12]
-
Washing and Storage: The membrane pellet is washed with fresh buffer to remove cytosolic components and can be stored at -80°C until use.[11][12]
2. Saturation Binding Assay (to determine Kd and Bmax of a radioligand like [³H]MLA):
-
Incubation: A constant amount of membrane protein is incubated with increasing concentrations of the radioligand (e.g., [³H]Methyllycaconitine).[2][13]
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled MLA or nicotine) to saturate the specific binding sites.[4][13]
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[11]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The resulting data are then analyzed using non-linear regression to fit a one-site binding model, yielding the Kd and Bmax values.[14]
3. Competition Binding Assay (to determine Ki of MLA):
-
Incubation: A fixed concentration of a specific α7 nAChR radioligand (e.g., [¹²⁵I]α-bungarotoxin or [³H]MLA) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled MLA.[2][3]
-
Data Acquisition and Analysis: The amount of radioligand bound at each concentration of MLA is measured. The data are plotted as the percentage of specific binding versus the log concentration of MLA. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the ion flow through receptor channels expressed in a heterologous system, typically Xenopus laevis oocytes. It allows for the functional characterization of MLA's antagonistic activity.
1. Oocyte Preparation and cRNA Injection:
-
Oocyte Harvesting: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[15][16]
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the human or rat α7 nAChR subunit. This leads to the expression of functional α7 nAChR channels on the oocyte membrane.[15][16]
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.[16]
2. Electrophysiological Recording:
-
Oocyte Placement: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., standard Ringer's solution).
-
Electrode Impalement: Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (typically -60 to -80 mV).[9][10]
-
Agonist Application: An agonist of the α7 nAChR, such as acetylcholine (ACh), is applied to the oocyte, which elicits an inward current due to the influx of cations through the opened receptor channels.[14]
3. Antagonist Characterization:
-
Co-application or Pre-application: To determine the IC50 of MLA, the agonist is co-applied with varying concentrations of MLA, or the oocyte is pre-incubated with MLA before agonist application.[5]
-
Data Acquisition and Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of MLA. The percentage of inhibition is calculated for each MLA concentration, and the data are plotted to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx initiates a cascade of downstream signaling events. MLA, as an antagonist, blocks these signaling pathways by preventing the initial receptor activation.
Caption: α7 nAChR signaling pathways modulated by Methyllycaconitine.
The experimental workflow for determining the binding affinity of MLA involves a series of sequential steps, from receptor source preparation to data analysis.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound stands out as a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor. The quantitative data consistently highlight its high-affinity binding in the low nanomolar range. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other compounds targeting the α7 nAChR. A thorough understanding of its binding characteristics and the signaling pathways it modulates is essential for leveraging its potential in both fundamental research and the development of novel therapeutic strategies for a variety of neurological and inflammatory conditions.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Initial Synthesis and Characterization of an α7 Nicotinic Receptor Cellular Membrane Affinity Chromatography Column: Effect of Receptor Subtype and Cell Type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preparation and development of cellular membrane affinity chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of Methyllycaconitine Citrate: A Technical Guide for Drug Discovery
An In-depth Whitepaper on the Core Pharmacology, Preclinical Evidence, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[1] It is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and on peripheral immune cells.[1][2][3][4] Due to its high affinity for this specific receptor subtype, which is implicated in a range of neurological and inflammatory disorders, MLA has emerged as an invaluable molecular probe and a scaffold of significant therapeutic interest.[1][5][6] This technical guide provides a comprehensive overview of the initial investigations into the therapeutic potential of MLA, presenting key quantitative data, detailed experimental protocols, and visualizations of associated pathways and workflows to support ongoing research and development efforts.
Pharmacological Profile of Methyllycaconitine
MLA's pharmacological activity is defined by its high-affinity binding and selective antagonism at the α7 nAChR. This selectivity is crucial for its utility as a research tool and for its potential as a therapeutic lead, as it minimizes off-target effects associated with broader-spectrum nAChR antagonists.
Binding Affinity and Potency
The affinity and inhibitory concentration of MLA have been characterized across various nAChR subtypes using radioligand binding assays and electrophysiological studies. The data consistently demonstrate a significant preference for α7-containing receptors.
| Receptor Subtype | Parameter | Value | Species | Assay Method |
| α7 nAChR | K_i_ | 1.4 nM | - | Radioligand Binding Assay |
| α7 nAChR | K_d_ | 1.86 ± 0.31 nM | Rat | [³H]MLA Binding Assay |
| α7 nAChR | IC_50_ | 2 nM | Human | - |
| α4β2 nAChR | - | Interacts at > 40 nM | - | - |
| α6β2 nAChR | - | Interacts at > 40 nM | - | - |
| α3β2 nAChR | IC_50_ | ~8 x 10⁻⁸ M (~80 nM) | Avian | Oocyte Expression |
| α4β2 nAChR | IC_50_ | ~7 x 10⁻⁷ M (~700 nM) | Avian | Oocyte Expression |
Table 1: Quantitative pharmacological data for Methyllycaconitine (MLA) at various nicotinic acetylcholine receptor (nAChR) subtypes. Data compiled from multiple sources.[1][4][7]
Therapeutic Potential in Neurodegenerative and Cognitive Disorders
The α7 nAChR is critically involved in cognitive processes, and its dysfunction is a hallmark of several neurodegenerative diseases, making it a key therapeutic target.[6]
Alzheimer's Disease
In the context of Alzheimer's disease (AD), the α7 nAChR interacts with amyloid-beta (Aβ) peptides, mediating their neurotoxic effects.[8] MLA has been investigated for its potential to mitigate this toxicity. Preclinical studies show that pretreatment with MLA can inhibit the decrease in cell viability induced by Aβ peptides and can also inhibit Aβ-induced autophagosome accumulation in neuronal cell lines.[2][8]
| Cell Line | Treatment | MLA Concentration | Outcome |
| SH-SY5Y | Aβ₂₅₋₃₅ | 5 µM | Inhibited decrease in cell viability |
| SH-SY5Y | Aβ₂₅₋₃₅ | 10 µM | Inhibited decrease in cell viability |
| SH-SY5Y | Aβ₂₅₋₃₅ | 5-10 µM | Inhibited Aβ-induced autophagosome accumulation |
| SH-SY5Y | MLA alone | 2.5 - 20 µM | No decrease in cell viability |
Table 2: Neuroprotective effects of MLA in an in vitro model of Alzheimer's Disease.[2][8]
Cognitive Impairment
The specific blockade of α7 nAChRs by MLA can induce cognitive deficits in animal models, establishing a valuable paradigm for screening potential cognitive-enhancing drugs that target this receptor system.[6][9]
| Animal Model | MLA Dose (i.p.) | Behavioral Test | Outcome |
| Mouse | 1.0 - 10.0 mg/kg | T-maze Spontaneous Alternation | Reduced spontaneous alternation (cognitive deficit) |
| Mouse | 1.0 - 10.0 mg/kg | General Behavior Assessment | Changes in rearing, sniffing, climbing, and locomotion |
Table 3: In vivo effects of MLA in models of cognitive dysfunction.[6][10]
Anti-inflammatory Potential
The "cholinergic anti-inflammatory pathway" is a neural circuit that inhibits inflammation, primarily through the action of acetylcholine on α7 nAChRs expressed on macrophages and other immune cells.[5]
Neuroinflammation
In the central nervous system, microglia are the resident immune cells. Activation of α7 nAChRs on microglia can modulate the release of inflammatory cytokines. Interestingly, studies have shown that MLA, despite being an antagonist, can reduce the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated microglia, suggesting that antagonism of α7 nAChRs may have anti-inflammatory effects in the brain.[11]
| Cell Type | Stimulant | Treatment | Outcome |
| Cultured Microglia | LPS | Methyllycaconitine | Reduced TNF-α release |
| Cultured Microglia | LPS | NS6740 (weak α7 agonist) | Reduced TNF-α release |
Table 4: Anti-inflammatory effects of MLA on cultured microglia.[11]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the investigation of MLA.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of MLA to protect neuronal cells from Aβ-induced cytotoxicity.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are plated in 96-well plates containing complete medium and cultured for 24 hours.
-
Treatment:
-
Cells are pre-treated with MLA citrate at desired concentrations (e.g., 2.5, 5, 10, 20 µM) for a specified duration.
-
Following pre-treatment, Aβ₂₅₋₃₅ peptide is added to the wells to induce cytotoxicity. Control wells receive MLA alone or vehicle.
-
-
Viability Measurement (MTT Assay):
-
After the Aβ incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
The supernatant is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[2]
-
Radioligand Binding Assay for α7 nAChR
This protocol is used to determine the binding affinity (K_d_) of a radiolabeled ligand like [³H]MLA to its receptor.
-
Tissue Preparation: Rat brain membranes are prepared. Typically, brain regions with high α7 nAChR expression, like the hippocampus or hypothalamus, are used.[7]
-
Binding Reaction:
-
A constant concentration of [³H]MLA is incubated with the brain membrane preparation in a suitable buffer.
-
To determine non-specific binding, a parallel set of tubes is incubated with an excess of a non-labeled competing ligand (e.g., cold MLA or nicotine).
-
For competition assays to determine the affinity of other compounds (K_i_), varying concentrations of the test compound are added.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis or non-linear regression to determine K_d_ and B_max_ values.[7]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the functional effects of MLA on ion channels, such as nAChRs, expressed in a controlled system.
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., rat α7, α4β2).
-
Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with recording solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -60 to -80 mV.[12]
-
An agonist (e.g., acetylcholine) is applied to elicit an inward current through the expressed nAChRs.
-
-
Drug Application:
-
To determine the inhibitory effect of MLA, the oocyte is pre-incubated with MLA for a set period before co-application with the agonist.
-
A concentration-response curve is generated by applying various concentrations of MLA to determine the IC_50_.
-
-
Data Analysis: The peak current amplitude in the presence of MLA is compared to the control agonist response to calculate the percentage of inhibition.[13][14]
In Vivo Preparation and Administration
Proper formulation is critical for reliable in vivo experimental results.
-
Vehicle Formulation: A common vehicle for MLA citrate for intraperitoneal (i.p.) injection consists of a mixture of solvents to ensure solubility. An example formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation: Solvents should be added sequentially, ensuring a clear stock solution is made first before adding co-solvents. The working solution for in vivo experiments should be prepared fresh on the day of use.[2]
-
Administration: For cognitive or behavioral studies in mice or rats, MLA is typically administered via intraperitoneal injection at doses ranging from 1 to 10 mg/kg.[2][6][10]
Summary and Future Directions
Initial investigations reveal Methyllycaconitine citrate as a highly selective antagonist of the α7 nAChR with significant therapeutic potential. Preclinical data support its exploration in neurodegenerative disorders like Alzheimer's disease, where it shows neuroprotective properties, and in the modulation of neuroinflammation. Its ability to induce a reversible cognitive deficit makes it an excellent tool for validating α7 nAChR as a target for cognitive enhancers.
The primary challenge for MLA as a direct therapeutic agent lies in its complex natural product structure and potential toxicity at higher doses.[1] However, its scaffold provides a valuable starting point for medicinal chemistry campaigns aimed at developing simpler, more "drug-like" analogues with improved pharmacokinetic and safety profiles.[4][13] Future research should focus on:
-
Elucidating Downstream Signaling: Further clarifying the intracellular signaling pathways modulated by α7 nAChR antagonism in different cell types (neurons vs. microglia).
-
In Vivo Efficacy: Expanding in vivo studies to more complex animal models of disease to validate the therapeutic hypotheses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing simplified analogues of MLA to identify the key pharmacophores responsible for its potent and selective activity, leading to the design of novel chemical entities.[3][4]
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent model of Alzheimer's disease (AD) - Methyllycaconitine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 10. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α7 nicotinic acetylcholine receptor ligands methyllycaconitine, NS6740 and GTS-21 reduce lipopolysaccharide-induced TNF-α release from microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Recordings of Evoked End-Plate Potential on Murine Neuro-muscular Synapse Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare a stock solution of Methyllycaconitine citrate for cell culture.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] This property makes it an invaluable tool for researchers studying the role of this specific receptor in various physiological and pathological processes, including neuroprotection, neuroinflammation, and cognitive function.[4][5] These application notes provide a detailed protocol for the preparation of a stock solution of Methyllycaconitine citrate and its application in cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and scientific literature.
| Property | Value | Citations |
| Molecular Weight | 874.93 g/mol | [1][2] |
| Molecular Formula | C₃₇H₅₀N₂O₁₀·C₆H₈O₇ | [1][2] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in Water and 100 mM in DMSO | [1][2] |
| Storage (Solid) | Store at -20°C, desiccated | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [6] |
| Mechanism of Action | Selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR) | [1][2][7] |
| Ki for α7 nAChR | 1.4 nM | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile pipette and tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety Precautions: Conduct all steps in a chemical fume hood. Wear appropriate PPE.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out 8.75 mg of this compound powder and transfer it to the vial.
-
Adding Solvent: Using a sterile pipette, add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. Visually inspect the solution to ensure all the powder has dissolved, resulting in a clear solution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Treatment of Neuronal Cells (e.g., SH-SY5Y) with this compound
This protocol provides a general guideline for treating cultured neuronal cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS for SH-SY5Y cells)[8]
-
10 mM this compound stock solution in DMSO
-
Sterile, multi-well cell culture plates (e.g., 96-well plates)
-
Cell viability assay reagents (e.g., MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.[8]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20 µM).[6]
-
Important: To avoid DMSO toxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.[9] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of MLA used.
-
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Assessment of Cell Viability (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Visualizations
Signaling Pathway
Caption: MLA blocks the α7 nAChR, inhibiting downstream neuroprotective signaling.
Experimental Workflow
Caption: Workflow for preparing and using MLA citrate in cell culture experiments.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Protocol for using Methyllycaconitine citrate in receptor binding assays.
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and periphery.[1][2] Its high affinity and selectivity make it an invaluable tool for researchers studying the pharmacology and function of α7 nAChRs. These application notes provide a detailed protocol for utilizing MLA citrate in competitive radioligand binding assays to characterize the α7 nAChR.
Principle of the Assay
Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand and a receptor. In a competitive binding assay, an unlabeled compound (in this case, MLA citrate) competes with a radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, the affinity (typically expressed as the inhibition constant, Ki) of the unlabeled compound for the receptor can be determined. For α7 nAChR binding assays, tritiated MLA ([³H]MLA) is a commonly used radioligand.
Data Presentation: Binding Affinity of Methyllycaconitine Citrate
The following table summarizes the binding affinity of Methyllycaconitine (MLA) for the α7 nicotinic acetylcholine receptor from various sources.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 1.4 nM | Neuronal nicotinic receptors | Not Specified | [1] |
| Ki | 1.0 - 7.3 nM | Not Specified | Not Specified | [3] |
| Ki | 0.87 nM | Rat brain α7 nAChR | [¹²⁵I]iodo-MLA | [4] |
| Kd | 1.86 ± 0.31 nM | Rat brain membranes | [³H]MLA | [5] |
Mandatory Visualizations
Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor and Inhibition by MLA
Caption: Inhibition of the α7 nAChR signaling pathway by this compound.
Experimental Workflow for a Competitive Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay using MLA citrate.
Experimental Protocols
Materials and Reagents
-
This compound: (MW: 874.93 g/mol )[1]
-
[³H]Methyllycaconitine ([³H]MLA): (Specific activity ~15-30 Ci/mmol)
-
Receptor Source: Membranes prepared from cells or tissues expressing α7 nAChRs (e.g., rat brain hippocampus or hypothalamus).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α7 nAChR ligand (e.g., 1 µM unlabeled MLA or 1 µM nicotine).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Stock Solution Preparation
-
MLA Citrate Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in water or DMSO.[1] Store at -20°C.[1]
-
[³H]MLA Stock: Aliquot and store as recommended by the manufacturer, typically at -20°C or -80°C.
Protocol 1: Saturation Binding Assay to Determine Kd and Bmax of [³H]MLA
This protocol is essential for characterizing the binding of the radioligand to the receptor preparation before performing competitive binding assays.
-
Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding" and "Non-specific Binding" for each concentration of [³H]MLA.
-
Serial Dilutions: Prepare serial dilutions of [³H]MLA in Assay Buffer. A typical concentration range would be 0.1 to 20 nM.
-
Incubation:
-
Total Binding: To each well, add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]MLA dilution, and 100 µL of the receptor membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding: To each well, add 50 µL of the non-specific binding control (e.g., 1 µM unlabeled MLA), 50 µL of the appropriate [³H]MLA dilution, and 100 µL of the receptor membrane preparation.
-
-
Equilibration: Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter under vacuum.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" by subtracting the average non-specific binding from the average total binding for each [³H]MLA concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of [³H]MLA.
-
Analyze the data using a non-linear regression program (e.g., Prism) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 2: Competitive Binding Assay to Determine the Ki of MLA Citrate
-
Assay Setup: In a 96-well plate, set up triplicate wells for "Total Binding," "Non-specific Binding," and for each concentration of the competitor (MLA citrate).
-
Competitor Dilutions: Prepare serial dilutions of MLA citrate in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]MLA (at a concentration close to its Kd), and 100 µL of receptor membranes.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]MLA, and 100 µL of receptor membranes.
-
Competition: 50 µL of the MLA citrate dilution, 50 µL of [³H]MLA, and 100 µL of receptor membranes.
-
-
Equilibration, Filtration, Washing, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the MLA citrate concentration.
-
Use a non-linear regression program to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of MLA citrate that inhibits 50% of the specific binding of [³H]MLA).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[4]
-
This compound is a powerful tool for the pharmacological characterization of the α7 nicotinic acetylcholine receptor. The protocols outlined above provide a robust framework for determining the binding affinity of MLA citrate and other compounds targeting this important receptor, thereby facilitating drug discovery and neuroscience research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal acetylcholine receptor protein alpha-7 subunit Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyllycaconitine (MLA) Citrate in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission in the central nervous system.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs in various neuronal processes. These application notes provide detailed protocols for the use of MLA citrate in common electrophysiological techniques, including patch-clamp and extracellular field potential recordings, to investigate nAChR function.
Mechanism of Action
MLA selectively binds to the α7 subtype of nAChRs, blocking the binding of the endogenous agonist acetylcholine (ACh) and thereby inhibiting ion channel opening.[1] While highly selective for α7 nAChRs, at higher concentrations (typically > 50 nM), MLA can also exhibit antagonist activity at other nAChR subtypes, such as α4β2 and α6β2 receptors.[3][4] The citrate salt of MLA is commonly used due to its solubility in aqueous solutions.[5]
Quantitative Data: Inhibitory Profile of Methyllycaconitine (MLA)
The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of MLA for various nAChR subtypes. These values are essential for designing experiments and interpreting results.
| Receptor Subtype | Preparation | Ligand | Ki (nM) | Reference |
| α7 nAChR | Rat Brain | [125I]α-Bungarotoxin | ~1 | [4] |
| α7 nAChR | Human K28 Cells | [125I]α-Bungarotoxin | ~10 | [5] |
| α3β2 nAChR | Avian DNA in Oocytes | - | ~80 | [5] |
| α4β2 nAChR | Avian DNA in Oocytes | - | ~700 | [5] |
| Muscle nAChR | Human Muscle | [125I]α-Bungarotoxin | ~8000 | [4] |
| Receptor Subtype | Preparation | Agonist (Concentration) | IC50 (nM) | Reference |
| α7 nAChR | - | - | 2 | [6][7] |
| α4β2 nAChR | Xenopus Oocytes | ACh (100 µM) | 2,300 - 26,600 | [1] |
| α3β4 nAChR | Xenopus Oocytes | ACh (300 µM) | 2,300 - 26,600 | [1] |
Experimental Protocols
Preparation of MLA Citrate Stock Solution
Proper preparation of the MLA citrate stock solution is critical for accurate and reproducible experimental results.
-
Solubility : Methyllycaconitine citrate is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[3] For most electrophysiology experiments, a stock solution in water or the external recording solution is recommended to avoid solvent effects.
-
Stock Solution Preparation (10 mM in Water) :
-
Weigh out the required amount of MLA citrate powder. The molecular weight of MLA citrate is 874.93 g/mol .[3]
-
Dissolve the powder in high-purity water to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
-
Storage : Store the stock solution at -20°C for long-term storage.[3] When in use, the working solution should be kept on ice.
Whole-Cell Patch-Clamp Recording Protocol
This protocol describes how to use MLA to block nAChR-mediated currents in cultured neurons or acute brain slices using the whole-cell patch-clamp technique.
Materials
-
External Solution (aCSF) : 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Pipette Solution : 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
MLA Citrate Working Solution : Dilute the 10 mM stock solution in the external solution to the desired final concentration (e.g., 10 nM for selective α7 nAChR block).
Procedure
-
Cell Preparation : Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup :
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with oxygenated external solution at a constant rate (e.g., 2 mL/min).
-
Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
-
Data Acquisition :
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline nAChR-mediated currents by applying a brief puff of an agonist (e.g., 1 mM acetylcholine or choline (B1196258) for α7 nAChRs) or by electrically stimulating afferent pathways.
-
-
Application of MLA :
-
Perfuse the MLA citrate working solution into the recording chamber for a sufficient duration to allow for receptor binding (typically 5-10 minutes).
-
After incubation, re-apply the agonist or electrical stimulation to record the post-MLA currents.
-
-
Data Analysis :
-
Measure the peak amplitude of the inward current before and after MLA application.
-
Calculate the percentage of inhibition caused by MLA.
-
Experimental Workflow for Patch-Clamp Recording
References
- 1. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Methyllycaconitine Citrate to Investigate Synaptic Transmission in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), a ligand-gated ion channel implicated in a variety of neurological processes, including learning, memory, and attention. The study of α7-nAChR function is crucial for understanding the pathophysiology of disorders like Alzheimer's disease and schizophrenia. In vitro brain slice preparations provide a powerful model system to study synaptic transmission in a relatively intact neural circuit. This document provides detailed protocols and application notes for using MLA to investigate the role of α7-nAChRs in synaptic transmission within acute brain slices.
Mechanism of Action
Methyllycaconitine acts as a competitive antagonist at the α7-nAChR, blocking the binding of acetylcholine and other agonists. This inhibition prevents the influx of cations (primarily Ca2+ and Na+) through the channel, thereby modulating neuronal excitability and synaptic plasticity. Interestingly, some studies have reported that at very low, picomolar concentrations, MLA can potentiate α7-nAChR responses, suggesting a complex, concentration-dependent effect on receptor function.[1][2][3]
Data Presentation: Effects of MLA on Synaptic Transmission
The following table summarizes quantitative data from various studies on the effects of Methyllycaconitine on synaptic transmission in brain slice preparations.
| Brain Region | Neuron Type | Synaptic Response Measured | MLA Concentration | Duration of Application | Observed Effect | Reference |
| Hippocampus (CA1) | Pyramidal Neurons | Field Excitatory Postsynaptic Potential (fEPSP) slope | 30 nM, 100 nM | 10 minutes (pre-tetanus) | Enhancement of Long-Term Potentiation (LTP) | [4] |
| Hippocampus (CA1) | Pyramidal Neurons | Field Excitatory Postsynaptic Potential (fEPSP) slope | 300 nM | 10 minutes (pre-tetanus) | No effect on LTP | [4] |
| Hippocampus (Dentate Gyrus) | Granule Cells | Calcium Activity | 50 nM | Not specified | Blocked choline (B1196258) and PNU-120596-induced cAMP increase | [5] |
| Hippocampus | Not specified | [3H]5-HT release | 0.25, 0.5, 1, 10 µM | Not specified | Significantly reduced nicotine-evoked 5-HT release | [6] |
| Hippocampus (CA1) | Pyramidal Neurons | Excitatory Postsynaptic Currents (EPSCs) | Not specified | Not specified | Blocked cholinergic-pairing-induced LTP of SC-evoked pyramidal EPSCs | [7] |
| Hippocampus | CA1 Pyramidal Neurons | Compound Evoked Synaptic Response | 10 nM | Not specified | Partial blockade (55 +/- 11%) of the residual nicotinic current | [8] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is a generalized guide; specific parameters may need to be optimized for the brain region of interest and animal age.[9][10][11]
Solutions:
-
Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid.[11]
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2, 2 mM MgSO4.[11]
-
All solutions must be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2). [9][11]
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated slicing solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for a brief period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber with room temperature, carbogenated aCSF for at least 1 hour before recording.
Electrophysiological Recording
This protocol outlines a general whole-cell patch-clamp recording procedure.
Equipment:
-
Upright microscope with IR-DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulators
-
Perfusion system
-
Data acquisition software
Intracellular Solution (example, K-Gluconate based): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using IR-DIC optics.
-
Pull glass micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a neuron with the micropipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs) before applying any drugs.
Application of Methyllycaconitine (MLA) Citrate
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of MLA citrate (e.g., 1-10 mM) in distilled water or a suitable buffer.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Application:
-
Dilute the MLA stock solution to the desired final concentration in the recording aCSF on the day of the experiment.
-
Apply MLA to the brain slice via the perfusion system.
-
Allow sufficient time for the drug to equilibrate in the tissue before recording its effects. This can range from a few minutes to over 10 minutes depending on the flow rate and tissue thickness.
-
To study the effect of MLA on synaptic plasticity protocols like Long-Term Potentiation (LTP), it is common to apply MLA for a period before inducing plasticity.[4]
-
After recording the effects of MLA, a washout period with drug-free aCSF can be performed to assess the reversibility of the effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the effects of MLA on synaptic transmission in brain slices.
α7-nAChR Signaling Pathway and MLA Intervention
Caption: Simplified signaling pathway of α7-nAChR at the synapse and the inhibitory action of MLA.
References
- 1. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 2. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hippocampal Interneuronal α7 nAChRs Modulate Theta Oscillations in Freely Moving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic transmission at nicotinic acetylcholine receptors in rat hippocampal organotypic cultures and slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisionary.com [precisionary.com]
- 10. Obtaining Acute Brain Slices [en.bio-protocol.org]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
In Vivo Administration of Methyllycaconitine Citrate in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), in rodent models. This document outlines detailed protocols for solution preparation, administration routes, and dosage considerations, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Overview of Methyllycaconitine Citrate
Methyllycaconitine is a norditerpenoid alkaloid that acts as a competitive antagonist at the α7 subtype of neuronal nicotinic acetylcholine receptors.[1][2] Its citrate salt is the commonly used form for in vivo research due to its solubility in aqueous solutions. MLA is a valuable tool for investigating the physiological and pathological roles of α7-nAChRs in the central nervous system and periphery.
Preparation of Dosing Solutions
The proper preparation of the dosing solution is critical for accurate and reproducible in vivo studies. MLA citrate is soluble in water and various solvent systems. The choice of vehicle depends on the desired concentration, administration route, and experimental design.
2.1. Vehicle Formulations
Several vehicle formulations have been successfully used for in vivo administration of MLA citrate. Here are some established protocols:
-
Saline Solution (0.9% NaCl): For lower concentrations and subcutaneous injections, sterile saline is a suitable vehicle. MLA citrate can be directly dissolved in saline.
-
Multi-Component Solvent System: For higher concentrations, particularly for intraperitoneal injections, a multi-component solvent system may be necessary to ensure solubility and stability. A commonly used formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[3]
-
-
Cyclodextrin-Based Formulation: An alternative for improving solubility is the use of a cyclodextrin-based vehicle:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)[3]
-
2.2. Stock Solution Preparation and Storage
It is recommended to prepare a concentrated stock solution of MLA citrate in a suitable solvent like DMSO.
-
Preparation: Accurately weigh the required amount of MLA citrate powder and dissolve it in the appropriate volume of DMSO to achieve the desired stock concentration.
-
Storage: Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
2.3. Working Solution Preparation
On the day of the experiment, thaw the stock solution and dilute it to the final working concentration using the chosen vehicle.
-
Example Preparation (Multi-Component System): To prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock:
-
Take 100 µL of the 10 mg/mL MLA citrate stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of sterile saline to reach a total volume of 1 mL.[3]
-
-
Final Checks: Ensure the final solution is clear and free of precipitation. Warm the solution to room temperature before administration to minimize any potential discomfort to the animal.
In Vivo Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental question. Intraperitoneal and subcutaneous injections are the most common methods for MLA citrate administration in rodents.
3.1. Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the compound into the systemic circulation.
Experimental Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be safer and more efficient.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][5]
-
Procedure: a. Use a sterile syringe with an appropriate needle size (25-27 gauge for mice, 23-25 gauge for rats).[4] b. Hold the animal with its head tilted slightly downwards to allow the abdominal organs to shift forward.[5] c. Insert the needle at a 15-30 degree angle into the peritoneal cavity. d. Gently aspirate to ensure that a blood vessel or internal organ has not been punctured. If blood or other fluid appears, withdraw the needle and select a new injection site with a fresh needle.[6] e. Inject the calculated volume of the MLA citrate solution slowly and steadily. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any adverse reactions.
3.2. Subcutaneous (SC) Injection
SC injection results in a slower, more sustained absorption of the compound compared to IP injection.
Experimental Protocol:
-
Animal Restraint: Restrain the animal to access the dorsal side.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site for SC injections.
-
Procedure: a. Use a sterile syringe with an appropriate needle size (25-27 gauge). b. Lift the skin to form a "tent." c. Insert the needle into the base of the tented skin, parallel to the body. d. Gently aspirate to check for blood. If none appears, proceed with the injection. e. Inject the solution, which will form a small bleb under the skin. f. Withdraw the needle and gently massage the area to aid dispersion. g. Return the animal to its cage and monitor for any local or systemic reactions.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo administration of this compound in rodent models based on published literature.
Table 1: Dosage and Administration Parameters for this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Intraperitoneal (IP) | [7] |
| Dosage Range | 1.0 - 10.0 mg/kg | [7][8] |
| Vehicle | Saline | [8] |
| Injection Volume | 10 mL/kg | [7] |
| Pre-treatment Time | 20-25 minutes before testing | [7] |
Table 2: Dosage and Administration Parameters for this compound in Rats
| Parameter | Value | Reference |
| Route of Administration | Subcutaneous (SC) | [9] |
| Dosage | 4 mg/kg | [9] |
| Vehicle | 0.9% Saline | [9] |
| Injection Volume | 1 mL/kg | [9] |
| Pre-treatment Time | 20 minutes before testing | [9] |
| Route of Administration | Intraperitoneal (IP) | [10] |
| Dosage Range | 3.9 - 7.8 mg/kg | [10] |
Table 3: Recommended Injection Volumes and Needle Gauges for Rodents
| Species | Route | Max Volume | Needle Gauge | Reference |
| Mouse | IP | 10 mL/kg | 25-27 G | [4] |
| SC | 10-20 mL/kg | 25-27 G | [11] | |
| Rat | IP | 10 mL/kg | 23-25 G | [4] |
| SC | 5-10 mL/kg | 23-25 G | [11] |
Visualizations
5.1. Signaling Pathway
This compound exerts its effects by blocking the α7 nicotinic acetylcholine receptor, thereby inhibiting its downstream signaling cascades.
Caption: MLA blocks ACh-mediated activation of α7-nAChR and downstream signaling.
5.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: A standard workflow for in vivo MLA citrate experiments.
Safety and Handling
-
Toxicity: Methyllycaconitine is a toxic compound. At low doses in rodents, signs of toxicity may include agitation, respiratory difficulty, and loss of motor control.[1] Higher doses can lead to more severe effects, including convulsions.[1]
-
Handling: Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling MLA citrate powder and solutions.
-
Disposal: Dispose of all waste materials, including unused solutions and contaminated supplies, in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
These application notes provide a detailed framework for the in vivo administration of this compound in rodent models. By following these protocols and considering the provided quantitative data and safety information, researchers can effectively utilize this potent α7-nAChR antagonist to advance their understanding of its role in various biological processes and disease states.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoledo.edu [utoledo.edu]
Application Notes and Protocols for Radiolabeling Methyllycaconitine (MLA) Citrate for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for radiolabeling Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), for use in imaging studies. Detailed protocols for labeling with Iodine-125, Tritium-3, and Carbon-11 are provided, alongside a summary of quantitative data and a diagram of the relevant signaling pathway.
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that demonstrates high affinity and selectivity for the α7 nicotinic acetylcholine receptor.[1] This receptor is implicated in a variety of neurological processes and diseases, including Alzheimer's disease, schizophrenia, and certain types of cancer. The ability to radiolabel MLA allows for non-invasive in vivo imaging of α7 nAChR distribution, density, and occupancy using techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). This provides a powerful tool for neuroscience research and the development of novel therapeutics targeting the cholinergic system.
Radiolabeling Strategies for Methyllycaconitine Citrate
Several radioisotopes can be used to label MLA, each with its own advantages and applications:
-
Iodine-125 ([¹²⁵I]) : Used for in vitro autoradiography and binding assays due to its long half-life and ease of detection.
-
Tritium (B154650) ([³H]) : A beta-emitter commonly used for in vitro receptor binding assays and autoradiography, offering high specific activity.[2]
-
Carbon-11 ([¹¹C]) : A positron-emitter with a short half-life (20.4 minutes), ideal for in vivo PET imaging studies in humans and animals, allowing for repeated scans in the same subject on the same day.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for different radiolabeled MLA derivatives. It is important to note that specific activity and radiochemical yield can vary significantly based on the specific synthesis conditions, precursor quality, and the scale of the reaction.
| Radiotracer | Radioisotope | Method | Radiochemical Yield (RCY) | Specific Activity (Aₛ) | Binding Affinity (Kᵢ/Kₐ) | Reference |
| [¹²⁵I]Iodo-MLA | ¹²⁵I | Iododestannylation | Not explicitly reported, but generally moderate to high | >2000 Ci/mmol | Kᵢ = 3.2 nM (for α7 nAChR) | [5] |
| [³H]MLA | ³H | Catalytic Tritiation | Not explicitly reported, but typically 5-25% for similar alkaloids | 20-100 Ci/mmol (typical for tritiated alkaloids) | Kₐ = 1.86 nM | [6] |
| [¹¹C]MLA | ¹¹C | N-¹¹C-Methylation | 20-85% (typical for ¹¹C-methylation of alkaloids) | 1-10 Ci/µmol (typical for ¹¹C-labeled radiotracers) | Not explicitly reported for [¹¹C]MLA | [7][8] |
Experimental Protocols
Radiolabeling with Iodine-125: Synthesis of [¹²⁵I]Iodo-MLA
This protocol is based on the synthesis of [¹²⁵I]Iodomethyllycaconitine as described in the literature.[5] The method involves the iododestannylation of a tributyltin precursor.
a) Precursor Synthesis: Synthesis of Tributylstannyl-MLA Precursor
b) [¹²⁵I]Iodination Protocol
-
Preparation: To a sealed, nitrogen-flushed reaction vial, add the tributylstannyl-MLA precursor (0.1-0.5 mg) dissolved in a suitable solvent such as dioxane or DMF (200 µL).
-
Radioiodination: Add [¹²⁵I]NaI (1-5 mCi) in 0.1 M NaOH.
-
Oxidation: Add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T (1-2 equivalents in methanol) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 10-15 minutes. Monitor the progress of the reaction by radio-TLC (silica gel, eluent: e.g., chloroform/methanol 9:1).
-
Quenching: Quench the reaction by adding an excess of a reducing agent, such as sodium metabisulfite (B1197395) solution.
-
Purification: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) is typically used.
-
Formulation: Collect the fraction containing [¹²⁵I]Iodo-MLA, evaporate the solvent under a stream of nitrogen, and formulate the final product in a suitable buffer (e.g., saline with 10% ethanol) for in vitro assays.
-
Quality Control: Confirm the radiochemical purity and identity of the final product by analytical radio-HPLC, comparing the retention time with a non-radioactive iodo-MLA standard.
Radiolabeling with Tritium: Synthesis of [³H]MLA (Proposed Protocol)
a) Precursor Synthesis: Synthesis of an Unsaturated MLA Precursor
The synthesis of an unsaturated precursor would likely involve modifying the N-alkyl group on the piperidine (B6355638) ring to contain a double or triple bond. For instance, replacing the N-methyl group with an N-allyl or N-propargyl group. This could be achieved by N-dealkylation of MLA followed by N-alkylation with an appropriate allyl or propargyl halide.
b) [³H]Tritiation Protocol
-
Preparation: In a specialized tritiation flask, dissolve the unsaturated MLA precursor (1-5 mg) in a suitable solvent (e.g., ethanol, ethyl acetate, or DMF; 1-2 mL).
-
Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) (10% by weight of the precursor).
-
Tritiation Reaction: Connect the flask to a tritium manifold. Freeze-pump-thaw the mixture to remove air and then introduce tritium gas (³H₂) to the desired pressure (typically 1 atm).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the uptake of tritium gas ceases.
-
Catalyst Removal: After the reaction, carefully remove the excess tritium gas. Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst.
-
Purification: Purify the crude product by reverse-phase HPLC to separate [³H]MLA from the precursor and any side products.
-
Formulation and Quality Control: Formulate the purified [³H]MLA in a suitable solvent. Determine the radiochemical purity by radio-HPLC and specific activity by liquid scintillation counting and UV-Vis spectrophotometry or mass spectrometry.
Radiolabeling with Carbon-11: Synthesis of [¹¹C]MLA (Proposed Protocol)
This proposed protocol is based on the common strategy of ¹¹C-methylation of a desmethyl precursor using [¹¹C]methyl iodide.
a) Precursor Synthesis: N-desmethyl-Methyllycaconitine
The synthesis of the N-desmethyl precursor would involve the selective demethylation of the piperidine nitrogen of MLA. This can be a challenging step due to the complex structure of MLA, but methods such as the von Braun reaction or the use of chloroformate reagents could be explored.
b) [¹¹C]Methylation Protocol
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]methyl iodide ([¹¹C]CH₃I) from cyclotron-produced [¹¹C]CO₂ using standard automated radiosynthesis modules. This typically involves the reduction of [¹¹C]CO₂ to [¹¹C]methane, followed by gas-phase iodination.
-
Preparation: In a reaction vial, dissolve the N-desmethyl-MLA precursor (0.5-1.0 mg) in a suitable polar aprotic solvent such as DMF or DMSO (200-300 µL). Add a suitable base, such as sodium hydride or a strong organic base (e.g., DBU), to deprotonate the secondary amine.
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes.
-
Purification: After the reaction, quench the mixture with water and purify the [¹¹C]MLA using semi-preparative reverse-phase HPLC.
-
Formulation: Collect the [¹¹C]MLA fraction, remove the HPLC solvent by solid-phase extraction (SPE) using a C18 cartridge, and elute the final product with sterile ethanol. Dilute with sterile saline for injection to obtain the final injectable formulation.
-
Quality Control: Perform analytical radio-HPLC to determine the radiochemical purity and specific activity. The identity of the product should be confirmed by co-elution with a non-radioactive MLA standard.
Visualization of Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Methyllycaconitine acts as an antagonist at the α7 nicotinic acetylcholine receptor, blocking the downstream signaling cascades initiated by the binding of agonists like acetylcholine. This pathway is crucial in neuronal survival, inflammation, and cognitive processes.[5][7]
Caption: α7 nAChR signaling pathways.
Experimental Workflow for [¹¹C]MLA Synthesis
The following diagram illustrates a typical workflow for the automated synthesis of [¹¹C]MLA for PET imaging.
Caption: Workflow for [¹¹C]MLA synthesis.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Catalytic tritiation of drugs and analysis of the tritium distribution by 3H n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
Methyllycaconitine Citrate: A Pharmacological Tool for Investigating Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (B43530) (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its ability to cross the blood-brain barrier makes it an invaluable tool for in vitro and in vivo studies investigating the role of α7 nAChRs in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] These application notes provide detailed protocols for the use of MLA citrate in various experimental paradigms relevant to neurodegenerative disease research.
Mechanism of Action
MLA is a norditerpenoid alkaloid that acts as a competitive antagonist at the α7 nAChR.[5] The α7 nAChR is a ligand-gated ion channel that is highly expressed in brain regions critical for cognitive function, including the hippocampus and cortex.[6] In neurodegenerative diseases, the function of these receptors is often dysregulated. For instance, in Alzheimer's disease, the amyloid-beta (Aβ) peptide can interact with α7 nAChRs, contributing to synaptic dysfunction and neurotoxicity.[1][6] MLA's selective blockade of these receptors allows researchers to dissect the specific contributions of the α7 nAChR to these pathological processes.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for methyllycaconitine citrate, providing a reference for experimental design.
| Parameter | Receptor/System | Value | Reference |
| Ki | α7 nAChR | 1.4 nM | [1] |
| IC50 | α7 nAChR | 0.25 nM - 8.32 nM | [7][8] |
| Selectivity | Interacts with α4β2 and α6β2 receptors at concentrations > 40 nM | > 40 nM | [1] |
Table 1: Binding Affinity and Selectivity of this compound. This table provides the dissociation constant (Ki) and half-maximal inhibitory concentration (IC50) of MLA for the α7 nAChR, as well as its selectivity over other nAChR subtypes.
| Experimental Model | MLA Citrate Concentration/Dose | Observed Effect | Reference |
| In vitro (SH-SY5Y cells) | 5 and 10 μM | Inhibits Aβ₂₅₋₃₅-induced decrease in cell viability | [3] |
| In vivo (mouse) | 6 mg/kg (i.p.) | Inhibits methamphetamine-induced climbing behavior by ~50% | [3] |
| In vivo (mouse) | 3.0 mg/kg | Attenuated the effect of matured hop bitter acids on long-term object recognition memory | [9] |
| In vivo (mouse) | ED50: 0.0005 mg/kg (with Donepezil), 0.0003 mg/kg (with Galantamine) | Reversal of MLA-induced cognitive dysfunction in the T-maze | [10] |
Table 2: Effective Concentrations and Doses of this compound in Preclinical Models. This table outlines the effective concentrations and doses of MLA citrate used in various in vitro and in vivo experiments, along with the observed outcomes.
Mandatory Visualizations
Caption: Signaling pathway of the α7 nAChR and the antagonistic action of MLA.
Caption: Workflow for in vitro Aβ toxicity assay using MLA citrate.
Experimental Protocols
Preparation of this compound Solutions
For In Vitro Experiments:
-
Stock Solution (10 mM): Dissolve 8.75 mg of this compound (MW: 874.93 g/mol ) in 1 mL of sterile water or DMSO.[1] Store at -20°C for up to one month or -80°C for up to six months.[3]
-
Working Solutions: Prepare fresh working solutions on the day of the experiment by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 20 µM).[3]
For In Vivo Experiments:
-
Stock Solution: Prepare a stock solution in sterile 0.9% saline. The concentration will depend on the desired final dosing volume and animal weight.
-
Working Solution: It is recommended to prepare the working solution for injection fresh on the day of use.[3] Ensure the solution is clear and free of particulates before administration.
In Vitro Protocol: Aβ-Induced Neurotoxicity in SH-SY5Y Cells
This protocol is designed to assess the protective effects of MLA citrate against amyloid-beta-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Amyloid-β peptide 25-35 (Aβ₂₅₋₃₅)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Aβ₂₅₋₃₅ Preparation: Prepare Aβ₂₅₋₃₅ oligomers by dissolving the peptide in sterile water and incubating at 37°C for 3-4 days to allow for aggregation.
-
MLA Pre-treatment: Pre-treat the cells with various concentrations of MLA citrate (e.g., 2.5, 5, 10, 20 µM) for 2 hours before adding Aβ₂₅₋₃₅.[3]
-
Aβ₂₅₋₃₅ Treatment: Add the prepared Aβ₂₅₋₃₅ solution to the wells to a final concentration known to induce cytotoxicity (e.g., 25 µM).
-
Incubation: Incubate the plates for an additional 24 to 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11]
In Vivo Protocol: MLA-Induced Cognitive Deficit Model in Mice
This protocol establishes a model of cognitive impairment by blocking α7 nAChRs, which can be used to screen potential pro-cognitive drugs.[10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile 0.9% saline
-
T-maze apparatus
-
Cognition-enhancing drugs for testing (e.g., donepezil, galantamine)
Procedure:
-
Acclimatization: Acclimate the mice to the housing facility and handling for at least one week before the experiment.
-
Drug Preparation: Dissolve MLA citrate in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose). Prepare test compounds in their respective vehicles.
-
MLA Administration: Administer MLA citrate via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.[10]
-
Test Compound Administration: Administer the test compound at the appropriate time before the behavioral test, according to its known pharmacokinetic profile.
-
T-Maze Spontaneous Alternation Task:
-
Place each mouse at the base of the T-maze and allow it to move freely for 8 minutes.
-
An arm entry is recorded when all four paws of the mouse are within that arm.
-
Record the sequence of arm entries.
-
Spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[10]
-
-
Data Analysis: Compare the percentage of alternation between the vehicle-treated, MLA-treated, and MLA + test compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in alternation in the co-treatment group compared to the MLA-only group indicates a reversal of the cognitive deficit.
In Vivo Protocol: Investigating the Role of α7 nAChRs in a Parkinson's Disease Model
This protocol uses MLA to investigate the involvement of α7 nAChRs in the neurotoxic effects of MPTP, a neurotoxin that induces Parkinson's-like symptoms in mice.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Sterile 0.9% saline
-
Apparatus for behavioral testing (e.g., open field for locomotor activity, climbing poles)
-
Equipment for tissue processing and analysis (e.g., HPLC for dopamine (B1211576) measurement, immunohistochemistry)
Procedure:
-
Animal Model Induction: Induce Parkinson's-like pathology by administering MPTP according to an established protocol (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).[12]
-
MLA Treatment: Administer MLA citrate (e.g., 6 mg/kg, i.p.) at a specified time relative to the MPTP injections (e.g., 30 minutes prior to each MPTP injection).[3]
-
Behavioral Assessment: At various time points after MPTP administration (e.g., 7 days), assess motor function using tests such as:
-
Open-field test: To measure general locomotor activity.
-
Climbing test: To assess bradykinesia. Pretreatment with MLA has been shown to significantly inhibit methamphetamine-induced climbing behavior.[2]
-
-
Neurochemical Analysis:
-
Sacrifice the animals and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC, HVA) using HPLC to quantify the extent of dopaminergic neurodegeneration. Pre-treatment with MLA has been shown to attenuate the depletion of dopamine neuron terminals induced by neurotoxins.[3]
-
-
Histological Analysis:
-
Perfuse the animals and prepare brain sections.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra.
-
-
Data Analysis: Compare behavioral, neurochemical, and histological outcomes between the control, MPTP-only, and MPTP + MLA groups to determine the effect of α7 nAChR blockade on MPTP-induced neurotoxicity.
Conclusion
This compound is a versatile and powerful pharmacological tool for elucidating the role of α7 nAChRs in the complex mechanisms of neurodegenerative diseases. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at understanding disease pathology and identifying novel therapeutic targets. Careful consideration of the specific experimental question and appropriate controls is crucial for obtaining robust and interpretable results.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha 7 nicotinic acetylcholine receptor and its effects on Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4.3. Slice Preparation and Electrophysiological Recordings [bio-protocol.org]
- 9. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyagen.com [cyagen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. modelorg.com [modelorg.com]
Application Notes and Protocols for Methyllycaconitine (MLA) Citrate in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the use of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The information is intended to guide researchers in designing and executing experiments to investigate the role of α7 nAChR in various physiological and pathological processes.
Overview of Methyllycaconitine Citrate
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a competitive antagonist at α7-containing neuronal nicotinic receptors with high affinity (Ki = 1.4 nM)[1]. It is a valuable pharmacological tool for studying the physiological roles of α7 nAChRs in the central and peripheral nervous systems, as well as in non-neuronal tissues. MLA citrate is the salt form commonly used in research due to its solubility in aqueous solutions[2].
Data Presentation: Dosage and Concentration Guidelines
The following tables summarize recommended starting dosages and concentrations for MLA citrate in various experimental models. It is crucial to note that optimal concentrations and dosages may vary depending on the specific experimental conditions, cell line, animal strain, and desired biological effect. Therefore, it is highly recommended to perform dose-response studies to determine the optimal working concentration for your specific application.
Table 1: In Vitro Applications of this compound
| Cell Type | Concentration Range | Application | Key Findings |
| SH-SY5Y (human neuroblastoma) | 5 µM - 20 µM | Inhibition of Aβ-induced cytotoxicity | Pretreatment with 5 and 10 μM MLA inhibited the decrease in cell viability induced by Aβ₂₅₋₃₅.[3][4] |
| Rat striatal synaptosomes | 50 nM | Inhibition of nicotine-stimulated dopamine (B1211576) release | Partially inhibited (by 16%) dopamine release stimulated with 10 µM nicotine (B1678760).[5] |
| Macrophages | Not specified | Inhibition of inflammasome activation | α7 nAChR signaling inhibits inflammasome activation.[6][7] |
Table 2: In Vivo Applications of this compound
| Animal Model | Dosage Range | Route of Administration | Application | Key Findings |
| Mice | 1.0 - 10.0 mg/kg | Intraperitoneal (i.p.) | Behavioral studies (e.g., locomotion, sniffing, climbing) | Produced significant changes in rearing, sniffing, climbing, and locomotion.[8] |
| Mice | 6 mg/kg | Intraperitoneal (i.p.) | Inhibition of methamphetamine-induced climbing behavior | Significantly inhibited methamphetamine-induced climbing behavior by about 50%.[9] |
| Mice | 3.0 mg/kg | Intraperitoneal (i.p.) | Object recognition memory test | Attenuated the effects of matured hop bitter acids on long-term object recognition memory.[10] |
| Rats | 4 - 8 mg/kg | Intraperitoneal (i.p.) | Reduction of nicotine self-administration | Significantly reduced nicotine self-administration.[11] |
| Rats | Not specified | Not specified | Heroin reinstatement models | Prevented reinstatement of opioid conditioned place preference.[12] |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, high-purity water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 1 mM.
-
Calculate the required mass of MLA citrate. Based on its molecular weight (874.93 g/mol for the citrate salt), calculate the mass needed for your desired volume and concentration.[1]
-
Dissolve the MLA citrate powder.
-
For aqueous solutions: Add the calculated mass of MLA citrate to a sterile tube. Add the appropriate volume of sterile, high-purity water to achieve the desired concentration. Vortex thoroughly until the powder is completely dissolved. MLA citrate is soluble in water up to 100 mM.[13]
-
For DMSO solutions: Add the calculated mass of MLA citrate to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration. Vortex thoroughly. MLA citrate is also soluble in DMSO up to 100 mM.[13]
-
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Cell Viability Assay (MTT Assay) with SH-SY5Y Cells
This protocol is adapted from a study investigating the protective effects of MLA against Aβ-induced cytotoxicity.[4]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
Amyloid-β peptide (Aβ₂₅₋₃₅)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and culture for 24 hours.
-
Drug Treatment:
-
Pre-treat the cells with various concentrations of MLA citrate (e.g., 2.5, 5, 10, 20 µM) for a specified time (e.g., 1 hour) before adding the cytotoxic agent.
-
Introduce the cytotoxic agent (e.g., 10 µM Aβ₂₅₋₃₅) to the appropriate wells.
-
Include control wells with untreated cells and cells treated with only Aβ₂₅₋₃₅.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the untreated control.
In Vivo Administration in Mice
This protocol provides a general guideline for intraperitoneal (i.p.) injection of MLA citrate in mice.
Materials:
-
This compound working solution (diluted from stock in sterile saline)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Appropriate animal handling and restraint equipment
Protocol:
-
Preparation of Dosing Solution: Prepare a working solution of MLA citrate in sterile saline at the desired concentration. The final injection volume is typically 10 ml/kg.[14]
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
-
Injection:
-
Restrain the mouse securely.
-
Lift the mouse's hindquarters to a slight upward angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the MLA citrate solution slowly and steadily.
-
-
Post-injection Monitoring: Observe the animal for any adverse reactions immediately after the injection and during the experimental period.
-
Experimental Procedure: Proceed with the planned behavioral or physiological measurements at the appropriate time point after MLA administration (e.g., 20-25 minutes prior to testing).[3][14]
Visualization of Signaling Pathways and Workflows
α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Activation of the α7 nAChR by acetylcholine or other agonists initiates a cascade of intracellular signaling events. As an antagonist, MLA blocks these downstream effects. Key pathways influenced by α7 nAChR signaling include the JAK2-STAT3 pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in regulating inflammation, cell survival, and neurogenesis.[13][15][16]
Caption: α7 nAChR signaling pathways modulated by MLA.
Experimental Workflow: In Vitro Cytotoxicity Study
The following diagram illustrates a typical workflow for investigating the effect of MLA on cytotoxicity in a cell-based assay.
Caption: Workflow for in vitro MLA cytotoxicity experiments.
Experimental Workflow: In Vivo Behavioral Study
This diagram outlines the general steps for conducting an in vivo behavioral experiment in mice using MLA.
Caption: Workflow for in vivo MLA behavioral experiments.
References
- 1. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release | Semantic Scholar [semanticscholar.org]
- 7. α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 12. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for the Use of Methyllycaconitine (MLA) Citrate in Combination with Other Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in various neurological and psychiatric disorders.[1][2] Due to its high affinity and selectivity, MLA is an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs.[3][4] Increasingly, research has focused on the interplay between the α7 nAChR and other neurotransmitter systems. This document provides detailed application notes and experimental protocols for utilizing MLA in combination with other receptor ligands to investigate these interactions.
Data Presentation: Quantitative Ligand Binding Data for MLA
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA for various nicotinic acetylcholine receptor subtypes. This data is crucial for designing experiments and interpreting results when using MLA in combination studies.
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference |
| α7 nAChR | [³H]MLA | Radioligand Binding | Rat brain membranes | 1.4 | - | [3] |
| α7 nAChR | [¹²⁵I]α-bungarotoxin | Radioligand Binding | Rat brain membranes | - | 2 | [1] |
| α4β2 nAChR | [³H]Epibatidine | Radioligand Binding | Rat brain membranes | > 40 | - | [3][4] |
| α6β2 nAChR | [¹²⁵I]Epibatidine | Immunoprecipitation & Binding | Rat striatum | 40 | - | [5] |
| α3β4 nAChR | Acetylcholine-induced currents | Electrophysiology (Xenopus oocytes) | - | - | 2300 | [6] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways of the α7 nAChR and having a clear experimental workflow are essential for designing and interpreting combination studies.
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by acetylcholine or other agonists leads to the influx of cations, primarily Ca²⁺, which in turn triggers various downstream signaling cascades.[7] These pathways are involved in processes such as neurotransmitter release, synaptic plasticity, and cell survival. MLA, as a competitive antagonist, blocks the initial binding of agonists, thereby inhibiting these downstream effects.
General Experimental Workflow for Combination Studies
A typical workflow for investigating the interaction between MLA and another receptor ligand involves a tiered approach, starting with in vitro characterization and progressing to in vivo functional assays.
Experimental Protocols
The following are detailed protocols for key experiments to study the interaction of MLA with other receptor ligands. These protocols are intended as a starting point and may require optimization based on the specific research question and experimental system.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine if a ligand for another receptor (e.g., a muscarinic agonist) allosterically modulates the binding of MLA to the α7 nAChR.
Materials:
-
Membrane preparation expressing the receptor of interest (e.g., from cell lines or brain tissue).
-
[³H]MLA (Radioligand).
-
Methyllycaconitine citrate (Unlabeled MLA for determining non-specific binding).
-
Ligand of interest (e.g., a muscarinic agonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell or tissue membranes expressing the α7 nAChR according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Total Binding: Add assay buffer, [³H]MLA (at a concentration near its Kd, e.g., 1-5 nM), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]MLA, a saturating concentration of unlabeled MLA (e.g., 10 µM), and the membrane preparation.
-
Competition: Prepare serial dilutions of the ligand of interest in assay buffer. To each well, add the diluted ligand, [³H]MLA, and the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]MLA binding as a function of the log concentration of the competitor ligand.
-
Fit the data using a non-linear regression model to determine the IC50 value of the competitor.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the functional interaction of MLA and a glutamatergic ligand (e.g., NMDA) on neuronal ion channel activity.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
-
External solution (aCSF): e.g., 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal solution: e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine, pH 7.3.
-
MLA citrate solution.
-
NMDA and glycine (B1666218) (co-agonist) solutions.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in the recording chamber and perfuse with oxygenated aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline membrane currents or potentials.
-
Drug Application:
-
Apply the α7 nAChR agonist (e.g., acetylcholine or choline) to elicit a baseline α7-mediated current.
-
Co-apply the α7 agonist with MLA to confirm blockade of the α7 nAChR current.
-
Apply NMDA (with glycine) to elicit an NMDA receptor-mediated current.
-
Co-apply NMDA (with glycine) and MLA to observe any modulation of the NMDA current by MLA.
-
Perform a washout with aCSF between drug applications.
-
-
Data Analysis:
-
Measure the peak amplitude and kinetics of the agonist-evoked currents.
-
Compare the currents in the presence and absence of the co-applied ligand.
-
Use statistical analysis to determine the significance of any observed effects.
-
Protocol 3: In Vivo Microdialysis
Objective: To measure the effect of MLA on dopamine (B1211576) release in a specific brain region, and how this is modulated by a dopaminergic ligand.
Materials:
-
Anesthetized or freely moving animal model (e.g., rat or mouse).
-
Stereotaxic frame.
-
Microdialysis probes (with appropriate molecular weight cutoff).
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
MLA citrate solution.
-
Dopaminergic ligand (e.g., a dopamine reuptake inhibitor).
-
HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex) under anesthesia. Allow the animal to recover.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[8] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[2]
-
Drug Administration:
-
Administer MLA systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (including MLA in the perfusion fluid).
-
Continue collecting dialysate samples.
-
Administer the dopaminergic ligand.
-
Continue collecting samples to observe the combined effect.
-
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Analysis:
-
Calculate the percentage change in dopamine levels from baseline for each experimental condition.
-
Use statistical analysis (e.g., ANOVA) to compare the effects of the different treatments.
-
Protocol 4: Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration in response to α7 nAChR and metabotropic glutamate (B1630785) receptor (mGluR) activation, and their modulation by MLA.
Materials:
-
Cultured cells (e.g., neurons or astrocytes) or acute brain slices.
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP).
-
Fluorescence microscope with a sensitive camera.
-
Image analysis software.
-
External solution (e.g., HBSS).
-
MLA citrate solution.
-
α7 nAChR agonist (e.g., choline).
-
mGluR agonist (e.g., DHPG).
Procedure:
-
Cell Loading: Load the cells with the calcium indicator according to the manufacturer's protocol.
-
Baseline Imaging: Acquire baseline fluorescence images before any stimulation.
-
Stimulation and Imaging:
-
Apply the α7 agonist and record the change in fluorescence intensity.
-
After washout, apply the mGluR agonist and record the response.
-
Pre-incubate the cells with MLA for a sufficient time (e.g., 10-15 minutes).
-
In the continued presence of MLA, apply the α7 agonist to confirm blockade.
-
In the continued presence of MLA, apply the mGluR agonist to observe any modulation of the mGluR-mediated calcium response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity (ΔF/F₀) over time.
-
Quantify parameters such as the peak amplitude, rise time, and decay time of the calcium transients.
-
Compare the responses between different conditions using appropriate statistical tests.
-
Conclusion
The combined use of this compound with ligands for other receptor systems is a powerful approach to unravel the complex interplay of neurotransmitter networks in the brain. The protocols and workflows provided here offer a framework for researchers to design and execute rigorous experiments to investigate these interactions. Careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Behavioral Effects of Methyllycaconitine Citrate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the behavioral effects of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[1][2][3][4] These guidelines are designed to assist researchers in pharmacology, neuroscience, and drug development in designing and executing rigorous preclinical studies to elucidate the role of α7-nAChRs in various behavioral paradigms.
Introduction to Methyllycaconitine Citrate
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a competitive antagonist at α7-nAChRs with high affinity (Ki = 1.4 nM).[3][5] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the central nervous system functions mediated by these receptors.[1] The citrate salt of MLA is a common commercially available form. Research suggests that MLA can influence a range of behaviors, including anxiety, learning and memory, and the reinforcing effects of drugs of abuse.[6][7][8][9]
Key Characteristics of this compound:
| Property | Description | Reference |
| Mechanism of Action | Selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR). | [1][2][3] |
| Binding Affinity (Ki) | 1.4 nM for α7-containing neuronal nicotinic receptors. | [3] |
| Selectivity | Interacts with α4β2 and α6β2 receptors at concentrations > 40 nM. | [3][10] |
| In Vivo Activity | Crosses the blood-brain barrier. Attenuates methamphetamine-induced neurotoxicity in the mouse striatum. | [1][3] |
| Formulation | Commonly available as a citrate salt, soluble in water and DMSO. | [3][4] |
Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by the activation of α7-nAChRs. These receptors are ligand-gated ion channels that, upon binding to acetylcholine or other agonists, allow the influx of cations, primarily Ca2+.[11] This influx triggers various downstream signaling pathways implicated in neuronal survival, plasticity, and inflammation.[11][12]
Figure 1: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor (α7-nAChR) and the inhibitory action of Methyllycaconitine (MLA) citrate.
Experimental Protocols for Behavioral Assessment
The following protocols describe standard behavioral assays to investigate the effects of MLA citrate on anxiety, learning, and memory in rodents.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14][15][16]
Experimental Workflow:
Figure 2: Experimental workflow for the Elevated Plus Maze (EPM) test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-55 cm) with two open arms and two enclosed arms.[14][15]
-
Animal Preparation: Acclimate rodents to the testing room for at least 60 minutes before the experiment.[14] Handle animals for several days prior to testing to reduce stress.[13]
-
Drug Administration: Administer MLA citrate or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 25-30 minutes before testing.[6][17] Doses of 1.0, 3.0, and 10.0 mg/kg have been used in mice.[17]
-
Test Procedure:
-
Data Analysis: Use automated video tracking software to measure the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).[6]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MLA Citrate | 1.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MLA Citrate | 3.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MLA Citrate | 10.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a robust test for assessing hippocampal-dependent spatial learning and memory in rodents.[18][19]
Protocol:
-
Apparatus: A large circular pool (120-210 cm diameter) filled with opaque water (e.g., using non-toxic white paint) containing a hidden escape platform submerged 1-2 cm below the surface.[18][19][20] The room should have various distal visual cues.[18][19]
-
Animal Preparation: Handle animals for several days before the start of the experiment.
-
Drug Administration: Administer MLA citrate or vehicle i.p. 25-30 minutes before each daily session.
-
Acquisition Phase (e.g., 5 days):
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random start locations.[18][20]
-
Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[20][21]
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.[20]
-
If the animal fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.[20]
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.[21]
-
-
Data Analysis: Use video tracking software to measure:
Data Presentation:
Acquisition Phase:
| Day | Treatment Group | Dose (mg/kg) | Escape Latency (s) |
| 1 | Vehicle | - | Mean ± SEM |
| 1 | MLA Citrate | 3.0 | Mean ± SEM |
| ... | ... | ... | ... |
| 5 | Vehicle | - | Mean ± SEM |
| 5 | MLA Citrate | 3.0 | Mean ± SEM |
Probe Trial:
| Treatment Group | Dose (mg/kg) | Time in Target Quadrant (%) |
| Vehicle | - | Mean ± SEM |
| MLA Citrate | 3.0 | Mean ± SEM |
Acoustic Startle Response and Prepulse Inhibition (PPI)
This test measures sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in several neuropsychiatric disorders.[22]
Protocol:
-
Apparatus: A startle chamber with a load cell platform to measure the animal's startle response, enclosed in a sound-attenuating cubicle.[22]
-
Animal Preparation: Acclimate the animal to the testing room for at least 30 minutes.[22]
-
Drug Administration: Administer MLA citrate or vehicle i.p. 25-30 minutes before the test session.
-
Test Session:
-
Acclimation: Place the animal in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[22][23][24]
-
Startle Stimuli: Present a series of acoustic startle pulses (e.g., 120 dB, 40 ms (B15284909) duration).[24]
-
Prepulse Inhibition: Present prepulse stimuli (e.g., 75, 80, 85 dB) shortly before the startle pulse.
-
The session consists of trials with the startle pulse alone, prepulse + startle pulse, and no stimulus (background noise only), presented in a pseudorandom order.
-
-
Data Analysis:
-
Startle Amplitude: The maximum response to the startle pulse alone.
-
Percent PPI: Calculated as: 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)) x 100].
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Startle Amplitude (Arbitrary Units) | % PPI at 75 dB Prepulse | % PPI at 80 dB Prepulse | % PPI at 85 dB Prepulse |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MLA Citrate | 3.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MLA Citrate | 10.0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes and protocols provide a framework for investigating the behavioral effects of this compound. By employing these standardized assays, researchers can generate reliable and reproducible data to further understand the role of α7-nAChRs in behavior and to evaluate the therapeutic potential of compounds targeting this receptor system. It is crucial to consider factors such as animal strain, sex, and age, as well as to perform appropriate control experiments to ensure the validity of the findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 5. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 8. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 20. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 21. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 22. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. The Behavioral Assessment of Sensorimotor Processes in the Mouse: Acoustic Startle, Sensory Gating, Locomotor Activity, Rotarod, and Beam Walking - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Methyllycaconitine citrate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyllycaconitine (MLA) citrate (B86180) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Methyllycaconitine citrate?
A1: There are conflicting reports regarding the aqueous solubility of this compound. Several commercial suppliers state a solubility of up to 100 mM in water.[1][2] However, at least one supplier reports a significantly lower solubility of 2.49 mM, requiring ultrasonication and warming to achieve.[3] This discrepancy may be due to differences in the physical form of the compound (e.g., amorphous vs. crystalline), degree of hydration, or the presence of impurities.
Q2: Why am I having trouble dissolving this compound in water?
A2: Difficulty in dissolving MLA citrate can be attributed to several factors:
-
Kinetics of Dissolution: Even if thermodynamically soluble, the rate of dissolution may be slow.
-
Common Ion Effect: If your aqueous solution is a buffer containing citrate, it may suppress the dissolution of MLA citrate.
-
pH of the Solution: As a weak base, the solubility of MLA is pH-dependent.[4]
-
Physical Form: The particle size and crystallinity of the solid MLA citrate can significantly impact its dissolution rate.
Q3: Can I use organic solvents to prepare stock solutions of this compound?
A3: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used alternative solvent. Commercial suppliers indicate that this compound is soluble in DMSO up to 100 mM.[1] When preparing stock solutions in DMSO, it is recommended to use a freshly opened bottle of hygroscopic DMSO to ensure maximal solubility.[3] For final experimental conditions, ensure the final concentration of DMSO is compatible with your assay and does not exceed cytotoxic levels.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when an organic solvent-solubilized compound is introduced into an aqueous medium where its solubility is lower.
Troubleshooting Steps:
-
Decrease the Stock Solution Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration and may keep the MLA citrate in solution upon dilution.
-
Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant (e.g., Tween® 20, Tween® 80) in your aqueous buffer. Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Stepwise Dilution: Instead of a single dilution, try a serial dilution, gradually increasing the proportion of the aqueous buffer. This can sometimes prevent abrupt precipitation.
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common techniques to improve the aqueous solubility of this compound.
pH Adjustment
Since Methyllycaconitine is a weak base, its solubility can be increased in acidic conditions where it will be protonated.
Experimental Protocol:
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.0 (e.g., 0.1 M acetate (B1210297) buffers for pH 4-5.5 and 0.1 M phosphate (B84403) buffers for pH 6-7).
-
Add a pre-weighed amount of MLA citrate to a fixed volume of each buffer to create a supersaturated suspension.
-
Equilibrate the suspensions for 24 hours at a controlled temperature (e.g., 25 °C) with constant stirring.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Determine the concentration of dissolved MLA citrate in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the solubility of MLA citrate as a function of pH.
Co-solvency
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.
Experimental Protocol:
-
Select a panel of biocompatible co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add an excess amount of MLA citrate to each co-solvent mixture.
-
Follow steps 3-6 from the pH Adjustment protocol to determine the equilibrium solubility in each co-solvent mixture.
-
Plot the solubility of MLA citrate against the percentage of each co-solvent.
Use of Surfactants
Surfactants can enhance solubility above the critical micelle concentration (CMC).
Experimental Protocol:
-
Choose a selection of non-ionic (e.g., Tween® 80, Poloxamer 188) or ionic (e.g., sodium dodecyl sulfate) surfactants.
-
Prepare aqueous solutions of each surfactant at various concentrations, ensuring some are above their known CMC.
-
Disperse an excess amount of MLA citrate in each surfactant solution.
-
Follow steps 3-6 from the pH Adjustment protocol to determine the solubility.
-
Plot the solubility of MLA citrate as a function of surfactant concentration.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Maximum Concentration (mM) | Source(s) |
| Water | 100 | [1][2] |
| Water | 10 | [5] |
| Water | 2.49 (with ultrasonication and warming) | [3] |
| DMSO | 100 | [1] |
| DMSO | 133.35 (with ultrasonication) | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 874.93 g/mol | [6] |
| Molecular Formula | C₃₇H₅₀N₂O₁₀ · C₆H₈O₇ | [6] |
| pKa | Not recorded (considered a weak base) | [4] |
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 6. bio-techne.com [bio-techne.com]
Common challenges with the stability and storage of Methyllycaconitine citrate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges associated with the stability and storage of Methyllycaconitine (MLA) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid Methyllycaconitine citrate powder?
A1: Solid this compound should be stored at -20°C under desiccating conditions to ensure its long-term stability.[1][2][3][4][5][6][7][8][9][10] When stored properly, the solid powder can be stable for ≥ 2 to ≥ 4 years.[3][6]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as water or DMSO, where it is soluble up to 100 mM.[1][4][8][9][11][12] Once prepared, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4][6][7][13] Store the aliquoted stock solutions at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (6 months to 1 year).[2][4][6][7][13]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store MLA citrate solutions at room temperature for extended periods. For experimental use, it is best to prepare fresh solutions or thaw aliquots from frozen stock just before use.[4] While some suppliers indicate that the product is stable for ambient temperature shipping, long-term storage at room temperature may lead to degradation.[4][5]
Q4: What are the potential degradation pathways for this compound?
A4: Methyllycaconitine is a diterpenoid alkaloid containing ester functionalities, which are susceptible to hydrolysis.[14][15][16] This hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bonds and a loss of biological activity.[17][18][19] Additionally, like many complex organic molecules, MLA may be susceptible to oxidation and photodegradation.[15][20]
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound under various stress conditions are not extensively documented in publicly available literature. Identifying and characterizing degradation products would require dedicated forced degradation studies coupled with analytical techniques such as HPLC and mass spectrometry.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of your this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your stock solutions have been stored at the recommended temperature (-20°C or -80°C) and protected from light.
-
Check for Repeated Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles. It is best practice to use fresh aliquots for each experiment.[7][13]
-
Prepare a Fresh Stock Solution: If you suspect degradation, prepare a fresh stock solution from the solid powder.
-
Perform a Bioactivity Check: Test the freshly prepared solution in a well-established assay to confirm its activity.
Problem: Precipitation observed in the stock solution upon thawing.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before freezing, ensure that the MLA citrate is fully dissolved in the solvent. Gentle warming or vortexing can aid dissolution.
-
Equilibrate to Room Temperature: Before use, allow the frozen aliquot to equilibrate to room temperature completely.[4]
-
Check for Solvent Evaporation: Ensure the storage vials are properly sealed to prevent solvent evaporation, which could lead to increased concentration and precipitation.
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 2 to ≥ 4 years[3][6] | Store under desiccating conditions.[1][4][5] |
| Stock Solution | -20°C | 1 to 3 months[2][4][7][13] | Aliquot to avoid freeze-thaw cycles.[7][13] |
| Stock Solution | -80°C | 6 months to 1 year[7][13] | Aliquot to avoid freeze-thaw cycles.[7][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of MLA citrate for use in biological experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile water
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the MLA citrate powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM). MLA citrate is soluble in water and DMSO up to 100 mM.[1][4][8][9][11][12]
-
Add the calculated volume of solvent to the vial containing the MLA citrate powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials. The volume of each aliquot should be suitable for a single experiment to avoid wastage and repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Protocol 2: General Forced Degradation Study for this compound
Objective: To investigate the stability of MLA citrate under various stress conditions to understand its degradation profile. This is a general protocol and may need optimization.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Samples: Prepare solutions of MLA citrate in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the MLA citrate solution. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the MLA citrate solution. Incubate under the same conditions as the acid hydrolysis. At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it for HPLC analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the MLA citrate solution. Incubate at room temperature, protected from light, for a defined period. At each time point, withdraw a sample and dilute it for HPLC analysis.
-
Thermal Degradation: Place a solid sample of MLA citrate and a solution sample in an oven at an elevated temperature (e.g., 70°C). At defined time points, withdraw samples, and for the solid sample, dissolve it in a suitable solvent before diluting for HPLC analysis.
-
Photostability: Expose a solution of MLA citrate to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact MLA citrate from any potential degradation products. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Mandatory Visualizations
References
- 1. snscourseware.org [snscourseware.org]
- 2. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 3. tnsroindia.org.in [tnsroindia.org.in]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Official web site : ICH [ich.org]
- 7. Ich guideline for stability testing | PPTX [slideshare.net]
- 8. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn). | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. q1scientific.com [q1scientific.com]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. science-revision.co.uk [science-revision.co.uk]
- 18. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
Optimizing the concentration of Methyllycaconitine citrate to avoid off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). The following troubleshooting guides, FAQs, and experimental protocols are designed to help you minimize off-target effects and ensure the validity of your experimental results.
Troubleshooting Guide
Encountering unexpected results can be a common challenge in experimental work. This guide addresses specific issues that may arise when using MLA citrate, with a focus on concentration-dependent effects.
| Problem | Potential Cause | Recommended Solution |
| High background signal or unexpected agonist-like effects at low MLA concentrations. | Paradoxical potentiation of receptor activity has been observed at picomolar concentrations of MLA in some experimental setups.[1] | Carefully evaluate the dose-response curve at very low concentrations. If potentiation is observed, select a concentration range for your experiments that consistently demonstrates antagonism. |
| Weak or no antagonist effect observed. | The concentration of MLA may be too low to effectively compete with the agonist. Alternatively, the agonist concentration may be excessively high, surmounting the inhibitory effect of MLA. | Confirm the agonist is used at a concentration near its EC80 for a sufficient assay window. Perform a dose-response experiment with increasing concentrations of MLA to determine its IC50. |
| Cell death or signs of cytotoxicity. | The MLA concentration may be too high, leading to off-target effects or direct cellular toxicity. The solvent (e.g., DMSO) concentration may also be a contributing factor. | Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of MLA in your specific cell type. Ensure the final solvent concentration is below the toxic threshold for your cells. Lower the MLA concentration range in your functional assays accordingly. |
| Inconsistent results between experimental repeats. | Issues with MLA stock solution stability or preparation. Inconsistent incubation times or cell densities. | Prepare fresh working solutions of MLA for each experiment from a frozen stock. Ensure consistent incubation times and cell seeding densities across all experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Results suggest off-target effects (e.g., effects not mediated by α7-nAChR). | MLA concentration is high enough to interact with other nAChR subtypes, such as α4β2, α6β2, or α3/α6β2β3*.[2][3] | Lower the MLA concentration to a range where it is selective for α7-nAChR. Use a secondary antagonist for a suspected off-target receptor to confirm its involvement. Compare your results with data from α7-nAChR knockout/knockdown models if available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methyllycaconitine (MLA) citrate?
A1: Methyllycaconitine citrate is a potent and selective competitive antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR).[4] It binds to the receptor's agonist binding site, preventing acetylcholine and other agonists from activating the ion channel.
Q2: What are the known off-target effects of MLA?
A2: While highly selective for the α7-nAChR, at higher concentrations, MLA can interact with other nAChR subtypes. For instance, it has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM.[2][3] It may also inhibit presynaptic nAChRs with a subunit composition of α3/α6β2β3* on dopamine (B1211576) neurons.[2][3]
Q3: What is a good starting concentration range for in vitro experiments?
A3: A typical starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar (nM) to micromolar (µM) concentrations. Based on its high affinity for α7-nAChR (Ki = 1.4 nM), concentrations in the low to mid-nanomolar range are often sufficient for specific antagonism. However, the optimal concentration will depend on the cell type, agonist concentration, and specific assay conditions.
Q4: How should I prepare and store MLA citrate stock solutions?
A4: MLA citrate is soluble in water and DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM in DMSO), aliquot it into single-use volumes, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q5: Can MLA have paradoxical effects?
A5: Yes, some studies have reported that picomolar concentrations of MLA can paradoxically potentiate α7-nAChR responses in certain electrophysiological setups.[1] It is important to perform a full dose-response curve to identify the concentration range that produces the desired antagonist effect in your experimental system.
Quantitative Data Summary
The following table summarizes the potency of MLA citrate at its primary target and its selectivity over other nAChR subtypes.
| Parameter | Target/Off-Target | Value | Reference |
| Ki (Inhibition constant) | α7-nAChR | 1.4 nM | [4] |
| Concentration for off-target interaction | α4β2 and α6β2 nAChRs | > 40 nM | [2][3] |
| Ki (Inhibition constant) | α-conotoxin-MII-sensitive presynaptic nAChRs (likely α3/α6β2β3*) | 33 nM | [2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MLA using a Functional Cell-Based Assay (e.g., Calcium Flux Assay)
Objective: To determine the IC50 value of MLA for the inhibition of agonist-induced α7-nAChR activation.
Methodology:
-
Cell Preparation: Plate cells expressing α7-nAChR in a 96-well, black, clear-bottom plate at a predetermined optimal density. Allow cells to adhere and grow overnight.
-
Compound Preparation:
-
Prepare a stock solution of MLA citrate in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the MLA stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution series starting from 10 µM).
-
Prepare a solution of a known α7-nAChR agonist (e.g., acetylcholine or a selective agonist) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Add the serially diluted MLA solutions to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C. Include wells with vehicle control.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Initiate reading and add the EC80 concentration of the agonist to all wells.
-
Measure the fluorescence intensity over time to capture the calcium influx.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a maximally effective concentration of a known antagonist or no agonist (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the MLA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing MLA-Induced Cytotoxicity using an MTT Assay
Objective: To determine the concentration at which MLA exhibits cytotoxic effects.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition:
-
Prepare serial dilutions of MLA in a complete culture medium over a broad concentration range (e.g., from nanomolar to high micromolar).
-
Replace the existing medium with the medium containing the MLA dilutions. Include a vehicle control.
-
-
Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each MLA concentration relative to the vehicle control.
-
Plot the percentage of viability against the MLA concentration to identify the concentration at which a significant decrease in viability occurs.
-
Visualizations
Caption: α7-nAChR signaling pathway and the inhibitory action of MLA.
Caption: Workflow for optimizing MLA citrate concentration.
Caption: Troubleshooting flowchart for MLA citrate experiments.
References
- 1. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting non-specific binding in Methyllycaconitine citrate experiments.
Welcome to the technical support center for Methyllycaconitine (B43530) (MLA) citrate (B86180) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of MLA citrate, with a particular focus on addressing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary target?
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It is a norditerpenoid alkaloid originally isolated from Delphinium brownii seeds.[2] Due to its high affinity for the α7 nAChR, it is widely used as a pharmacological tool to study the role of this receptor subtype in various physiological and pathological processes.
Q2: I am observing high background signal in my radioligand binding assay with [³H]MLA. What are the likely causes and how can I reduce this non-specific binding?
High non-specific binding in a radioligand assay can obscure your specific signal.[3] Common causes include:
-
Hydrophobicity of the radioligand: Highly hydrophobic ligands can bind non-specifically to lipids, proteins, and even the filter apparatus.[3]
-
Inappropriate concentration of radioligand: Using too high a concentration of [³H]MLA can lead to increased non-specific binding.[3][4]
-
Insufficient blocking: The assay components (tubes, filters, etc.) may have unoccupied binding sites.
-
Suboptimal assay conditions: Incubation time, temperature, and buffer composition can all influence non-specific interactions.
To troubleshoot, consider the following solutions:
-
Optimize [³H]MLA Concentration: Use a concentration at or below the Kd value for the α7 nAChR (Kd ≈ 1.86 nM).[5]
-
Add a Blocking Agent: Incorporate Bovine Serum Albumin (BSA) into your assay buffer (e.g., 0.1-1% w/v). BSA can block non-specific binding sites on assay surfaces without significantly interfering with the specific ligand-receptor interaction.[6][7][8][9]
-
Pre-treat Filters: Soak your filters in a solution of a blocking agent like polyethylenimine (PEI) or BSA before use.
-
Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[3]
-
Adjust Incubation Time and Temperature: Shorter incubation times or performing the assay at a lower temperature (e.g., 4°C) can sometimes reduce non-specific binding, but you must ensure that specific binding still reaches equilibrium.[3][4]
Q3: My co-immunoprecipitation (co-IP) experiment to pull down the α7 nAChR and its interacting partners shows many non-specific bands on the Western blot. How can I improve the specificity?
Non-specific binding in co-IP is a common challenge, often due to proteins binding to the beads or the antibody non-specifically. Here are some strategies to enhance specificity:
-
Pre-clearing the Lysate: Before adding your primary antibody, incubate your cell lysate with protein A/G beads alone.[10][11] This step will capture proteins that non-specifically bind to the beads, which you can then discard by centrifugation.
-
Optimize Detergent Concentration: The choice and concentration of detergent are critical for solubilizing membrane proteins like the α7 nAChR while preserving protein-protein interactions.[12][13] Start with a mild non-ionic detergent like Triton X-100 or NP-40 at a low concentration (e.g., 0.05%) and titrate as needed. Higher concentrations can disrupt specific interactions.[14]
-
Increase Wash Stringency: Increase the number of washes after immunoprecipitation. You can also slightly increase the detergent concentration in your wash buffer to disrupt weaker, non-specific interactions.[10]
-
Use a Blocking Agent: Add BSA to your lysis and wash buffers to reduce non-specific protein adsorption to the beads and tubes.[6][7]
-
Include Appropriate Controls: Always run a negative control using a non-specific IgG antibody of the same isotype as your primary antibody. This will help you distinguish between specific and non-specific binding.
Q4: Can MLA citrate bind to other receptors besides the α7 nAChR?
Yes, while MLA is highly selective for the α7 nAChR, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM. It also has a measurable affinity for α3β2 and muscle-type nAChRs, though at significantly lower potencies compared to α7 nAChRs.[15][16] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of MLA in their experiments.[17]
Quantitative Data Summary
The following table summarizes the binding affinities of Methyllycaconitine for various nicotinic acetylcholine receptor subtypes.
| Receptor Subtype | Ligand | Parameter | Value | Reference |
| α7 nAChR | Methyllycaconitine | Ki | 1.4 nM | [18] |
| α7 nAChR | [³H]Methyllycaconitine | Kd | 1.86 nM | [5] |
| α4β2 nAChR | Methyllycaconitine | Ki | > 40 nM | |
| α6β2 nAChR | Methyllycaconitine | Ki | > 40 nM | |
| Brain [¹²⁵I]α-bungarotoxin sites | Methyllycaconitine | Ki | 5.4 nM | [15] |
| Brain [³H]nicotine sites | Methyllycaconitine | Ki | 3.7 µM | [15] |
| Muscle nAChR | Methyllycaconitine | IC₅₀ | 1.1 µM | [15] |
| α3β2 nAChR | Methyllycaconitine | IC₅₀ | ~80 nM | [16] |
| α4β2 nAChR | Methyllycaconitine | IC₅₀ | ~700 nM | [16] |
| α-conotoxin-MII sensitive sites (striatum) | Methyllycaconitine | Ki | 33 nM | [17] |
Experimental Protocols
Protocol 1: [³H]Methyllycaconitine Radioligand Binding Assay
This protocol is adapted for determining the binding of [³H]MLA to α7 nAChRs in brain membrane preparations.
Materials:
-
[³H]Methyllycaconitine
-
Unlabeled Methyllycaconitine citrate
-
Brain tissue expressing α7 nAChRs (e.g., rat hippocampus)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, and 0.1% BSA (w/v)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer without BSA. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer (with BSA) and determine the protein concentration (e.g., using a BCA assay).
-
Assay Setup: In duplicate or triplicate, set up assay tubes containing:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]MLA (at a final concentration of ~1-2 nM), and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of unlabeled MLA (at a final concentration of 1 µM), 50 µL of [³H]MLA, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of competing unlabeled ligand at various concentrations, 50 µL of [³H]MLA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the tubes at room temperature (or 4°C to potentially reduce non-specific binding) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the Ki of the competing ligand.
Protocol 2: Co-Immunoprecipitation of α7 nAChR and Interacting Proteins
This protocol outlines the steps for immunoprecipitating the α7 nAChR and its binding partners from cell lysates.
Materials:
-
Cells or tissue expressing α7 nAChR
-
Anti-α7 nAChR antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or another mild detergent like Triton X-100, optimize concentration from 0.05% to 1%), and protease/phosphatase inhibitor cocktail.
-
Wash Buffer: Co-IP Lysis Buffer with a potentially lower detergent concentration.
-
Elution Buffer: e.g., 2x Laemmli sample buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (optional but recommended): Add protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-α7 nAChR antibody (and isotype control IgG in a separate tube) to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Capture of Immune Complexes: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and suspected interacting partners.
Visualizations
Caption: Workflow for a [³H]Methyllycaconitine radioligand binding assay.
Caption: A logical flowchart for troubleshooting non-specific binding issues.
Caption: Antagonistic action of Methyllycaconitine on the α7 nAChR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 17. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
Strategies to minimize the toxicity of Methyllycaconitine citrate in cell-based assays.
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the potential toxicity of Methyllycaconitine (MLA) citrate (B86180) in cell-based assays. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter when working with MLA citrate in cell-based assays.
Question 1: I am observing unexpected cytotoxicity after treating my cells with MLA citrate. What are the possible causes and solutions?
Answer:
While Methyllycaconitine citrate is often used for its neuroprotective properties and has been shown to be non-toxic at certain concentrations, cytotoxicity can still occur.[1][2] Here are several factors to consider:
-
High Concentration: The most common cause of toxicity is a high concentration of the compound. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to MLA citrate's effects. Consider using a lower concentration range or a more robust cell line if possible.
-
Prolonged Exposure Time: Continuous exposure to a compound can lead to cumulative stress and toxicity. Optimizing the incubation time is critical. Try reducing the duration of exposure to the shortest time necessary to achieve the desired biological effect.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO, water) used to dissolve the MLA citrate is not toxic to your cells.[3] Run a vehicle control (cells treated with the solvent alone) to rule out this possibility.
-
Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., MTT reduction). It is advisable to use a secondary, complementary assay to confirm your results (e.g., LDH release assay).[4][5][6]
Question 2: How can I determine the optimal non-toxic concentration of MLA citrate for my experiments?
Answer:
The best approach is to perform a cytotoxicity assay to establish a dose-response curve. Here is a general workflow:
-
Select a wide range of concentrations: Based on published data, you can start with a range from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM).[1][3]
-
Choose a suitable cytotoxicity assay: The MTT or LDH assays are common choices for assessing cell viability and cytotoxicity.[4][5][6]
-
Plate your cells at an optimal density: Ensure that the cells are in the logarithmic growth phase and are not over-confluent.[7]
-
Treat the cells with different concentrations of MLA citrate: Include appropriate controls (untreated cells and vehicle-treated cells).
-
Incubate for a relevant period: The incubation time should be relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Measure cell viability/cytotoxicity: Analyze the results to determine the highest concentration of MLA citrate that does not significantly reduce cell viability. This will be your maximum working concentration.
Question 3: My cells show morphological changes after MLA citrate treatment, even at concentrations that are not overtly cytotoxic according to viability assays. What does this mean?
Answer:
Morphological changes in the absence of significant cell death can indicate sublethal stress or specific cellular responses to the compound. MLA citrate is a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[8][9] This interaction can trigger various signaling pathways that might alter cell morphology without causing immediate death.
-
Neuronal Cells: In neuronal cells, changes in neurite outgrowth or cell shape could be a result of α7 nAChR blockade.
-
Non-Neuronal Cells: In other cell types, alterations in the cytoskeleton or cell adhesion properties might occur.
It is recommended to document these morphological changes through microscopy and consider them as part of the compound's biological effect. Functional assays, such as calcium imaging to assess neuronal activity, can provide further insights into the cellular response to MLA citrate.[10][11]
Question 4: Can I use cytoprotective agents to minimize MLA citrate toxicity?
Answer:
While MLA citrate itself has been shown to be cytoprotective against other toxins like amyloid-β, if you observe toxicity from MLA at necessary concentrations, you could consider co-treatment with a general cytoprotective agent.[1][2] However, this approach should be used with caution as it can introduce confounding variables. Potential agents include antioxidants like N-acetylcysteine (NAC) or Vitamin E, but their use would require extensive validation to ensure they do not interfere with the primary experimental question. A more straightforward approach is to optimize the MLA citrate concentration and exposure time first.
Data Presentation
The following tables summarize quantitative data on MLA citrate's effect on cell viability from the literature.
Table 1: Effect of this compound on Cell Viability in SH-SY5Y Cells
| Concentration of MLA Citrate | Cell Viability (% of Control) | Exposure Time | Cell Line | Reference |
| 2.5 µM | No significant decrease | 24 hours | SH-SY5Y | [1] |
| 5 µM | No significant decrease | 24 hours | SH-SY5Y | [1] |
| 10 µM | No significant decrease | 24 hours | SH-SY5Y | [1] |
| 20 µM | No significant decrease | 24 hours | SH-SY5Y | [1] |
Table 2: Protective Effect of this compound against Aβ₂₅₋₃₅-Induced Cytotoxicity
| Aβ₂₅₋₃₅ Concentration | MLA Citrate Pretreatment | Cell Viability (% of Control) | Cell Line | Reference |
| 10 µM | 0 µM | Significantly decreased | SH-SY5Y | [2] |
| 10 µM | 5 µM | Inhibition of decreased cell viability | SH-SY5Y | [1][2] |
| 10 µM | 10 µM | Inhibition of decreased cell viability | SH-SY5Y | [1][2] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity of MLA citrate.
MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells as an indicator of their viability.[5][6]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of MLA citrate in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MLA citrate. Include wells with medium alone (blank), cells with medium (negative control), and cells with vehicle (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
LDH Cytotoxicity Assay
The LDH assay measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[13]
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[13][14] The amount of formazan is directly proportional to the number of lysed cells.[13]
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis solution (as per the kit manufacturer's instructions) to untreated cells 45 minutes before the end of the incubation period.
-
Background control: Culture medium alone.
-
-
Collect Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100).
Calcium Imaging for Neurotoxicity Assessment
Calcium imaging is used to measure changes in intracellular calcium levels, which can be an indicator of neuronal activity and neurotoxicity.[10][15]
Principle: Fluorescent calcium indicators, such as Fura-2 or Fluo-4, change their fluorescence properties upon binding to Ca²⁺ ions.[11][15] Changes in fluorescence intensity are monitored over time to assess calcium dynamics in response to a stimulus or compound.
Materials:
-
Neuronal cells cultured on glass-bottom dishes or plates
-
This compound
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Procedure:
-
Cell Preparation: Culture neuronal cells to an appropriate density on imaging-compatible plates.
-
Dye Loading: Prepare a loading solution of the calcium indicator (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium, wash the cells with HBSS, and incubate them with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.
-
Baseline Imaging: Place the plate on the fluorescence microscope stage. Acquire baseline fluorescence images for a few minutes to establish a stable signal.
-
Compound Addition: Add MLA citrate at the desired concentration to the cells while continuously recording images.
-
Post-Treatment Imaging: Continue to record fluorescence images to capture any changes in intracellular calcium levels induced by the compound.
-
Positive Control (Optional): At the end of the experiment, you can add a known stimulant (e.g., high potassium chloride or a neurotransmitter agonist) to confirm that the cells are responsive.
-
Data Analysis: Use image analysis software to select regions of interest (ROIs) corresponding to individual cells. Quantify the change in fluorescence intensity over time (ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence).
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Functional and Mechanistic Neurotoxicity Profiling Using Human iPSC-Derived Neural 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. Calcium imaging - Wikipedia [en.wikipedia.org]
Refining experimental protocols to enhance the reproducibility of Methyllycaconitine citrate studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of studies involving Methyllycaconitine (B43530) (MLA) citrate (B86180). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
A1: Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] Its primary mechanism of action is to block the binding of acetylcholine and other agonists to the α7 nAChR, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of this receptor.
Q2: What are the recommended solvent and storage conditions for MLA citrate?
A2: MLA citrate is soluble in both water and DMSO.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C under desiccating conditions, where it can be stable for up to 12 months. Stock solutions can be prepared in water or DMSO and should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What is the stability of MLA citrate in aqueous solutions?
A3: While specific degradation kinetics in aqueous solution are not extensively reported in the provided results, it is best practice to prepare fresh aqueous solutions for each experiment or use aliquots of frozen stock solutions to minimize degradation. For in vivo experiments, it is recommended to prepare fresh solutions daily.
Troubleshooting Guides
In Vitro Cell-Based Assays (e.g., Cell Viability, Reporter Assays)
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| I am not seeing a dose-dependent effect of MLA citrate on my cells. | 1. Incorrect concentration range: The concentrations used may be too high or too low to observe a biological effect. 2. Cell line sensitivity: The cell line may not express sufficient levels of α7 nAChRs. 3. Compound inactivity: The MLA citrate may have degraded. 4. Assay interference: Components of the assay may be interfering with MLA citrate activity. | 1. Perform a wider dose-response curve, starting from low nanomolar to high micromolar concentrations. 2. Confirm α7 nAChR expression in your cell line using techniques like Western blot or qPCR. Consider using a positive control cell line with known α7 nAChR expression. 3. Prepare a fresh stock solution of MLA citrate from a new vial. 4. Run appropriate vehicle controls and ensure that the final solvent concentration does not affect cell viability or the assay readout. |
| I am observing high variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Pipetting errors: Inaccurate dispensing of MLA citrate or other reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use a consistent pipetting technique. 3. To minimize edge effects, fill the outer wells with sterile PBS or media without cells. |
| My vehicle control (e.g., DMSO) is affecting cell viability. | 1. High solvent concentration: The final concentration of the solvent is toxic to the cells. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is typically below 0.5% and is consistent across all wells, including the untreated control. |
Ligand Binding Assays
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| I have high non-specific binding in my radioligand binding assay. | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with the filter or other components. 4. Inadequate blocking of non-specific sites. | 1. Use a lower concentration of the radioligand, ideally at or below its Kd value.[3] 2. Increase the number and volume of wash steps with ice-cold buffer.[4] 3. Pre-soak filters in a solution like 0.5% polyethylenimine to reduce non-specific binding.[5] 4. Include a high concentration of a non-radiolabeled ligand (e.g., nicotine (B1678760) or unlabeled MLA) to define non-specific binding accurately.[6] |
| I am not able to achieve saturation in my saturation binding experiment. | 1. Low receptor density in the tissue/cell preparation. 2. Radioligand with low affinity or purity. 3. Insufficient incubation time to reach equilibrium. | 1. Increase the amount of protein per assay tube.[5] 2. Use a high-affinity radioligand with high specific activity and purity. 3. Optimize the incubation time to ensure binding has reached equilibrium. |
| My competition binding curve has a very shallow slope. | 1. Presence of multiple binding sites with different affinities. 2. Complex binding kinetics (e.g., allosteric interactions). | 1. Analyze the data using a two-site binding model. 2. Consider that MLA may have different affinities for different conformational states of the receptor. |
Electrophysiology (e.g., Patch-Clamp)
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| I am having trouble obtaining a stable gigaohm seal. | 1. Poor pipette quality: The pipette tip may be dirty, irregularly shaped, or have the wrong resistance. 2. Unhealthy cells: The cells are not viable for patching. 3. Vibrations: Mechanical instability in the setup. | 1. Use freshly pulled, fire-polished pipettes with an appropriate resistance (typically 3-7 MΩ). Ensure the pipette solution is filtered. 2. Use healthy, well-maintained cell cultures or freshly prepared tissue slices. 3. Ensure the anti-vibration table is floating and there are no sources of mechanical vibration near the rig. |
| The whole-cell recording is not stable and the cell dies quickly. | 1. Incorrect internal solution: The osmolarity or ionic composition of the pipette solution is not optimal. 2. Pipette drift: The micromanipulator is not stable. 3. Excessive suction during breakthrough. | 1. Check and adjust the osmolarity of the internal solution to be slightly hypo-osmotic to the external solution. 2. Ensure the micromanipulator is securely fastened and there is no drift. 3. Apply gentle and brief suction to rupture the membrane. |
| I am not observing a consistent block of acetylcholine-induced currents with MLA. | 1. Incomplete drug application: The perfusion system is not delivering the drug effectively to the cell. 2. Receptor desensitization: Rapid application of a high concentration of agonist can cause receptor desensitization, masking the antagonist effect. 3. Incorrect MLA concentration. | 1. Ensure the perfusion system is working correctly and the drug is reaching the cell. 2. Use a lower concentration of agonist or a co-application protocol with a positive allosteric modulator to minimize desensitization.[7] 3. Verify the concentration of the MLA stock and working solutions. |
In Vivo Studies
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| I am observing high variability in the behavioral responses of my animals. | 1. Inconsistent drug administration: Variations in injection volume or site. 2. Animal stress: Stress can significantly impact behavioral readouts. 3. Biological variability: Inherent differences between individual animals. | 1. Ensure consistent and accurate drug administration by trained personnel. 2. Acclimate animals to the experimental procedures and environment to reduce stress. 3. Increase the sample size to account for individual variability and use appropriate statistical analysis. |
| The observed effect of MLA is not consistent with the literature. | 1. Differences in animal strain, age, or sex. 2. Different experimental protocols (e.g., timing of injection, behavioral paradigm). 3. Incorrect dose. | 1. Carefully document and consider the animal model specifics. 2. Standardize the experimental protocol and ensure it aligns with established methods. 3. Perform a dose-response study to determine the optimal dose for your specific experimental conditions. |
| I am concerned about the specificity of the observed effects. | 1. Off-target effects: At higher concentrations, MLA may interact with other nicotinic receptor subtypes. | 1. Use the lowest effective dose of MLA. 2. Include a positive control (a known α7 nAChR agonist) and a negative control (an inactive compound) to validate the involvement of α7 nAChRs. 3. Consider using α7 nAChR knockout animals to confirm the specificity of the MLA effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for Methyllycaconitine citrate to aid in experimental design and data interpretation.
Table 1: Inhibitory Potency (Ki) of this compound at α7 nAChRs
| Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| Rat Brain | [¹²⁵I]α-bungarotoxin | 1.4 | [1] |
| Rat Striatum | [³H]nicotine | 4000 | [2] |
Table 2: Inhibitory Potency (IC50) of this compound at Various nAChR Subtypes
| nAChR Subtype | Species | Expression System | Agonist | IC50 (µM) | Reference |
| α7 | Human | Xenopus oocytes | Acetylcholine | 0.002 | [8] |
| α7 | Rat | Xenopus oocytes | Acetylcholine | 2.3 - 26.6 (analogs) | [9][10] |
| α3β4 | Rat | Xenopus oocytes | Acetylcholine | 2.3 - 26.6 (analogs) | [9][10] |
| α4β2 | Rat | Xenopus oocytes | Acetylcholine | 2.3 - 26.6 (analogs) | [9][10] |
| α3nα1 | Chick | Xenopus oocytes | Acetylcholine | 0.08 | [2] |
| α4nα1 | Chick | Xenopus oocytes | Acetylcholine | 0.65 | [2] |
Note: IC50 values can vary significantly depending on the experimental conditions, including the agonist and its concentration, the expression system, and the specific assay used.
Detailed Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted from a study investigating the cytoprotective effects of MLA against amyloid-β induced toxicity in SH-SY5Y cells.[11]
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and culture for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of MLA citrate and/or the substance being investigated for a specified duration.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
General Radioligand Binding Assay Protocol
This is a generalized protocol based on common practices for nAChR binding assays.
-
Membrane Preparation: Prepare cell or tissue membranes expressing the α7 nAChR.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with BSA).
-
Incubation: In a microplate or microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-bungarotoxin), and varying concentrations of unlabeled MLA citrate (for competition assays) or varying concentrations of the radioligand (for saturation assays).
-
Equilibrium: Incubate the mixture for a sufficient time at a specific temperature (e.g., room temperature or 4°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
Data Analysis: Analyze the data to determine parameters such as Kd, Bmax, Ki, or IC50 values.
Visualizations
References
- 1. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in results from different batches of Methyllycaconitine citrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results arising from different batches of Methyllycaconitine (MLA) citrate (B86180). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
A1: Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid, typically isolated from Delphinium species (larkspurs)[1]. It functions as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[2][3][4][5]. At higher concentrations (greater than 40 nM), it may also interact with other nAChR subtypes, such as α4β2 and α6β2[4].
Q2: What are the common sources of batch-to-batch variability with MLA citrate?
A2: While commercial suppliers provide high-purity MLA citrate, several factors can contribute to variability between batches:
-
Purity Levels: Although typically high (>95-98%), minor variations in the percentage and nature of impurities can exist[3].
-
Hydration State: The amount of water associated with the lyophilized powder can differ between batches. This alters the actual molecular weight and can lead to inaccuracies in the concentration of stock solutions if not accounted for[3].
-
Solubility: Minor differences in the physical properties of the powder (e.g., crystallinity) or the presence of trace impurities may slightly affect its solubility characteristics.
-
Counter-ion Ratio: As a citrate salt, slight variations in the stoichiometric ratio of MLA to citric acid could potentially occur.
Q3: How should I store and handle MLA citrate to ensure its stability?
A3: Proper storage is critical to maintaining the integrity of MLA citrate.
-
Long-term Storage (Solid): Store the solid compound at -20°C under desiccating conditions. It can be stable for up to 12 months or longer under these conditions[3].
-
Stock Solutions: Prepare stock solutions in a suitable solvent like water or DMSO, with solubility up to 100 mM[6]. It is recommended to aliquot these solutions and store them at -20°C for up to 3 months or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles[5]. For in vivo experiments, it is often recommended to prepare fresh working solutions daily[5].
Q4: The Certificate of Analysis (CoA) for my new batch of MLA citrate looks slightly different from the previous one. Should I be concerned?
A4: Minor variations in the reported purity (e.g., 98.9% vs. 99.2%) are common and usually not a cause for concern. However, pay close attention to any significant differences in appearance, solubility, or if the supplier has indicated a different degree of hydration. It is always best practice to validate each new batch in your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent IC50/Ki values or reduced antagonist potency in our assay with a new batch of MLA.
| Potential Cause | Troubleshooting Step |
| Incorrect Stock Concentration | The hydration state of the new batch may differ, leading to a lower actual concentration than calculated. It is crucial to refer to the batch-specific molecular weight if provided by the supplier. If not, consider performing a concentration determination (e.g., via UV-Vis spectroscopy if a molar extinction coefficient is known or by quantitative NMR). |
| Degradation of MLA | Improper storage of the solid or stock solution (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation. Prepare a fresh stock solution from the solid and repeat the experiment. |
| Lower Purity of the New Batch | Although suppliers guarantee a certain purity, the nature of the impurities might interfere with your assay. If you suspect this, contact the supplier for more detailed information on the batch's impurity profile. |
| Assay System Variability | The variability may not be due to the MLA batch but rather to other experimental factors (e.g., cell passage number, reagent variability, equipment calibration). Run a positive control with a known antagonist and a negative control to ensure the assay is performing as expected. |
Issue 2: Observed unexpected or off-target effects in our in vivo or in vitro model.
| Potential Cause | Troubleshooting Step |
| Presence of Active Impurities | The impurity profile of a new batch may differ. These impurities could have their own biological activity. If possible, analyze the purity of the new batch using HPLC. |
| Incorrect Dosage/Concentration | As mentioned in Issue 1, an error in stock concentration can lead to using a higher-than-intended dose, potentially causing off-target effects. Re-verify your calculations and, if possible, the concentration of your stock solution. |
| Solvent Effects | Ensure that the solvent used to dissolve the MLA citrate is not contributing to the observed effects. Run a vehicle control group in your experiments. |
Data Presentation
Table 1: Comparative Specifications of Methyllycaconitine Citrate from Various Suppliers
| Parameter | Supplier A (MedChemExpress) | Supplier B (Selleck Chemicals) | Supplier C (R&D Systems) | Supplier D (Tocris Bioscience) |
| Purity | >98% (typically ~99.58% by HPLC)[5] | Quality confirmed by NMR & HPLC[2] | ≥95% | ≥95% (HPLC)[3] |
| Molecular Weight | 874.92 | 874.92[2] | 874.93 | 874.93 (batch-specific variations noted)[3] |
| Solubility | DMSO, Water | Not specified | Water (to 100 mM), DMSO (to 100 mM) | Not specified |
| Storage (Solid) | -20°C | Not specified | -20°C | -20°C |
| Storage (Solution) | -20°C (1 month), -80°C (6 months)[5] | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: In Vitro Validation of a New MLA Citrate Batch using a Calcium Imaging Assay
This protocol describes a method to validate the antagonist activity of a new batch of MLA citrate by measuring its ability to block acetylcholine-induced calcium influx in a cell line expressing α7 nAChRs (e.g., SH-SY5Y cells).
-
Cell Preparation:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Seed the cells onto 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Preparation of Compounds:
-
Prepare a 100 mM stock solution of the new batch of MLA citrate in sterile water or DMSO.
-
Prepare a 100 mM stock solution of acetylcholine (ACh) in sterile water.
-
Create a dilution series of MLA citrate in assay buffer.
-
Prepare the ACh working solution at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Calcium Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of MLA citrate to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
Using a fluorescence plate reader with an automated injection system, measure the baseline fluorescence, then inject the ACh working solution and continue to record the fluorescence signal to measure the calcium influx.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ACh-induced calcium response for each concentration of MLA citrate.
-
Plot the percentage of inhibition against the MLA citrate concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Compare the IC50 value of the new batch to that of a previously validated batch. A significant deviation may indicate a problem with the new batch.
-
Protocol 2: In Vivo Validation of a New MLA Citrate Batch
This protocol provides a general workflow for validating a new batch of MLA citrate in a rodent model, for example, by assessing its ability to block a nicotine-induced behavioral response.
-
Animal Acclimation and Grouping:
-
Acclimate animals to the housing and handling conditions.
-
Randomly assign animals to different treatment groups (e.g., Vehicle + Saline, Vehicle + Nicotine (B1678760), MLA + Nicotine).
-
-
Drug Preparation and Administration:
-
Prepare the MLA citrate solution in a suitable vehicle (e.g., saline). The solubility and stability in the chosen vehicle should be confirmed.
-
Administer the new batch of MLA citrate (or vehicle) via the desired route (e.g., intraperitoneal injection) at a dose known to be effective from previous studies or literature[2].
-
After a pre-treatment interval (e.g., 30 minutes), administer nicotine (or saline).
-
-
Behavioral Assessment:
-
Measure the behavioral response of interest (e.g., locomotor activity, acoustic startle response) for a defined period post-nicotine administration.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A validated batch of MLA citrate should significantly attenuate the nicotine-induced behavioral effect compared to the Vehicle + Nicotine group. The degree of attenuation should be consistent with previous experiments using a trusted batch.
-
Visualizations
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposing of Methyllycaconitine citrate.
This guide provides best practices, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working with Methyllycaconitine (MLA) citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate? Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that functions as a potent and selective antagonist for α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] It has a high affinity for the α7 subunit, with a reported Ki (inhibitor constant) of 1.4 nM.[2][4] It is significantly less effective at other nAChR subtypes, such as α4β2 and α6β2, only interacting with them at higher concentrations (> 40 nM).[4] This selectivity makes it a valuable tool for studying the specific roles of α7-containing nAChRs in various biological pathways.[2]
Q2: What are the primary hazards and toxicity of MLA citrate? MLA is a toxic compound, a fact established in studies related to livestock poisoning by larkspur plants, which contain the alkaloid.[1] While some supplier Safety Data Sheets (SDS) may not classify the purified citrate salt as hazardous under the Globally Harmonized System (GHS) for the small quantities sold, the inherent biological activity warrants careful handling.[5] Acute toxicity studies in animals have shown varying LD50 values depending on the species.[1] Signs of toxicity at low doses in animals include agitation, difficulty breathing, and loss of motor control.[1] Therefore, MLA citrate should always be handled as a potent, toxic substance.
Q3: How should I handle MLA citrate in the laboratory? Due to its potency and toxicity, standard laboratory best practices for handling hazardous chemicals should be followed. This includes:
-
Handling the solid compound and concentrated solutions within a certified chemical fume hood.
-
Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Avoiding inhalation of the powder by weighing it carefully.
-
Preventing contact with skin and eyes.
Q4: What are the proper storage conditions for MLA citrate? Proper storage is critical to maintain the compound's stability and efficacy.
-
Solid Form: Store at -20°C under desiccating conditions.[6] When stored correctly, the solid is stable for at least four years.[2]
-
Stock Solutions: For prepared solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[7]
Q5: How do I prepare a stock solution of MLA citrate? MLA citrate is soluble in both water and DMSO, typically up to 100 mM.[8] A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q6: What is the procedure for cleaning up a spill? In case of a spill, follow these procedures:
-
Solid Spill: Avoid raising dust. Gently cover the spill with an absorbent material. Mechanically pick up the material and place it into a sealed container for hazardous waste disposal.[5]
-
Solution Spill: Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed container for disposal.
-
After cleanup, decontaminate the area with an appropriate cleaning solution.
Q7: How should I dispose of MLA citrate waste? All waste containing MLA citrate, including unused solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Do not dispose of it down the drain or in regular trash.[5]
-
Collect waste in clearly labeled, sealed containers.
-
Follow your institution's guidelines for hazardous waste disposal. For unused solutions, it is good practice to mix them with an unappealing, inert substance like cat litter or sand before placing them in the sealed waste container.[9]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent Experimental Results | Compound Degradation: Improper storage of solid or stock solutions. | Ensure the compound is stored at -20°C (solid) or -80°C (solution) and protected from moisture.[6][7] Use freshly prepared or properly stored aliquots. |
| Inaccurate Concentrations: Errors in weighing or dilution calculations. | Use a calibrated analytical balance for weighing. Double-check all calculations for stock solutions and serial dilutions. | |
| Incomplete Solubilization: The compound may not be fully dissolved. | Ensure the solution is clear. If necessary, vortex thoroughly or use brief sonication to aid dissolution. | |
| Unexpected Cytotoxicity in Cell Assays | High Compound Concentration: MLA can be toxic at high concentrations. | Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line and assay duration. Studies in SH-SY5Y cells showed no decrease in viability at concentrations up to 20 µM.[7] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to cells. | Ensure the final solvent concentration in your culture media is low (typically <0.1%) and consistent across all wells. Always include a vehicle/solvent control in your experimental design. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₅₀N₂O₁₀ · C₆H₈O₇ | [2] |
| Molecular Weight | 874.9 g/mol | [2][6] |
| Purity | ≥95% to >98% | [2][6] |
| Solubility | Soluble to 100 mM in water and DMSO | [8] |
| Storage Temperature | -20°C | [2][6] |
| Ki for α7 nAChR | 1.4 nM | [2][4] |
| LD₅₀ (Mouse) | 3-5 mg/kg (parenteral) | [1] |
| LD₅₀ (Rabbit) | 2-3 mg/kg (parenteral) | [1] |
| LD₅₀ (Frog) | 3-4 mg/kg (parenteral) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Calculate Mass: Based on the molecular weight of 874.9 g/mol , calculate the mass of MLA citrate needed for your desired volume of a 10 mM stock solution. (e.g., for 1 mL, you need 8.75 mg).
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of solid MLA citrate using a calibrated analytical balance.
-
Solubilization: Transfer the weighed solid to a sterile microcentrifuge tube. Add the desired volume of sterile, nuclease-free water.
-
Mix: Vortex the tube thoroughly until the solid is completely dissolved. If needed, briefly sonicate the solution in a water bath.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: General Workflow for an in vitro α7 nAChR Antagonism Assay
This protocol provides a general framework. Specific parameters such as cell type, agonist concentration, and incubation times should be optimized for your system.
-
Cell Plating: Plate your cells of interest (e.g., SH-SY5Y cells, primary neurons, or oocytes expressing human α7 nAChRs) at a suitable density in an appropriate culture plate format (e.g., 96-well plate).[7][10] Allow cells to adhere and grow for 24-48 hours.
-
Prepare Dilutions: Using your 10 mM stock solution, perform serial dilutions in the appropriate assay buffer or culture medium to achieve the desired final concentrations of MLA citrate for your experiment.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of MLA citrate. Include a vehicle-only control. Incubate for a predetermined time (e.g., 15-30 minutes) to allow MLA to bind to the receptors.
-
Agonist Stimulation: Add an α7 nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) to the wells to stimulate the receptors. The concentration of the agonist should be optimized to elicit a robust response (e.g., at its EC₅₀).
-
Measure Response: Measure the cellular response. This could be calcium influx using a fluorescent indicator (e.g., Fluo-4 AM), changes in membrane potential, or ion currents measured by patch-clamp electrophysiology.
-
Data Analysis: Quantify the response for each concentration of MLA citrate. Plot the response as a function of MLA concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) to determine its potency in your system.
Visualizations
Caption: Workflow for the safe handling and disposal of Methyllycaconitine citrate.
Caption: Conceptual diagram of MLA citrate inhibiting the α7 nAChR signaling pathway.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the effects of Methyllycaconitine citrate on cell viability.
This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling the effects of Methyllycaconitine (MLA) citrate (B86180) on cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that functions as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Its high affinity for the α7 nAChR makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Q2: Should I expect MLA citrate to be cytotoxic to my cells on its own?
Generally, no. At concentrations typically used to antagonize α7 nAChRs (e.g., 2.5 µM to 20 µM), MLA citrate has been shown to not decrease cell viability in various cell lines, such as the human neuroblastoma cell line SH-SY5Y.[1] In some experimental models, MLA has even demonstrated a protective effect against cytotoxicity induced by other agents, like amyloid-β peptides.[1]
Q3: What are the potential off-target effects of MLA citrate?
While highly selective for the α7 nAChR, at higher concentrations (> 40 nM), MLA can interact with other neuronal nAChR subtypes, including α4β2 and α6β2 receptors.[3] It is crucial to use the lowest effective concentration to ensure target specificity and avoid confounding results from off-target binding.
Q4: How should I prepare and store my MLA citrate stock solution?
MLA citrate is soluble in water and DMSO, with stock solutions of up to 100 mM being achievable.[3][4]
-
Reconstitution : To prepare a stock solution, dissolve the MLA citrate powder in sterile water or DMSO. For example, to make a 10 mM stock solution from 1 mg of MLA citrate (MW: 874.93 g/mol ), you would add 114.3 µL of solvent.
-
Storage : Store the powder desiccated at -20°C.[4][5][6] Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[1] If possible, prepare and use solutions on the same day.[4]
Q5: What are the essential controls to include in my cell viability experiments with MLA?
To ensure the validity of your results, the following controls are critical:
-
Vehicle Control : Cells treated with the same solvent (e.g., water or DMSO) used to dissolve the MLA citrate, at the same final concentration as in the experimental wells. This controls for any effect of the solvent on cell viability.
-
Untreated Control : Cells cultured in media alone, without any treatment, to represent baseline cell health and proliferation.
-
Positive Control for α7 nAChR Activity (Optional but Recommended) : If you are studying the antagonistic effect of MLA, you may include a known α7 nAChR agonist (e.g., nicotine (B1678760) or PNU-282987) to confirm that the receptor is functional in your cell system. You would then assess MLA's ability to block the agonist's effect.
-
Positive Control for Cytotoxicity : Cells treated with a known cytotoxic agent (e.g., staurosporine (B1682477) or doxorubicin) to ensure that your cell viability assay can detect cell death effectively.
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity after treating my cells with MLA.
dot
Caption: Troubleshooting workflow for unexpected MLA-induced cytotoxicity.
-
Verify MLA Concentration : High concentrations of MLA may induce off-target effects or other cellular stresses. Consult the literature for concentrations used in similar cell types and perform a dose-response curve to identify the optimal non-toxic range.
-
Check Solvent Toxicity : The solvent used to dissolve MLA (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration in the culture medium is low (typically ≤0.1%) and does not affect cell viability. Always include a vehicle-only control.
-
Rule out Contamination : Examine cultures for signs of bacterial, fungal, or mycoplasma contamination, which can cause widespread cell death.[7][8][9]
-
Prepare Fresh Reagents : If the MLA stock solution has been stored improperly or for an extended period, it may have degraded. Prepare a fresh stock solution from the powder.
Issue 2: My MTT/MTS assay shows increased viability or absorbance with higher MLA concentrations, which is counterintuitive.
-
Compound Interference : MLA or impurities in the compound might directly reduce the tetrazolium salt (MTT/MTS) to formazan (B1609692), leading to a false-positive signal.[10][11][12] To test for this, run a control plate with MLA in cell-free media and measure the absorbance.[10][11]
-
Altered Metabolic State : The treatment might be increasing the metabolic activity of the cells without increasing the cell number, which would lead to a higher absorbance reading in metabolic assays like MTT. It is advisable to confirm viability results with a non-metabolic assay, such as a Lactate (B86563) Dehydrogenase (LDH) release assay or by direct cell counting (e.g., Trypan Blue exclusion).
Issue 3: I'm not observing any effect of MLA in my experiment.
-
Receptor Expression : Confirm that your cell line expresses the α7 nAChR at a sufficient level. This can be checked via RT-PCR, Western blot, or immunocytochemistry.
-
Agonist and Antagonist Concentrations : If you are testing MLA's ability to block an agonist-induced effect, ensure that the concentrations of both the agonist and MLA are appropriate. The effect of a competitive antagonist like MLA can be overcome by high concentrations of the agonist.
-
Reagent Activity : Ensure your MLA stock solution is active and has been stored correctly.
-
Assay Sensitivity : Your chosen assay may not be sensitive enough to detect the biological effect you are measuring. Consider using a more direct or sensitive readout for α7 nAChR activity, such as calcium imaging or electrophysiology.
Quantitative Data: MLA Selectivity Profile
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of MLA for various nAChR subtypes. This data highlights its high selectivity for the α7 subtype.
| Receptor Subtype | Parameter | Value (nM) | Species | Comments |
| α7 | Ki | 1.4 | Rat | High-affinity binding, demonstrating selectivity.[3] |
| α7 | IC50 | 2 | Human | Potent antagonism of human α7 nAChRs.[13] |
| α4β2 | IC50 | 200 | Rat | Approximately 1000-fold lower potency compared to α7.[14] |
| α4β2 | - | > 40 | Rat | Interaction occurs at concentrations significantly higher than for α7.[3] |
| α6β2 | - | > 40 | Rat | Interaction occurs at concentrations significantly higher than for α7. |
| Muscle-type | Ki | 10,000 - 100,000 | Frog, Human | Very low affinity for muscle nAChRs.[15] |
Experimental Design and Protocols
To properly control for the effects of MLA on cell viability, a logical experimental workflow should be followed.
dot
Caption: Recommended experimental workflow for using MLA citrate.
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treatment : Treat cells with various concentrations of MLA citrate and appropriate controls (vehicle, untreated). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent : Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[1]
-
Incubation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization : Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement : Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance (from cell-free wells). Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment : Plate and treat cells as described in the MTT protocol (Steps 1 & 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).
-
Collect Supernatant : After the treatment period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant : Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
Prepare Reaction Mixture : Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. This typically includes a substrate and a catalyst.
-
Incubate with Reaction Mix : Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.
-
Measure Absorbance : Measure the absorbance at the recommended wavelength (commonly 490 nm for colorimetric assays).
-
Calculate Cytotoxicity : Use the absorbance values from the spontaneous and maximum release controls to calculate the percentage of cytotoxicity for each treatment condition.
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently-labeled Annexin V. A viability dye like Propidium Iodide (PI) is used to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Cell Seeding and Treatment : Culture and treat cells in 6-well or 12-well plates.
-
Harvest Cells : After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Accutase or trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Wash Cells : Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspend in Binding Buffer : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a viability dye (e.g., PI or 7-AAD).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include single-stain controls for setting up compensation and quadrants.
Signaling Pathway Overview
Antagonism of the α7 nAChR by MLA can influence cell survival pathways. Activation of α7 nAChR is often associated with pro-survival and anti-apoptotic signals. Therefore, blocking this receptor with MLA could, under certain conditions of cellular stress or dependence on cholinergic signaling, inhibit these survival pathways, potentially leading to apoptosis.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyllycaconitine citrate | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 5. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 6. Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. dendrotek.ca [dendrotek.ca]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Methyllycaconitine (MLA) Citrate in Functional Assays
Welcome to the technical support center for the use of Methyllycaconitine (B43530) (MLA) citrate (B86180) in functional assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary mechanism of action?
A1: Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1][2][3][4]. Its primary mechanism of action is to block the binding of acetylcholine and other agonists to the α7 nAChR, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) through the receptor's ion channel. This blockade prevents the depolarization of the neuronal membrane and subsequent downstream signaling events[5][6][7].
Q2: What are the common functional assays in which MLA citrate is used?
A2: MLA citrate is utilized in a variety of functional assays to investigate the role of α7 nAChRs in different physiological and pathological processes. Common assays include:
-
Calcium Imaging: To measure changes in intracellular calcium concentrations following receptor activation or inhibition.
-
Electrophysiology (e.g., Patch-Clamp): To record ion channel activity and neuronal firing.
-
Cell Viability and Proliferation Assays (e.g., MTT assay): To assess the effects of α7 nAChR modulation on cell health.
-
Radioligand Binding Assays: To determine the affinity and selectivity of compounds for the α7 nAChR.
-
In vivo behavioral studies: To investigate the role of α7 nAChRs in complex physiological processes like learning, memory, and addiction[8].
Q3: How critical is the incubation time of MLA citrate in functional assays?
A3: The incubation time of MLA citrate is a critical parameter that can significantly impact experimental outcomes. An insufficient incubation time may not allow for complete binding of MLA to the α7 nAChRs, leading to an underestimation of its inhibitory effect. Conversely, excessively long incubation times might lead to off-target effects or cellular stress. Therefore, optimizing the incubation time for each specific assay and cell type is crucial for obtaining reliable and reproducible data. For instance, a 3-minute preincubation with an MLA analog was shown to significantly increase its inhibitory potency in an electrophysiology assay[9].
Troubleshooting Guide
Issue 1: No observable effect of MLA citrate.
-
Question: I've applied MLA citrate to my cells, but I don't see any inhibition of the agonist-induced response. What could be the reason?
-
Answer:
-
Inadequate Incubation Time: The pre-incubation time with MLA citrate before adding the agonist might be too short. We recommend performing a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal pre-incubation period for your specific cell type and assay.
-
Incorrect Concentration: The concentration of MLA citrate may be too low to effectively antagonize the α7 nAChRs. A dose-response curve should be generated to determine the optimal inhibitory concentration (IC₅₀).
-
Low Receptor Expression: The cell line or primary culture you are using may not express a sufficient level of α7 nAChRs. Verify receptor expression using techniques like Western blotting, qPCR, or immunocytochemistry.
-
Agonist Concentration Too High: If the agonist concentration is too high, it may overcome the competitive antagonism of MLA. Consider reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC₅₀).
-
Compound Degradation: Ensure that your MLA citrate stock solution is properly stored and has not degraded. Prepare fresh solutions regularly.
-
Issue 2: Inconsistent or variable results between experiments.
-
Question: My results with MLA citrate are not reproducible. What factors could be contributing to this variability?
-
Answer:
-
Inconsistent Incubation Times: Ensure that the pre-incubation time with MLA citrate is precisely controlled and consistent across all experiments. Even small variations can lead to different levels of receptor occupancy.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with repeated subculturing.
-
Cell Health and Density: Ensure that cells are healthy and plated at a consistent density for each experiment. Overly confluent or stressed cells may respond differently.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentrations of MLA citrate and agonist. Calibrate your pipettes regularly.
-
Solvent Effects: If using a solvent like DMSO to dissolve MLA citrate, ensure the final concentration in the assay is low (typically <0.1%) and consistent across all wells. Include a vehicle control to account for any solvent effects.
-
Issue 3: Observing off-target effects.
-
Question: I'm seeing effects that don't seem to be mediated by α7 nAChRs. How can I confirm the specificity of MLA citrate?
-
Answer:
-
High MLA Concentration: At very high concentrations, MLA may exhibit some activity at other nAChR subtypes, such as α4β2 and α6β2, although its selectivity for α7 is high[4]. Perform a dose-response curve and use the lowest effective concentration.
-
Control Cell Lines: Use a cell line that does not express α7 nAChRs as a negative control to identify any non-specific effects of MLA citrate.
-
Use of a Different Antagonist: To confirm that the observed effect is mediated by α7 nAChR, try to replicate the results using a structurally different but functionally similar α7 nAChR antagonist.
-
Data Presentation
Table 1: Summary of Reported Incubation Times for Methyllycaconitine (MLA) Citrate and its Analogs in Functional Assays
| Assay Type | Cell/System Type | MLA/Analog Concentration | Incubation Time | Observed Effect | Reference |
| Electrophysiology | Xenopus oocytes expressing α4β2 nAChRs | 30 µM (analog) | 3 minutes (pre-incubation) | 5-fold increase in IC₅₀ | [9] |
| Cell Viability (MTT) | SH-SY5Y cells | 2.5, 5, 10, 20 µM | "Specified times" | Inhibition of Aβ₂₅₋₃₅-induced cell viability decrease | [3] |
| D-Serine Levels | PC-12 and 1321N1 cells | 0.01 - 0.1 µM | Not specified | Reduction in intracellular D-Serine levels | [10] |
| In vivo (behavioral) | Rats | Not specified | Pre-treatment | Attenuation of morphine-primed reinstatement of conditioned place preference | [8] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Determine the Effect of MLA Citrate on Agonist-Induced Calcium Influx
1. Cell Preparation:
- Seed cells expressing α7 nAChRs (e.g., SH-SY5Y, PC-12) onto black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
2. Dye Loading:
- Remove the culture medium and wash the cells once with a buffered salt solution (e.g., HBSS).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in the buffered salt solution. Incubate for 30-60 minutes at 37°C in the dark.
3. Washing:
- Gently wash the cells twice with the buffered salt solution to remove excess dye.
4. MLA Citrate Incubation (Pre-incubation):
- Add MLA citrate at the desired concentrations to the appropriate wells.
- Incubate for the optimized pre-incubation time (e.g., 5-60 minutes) at room temperature or 37°C, protected from light. Include a vehicle control (e.g., buffer with DMSO).
5. Baseline Fluorescence Measurement:
- Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.
6. Agonist Addition and Signal Reading:
- Using the plate reader's injection system, add the α7 nAChR agonist (e.g., acetylcholine, choline) at a predetermined concentration (e.g., EC₅₀).
- Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes to capture the calcium response.
7. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data to the vehicle control to determine the percentage of inhibition by MLA citrate.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure MLA Citrate's Effect on Ion Channel Currents
1. Slice/Cell Preparation:
- Prepare acute brain slices or cultured neurons expressing α7 nAChRs as per standard laboratory protocols.
- Transfer the slice or coverslip with cells to the recording chamber of the patch-clamp setup and continuously perfuse with artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution.
2. Pipette Preparation:
- Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
3. Obtaining a Whole-Cell Recording:
- Approach a target neuron and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
4. Baseline Current Recording:
- In voltage-clamp mode, hold the cell at a negative membrane potential (e.g., -70 mV).
- Apply the α7 nAChR agonist locally via a puff pipette or through the bath perfusion to evoke an inward current. Record the baseline agonist-evoked current.
5. MLA Citrate Application (Incubation):
- Perfuse the slice or cells with aCSF containing the desired concentration of MLA citrate for a specific incubation period (e.g., 3-10 minutes).
6. Post-Incubation Current Recording:
- While still in the presence of MLA citrate, re-apply the agonist and record the evoked current.
7. Data Analysis:
- Measure the peak amplitude of the agonist-evoked currents before and after MLA citrate application.
- Calculate the percentage of inhibition of the current by MLA citrate.
Mandatory Visualizations
Caption: MLA citrate signaling pathway.
Caption: Calcium imaging workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to study microcircuits in the medial entorhinal cortex in mice using multiple patch-clamp recordings and morphological reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Nicotinic Acetylcholine Receptor Dysfunction in Addiction and in Some Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Nicotinic receptors antagonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of Nicotinic Receptor Selectivity: A Comparative Guide to α7 nAChR Antagonists
For researchers, scientists, and drug development professionals, the precise targeting of nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is paramount. The α7 subtype, in particular, stands as a significant therapeutic target for a spectrum of neurological and inflammatory disorders. This guide provides a comprehensive comparison of the selectivity of Methyllycaconitine (B43530) citrate (B86180) (MLA), a widely recognized α7 nAChR antagonist, with other key antagonists, supported by experimental data and detailed protocols to aid in the rational selection of research tools.
Methyllycaconitine (MLA) is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor.[1][2][3] Its high affinity for the α7 subtype makes it an invaluable tool in neuroscience research. However, a nuanced understanding of its selectivity profile in comparison to other antagonists is crucial for the accurate interpretation of experimental results. This guide delves into the comparative pharmacology of MLA and other notable α7 nAChR antagonists, including the peptide toxin α-bungarotoxin and the non-selective channel blocker mecamylamine.
Unmasking Selectivity: A Quantitative Comparison
The selectivity of an antagonist is quantitatively expressed through its binding affinity (Ki) or its functional inhibitory concentration (IC50) at the target receptor versus off-target receptors. A higher selectivity ratio (Ki or IC50 at off-target receptor / Ki or IC50 at target receptor) indicates a more specific compound. The following table summarizes the binding affinities of MLA and other antagonists for various nAChR subtypes. It is important to note that absolute values can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
| Antagonist | Receptor Subtype | Ki (nM) | IC50 (µM) | Selectivity for α7 (Fold) |
| Methyllycaconitine (MLA) | α7 | 1.4 - 5.4 [4] | - | - |
| α4β2 | > 40[4] | 0.65[5] | ~7-28 vs α4β2 | |
| α3β4 | - | 0.08[5] | Lower selectivity vs α3β4 | |
| Muscle-type | - | 1.1[4] | ~204-786 vs Muscle-type | |
| α6β2 | 33[6] | - | ~6-23 vs α6β2 | |
| α-Bungarotoxin | α7 | ~1-2 | - | - |
| α4β2 | > 10,000 | - | >5,000-10,000 vs α4β2 | |
| Muscle-type | ~0.1 | - | Lower selectivity vs Muscle-type | |
| Mecamylamine | α7 | - | ~1-10 | - |
| α4β2 | - | ~0.1-1 | Non-selective | |
| α3β4 | - | ~0.1-1 | Non-selective | |
| Dihydro-β-erythroidine (DHβE) | α7 | - | >100 | - |
| α4β2 | - | 0.37[7][8] | Highly selective for α4β2 | |
| α4β4 | - | 0.19[7][8] | Highly selective for α4β4 | |
| α3β2 | - | 0.41[8] | Highly selective for α3β2 |
Note: Data is compiled from multiple sources and should be considered representative. Direct comparison is best made with data from the same study.
Visualizing the Molecular Battlefield
To conceptualize the mechanism of competitive antagonism at the α7 nAChR, the following diagram illustrates the binding of an agonist, a competitive antagonist like MLA, and the resulting states of the receptor.
A Blueprint for Discovery: Experimental Workflows
The determination of antagonist selectivity relies on robust and well-defined experimental protocols. The following diagram outlines a typical workflow for characterizing a novel α7 nAChR antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - ProQuest [proquest.com]
- 4. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
A Comparative Guide to the Specificity of Methyllycaconitine Citrate for Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyllycaconitine (MLA) citrate's performance as a selective antagonist for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. The information presented is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from Delphinium species, widely recognized for its potent and selective antagonism of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] This property has established MLA as an invaluable pharmacological tool for characterizing the physiological and pathological roles of this specific nAChR subtype. This guide summarizes the binding affinity and inhibitory potency of MLA across different nAChR subtypes, compares its performance with other antagonists, and provides detailed experimental protocols for assessing its specificity.
Quantitative Analysis of MLA's Specificity
The selectivity of MLA is demonstrated by its significantly higher affinity and potency for the α7 nAChR subtype compared to other nAChRs. The following tables summarize the quantitative data from various studies.
Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Methyllycaconitine Citrate for various nAChR Subtypes
| nAChR Subtype | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| α7 | [³H]MLA | Rat brain membranes | 1.86 ± 0.31 | - | [3] |
| α7 | MLA | Human α7 nAChRs | - | 2 | [1] |
| α3β2 | MLA | Chick α3β2 nAChRs in Xenopus oocytes | - | 80 | [4] |
| α4β2 | MLA | Chick α4β2 nAChRs in Xenopus oocytes | - | 650 | [4] |
| α3/α6β2β3 * | MLA | Rat striatum | 33 | - | [5] |
| α4β2 | MLA Analog | Rat α4β2 nAChRs in Xenopus oocytes | - | 2,300 - 26,600 | [2] |
| α3β4 | MLA Analog | Rat α3β4 nAChRs in Xenopus oocytes | - | 2,300 - 26,600 | [2] |
Note: The subunit composition is presumed based on the tissue and pharmacological profile.
Table 2: Comparison of this compound with other α7 nAChR Antagonists
| Antagonist | Target Receptor | Ki (nM) | IC50 (nM) | Key Features |
| Methyllycaconitine (MLA) | α7 nAChR | 1.86 | 2 | Highly potent and selective competitive antagonist. [1][3] |
| α-Bungarotoxin (α-BGT) | α7 and muscle nAChRs | 1.8 ± 0.5 | - | A snake venom toxin, acts as a quasi-irreversible antagonist.[3] |
| PNU-282987 | α7 nAChR | - | - | A selective agonist, but can be used in competition assays.[6] |
Mechanism of Action: Competitive Antagonism at the α7 nAChR
MLA acts as a competitive antagonist at the α7 nAChR.[1] This means that MLA binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the receptor from being activated. This competitive interaction is surmountable, meaning that the inhibitory effect of MLA can be overcome by increasing the concentration of the agonist.[5]
Experimental Protocols
Radioligand Binding Assay for Determining MLA's Affinity
This protocol describes a competitive binding assay to determine the Ki of MLA for the α7 nAChR using [³H]methyllycaconitine ([³H]MLA) as the radioligand.
Materials:
-
Membrane Preparation: Rat brain tissue (hippocampus or cortex), known to have a high density of α7 nAChRs.
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA) with a specific activity of 15-30 Ci/mmol.
-
Competitors: Unlabeled this compound, Acetylcholine, Nicotine, and other nAChR ligands.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM α-bungarotoxin).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or unlabeled competitor at various concentrations.
-
50 µL of [³H]MLA (final concentration ~1-2 nM).[3]
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Methyllycaconitine Citrate's α7-Nicotinic Acetylcholine Receptor Antagonism Across Diverse Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), across a range of in vitro and in vivo model systems. The data herein is intended to facilitate the cross-validation of findings and aid in the design of future experiments. MLA's high affinity and selectivity for the α7nAChR make it a critical tool in neuroscience research, particularly in studies related to neuroprotection, cognition, and addiction.[1][2][3]
Quantitative Analysis of MLA Potency and Efficacy
The following tables summarize the key quantitative parameters of MLA citrate's activity, providing a comparative overview of its performance in different experimental contexts.
Table 1: In Vitro Receptor Binding and Functional Antagonism
This table details the binding affinity (Ki) and functional inhibition (IC50) of MLA across various nAChR subtypes and model systems. The data highlights MLA's strong selectivity for the α7 subtype.
| nAChR Subtype | Model System | Parameter | Value | Reference |
| α7 | Rat Brain | Ki | ~1 nM | [1] |
| α7 | Human K28 Cell Line | Ki | ~10 nM | [1] |
| α7 | Neuronal nAChRs | Ki | 1.4 nM | [4][5] |
| α7 | Human nAChRs (expressed in Xenopus oocytes) | IC50 | 2 nM | [3] |
| α4β2 | Neuronal nAChRs | Ki | > 40 nM | [4][5] |
| α6β2 | Neuronal nAChRs | Ki | > 40 nM | [4][5] |
| α3β2 | Avian nAChRs (expressed in Xenopus oocytes) | IC50 | ~80 nM | [1] |
| α4β2 | Avian nAChRs (expressed in Xenopus oocytes) | IC50 | ~700 nM | [1] |
| Presynaptic nAChRs (α3/α6β2β3*) | Rat Striatal Synaptosomes | Ki | 33 nM | [6] |
| Muscle nAChRs | Torpedo electric ray | Ki | ~1 µM | [1] |
| Muscle nAChRs | Human | Ki | ~8 µM | [1] |
Table 2: In Vitro Cellular and Tissue-Based Assays
This table presents the effective concentrations of MLA in various cell-based and tissue assays, demonstrating its biological effects beyond receptor binding.
| Model System | Assay | Effect | Effective Concentration | Reference |
| SH-SY5Y cells | Aβ₂₅₋₃₅-induced toxicity | Inhibition of decreased cell viability | 5 and 10 µM | [7] |
| SH-SY5Y cells | Aβ-induced autophagy | Inhibition of autophagosome accumulation | 5 and 10 µM | [7] |
| Rat Phrenic Nerve-Diaphragm | Neuromuscular Transmission | 50% decrease in response | 20 µM | [1] |
| Rat Phrenic Nerve-Diaphragm | Neuromuscular Transmission | Total inhibition | 30 µM | [1] |
| Mouse Diaphragm Muscle | ACh-induced slow Ca²⁺ signal | Concentration-dependent depression | 0.01-1 µM | [8] |
| Rat Striatal Synaptosomes | Nicotine-stimulated Dopamine (B1211576) Release | Partial inhibition (16%) | 50 nM | [6] |
Table 3: In Vivo Behavioral and Physiological Studies
This table summarizes the doses of MLA used in animal models and the observed behavioral and physiological outcomes.
| Animal Model | Study | Effect | Dose | Reference |
| Mice | Methamphetamine-induced climbing behavior | ~50% inhibition | 6 mg/kg (i.p.) | [2][7] |
| Mice | Methamphetamine-induced neurotoxicity | Attenuation of dopamine neuron terminal depletion | Not specified | [2] |
| Rats | Nicotine self-administration | Significant reduction | ~4 and 8 mg/kg (i.p.) | [1] |
| Rats | Heroin-primed conditioned place preference | Blocked reinstatement | 4 mg/kg (s.c.) | [9] |
| Mice | Nicotine-induced seizures | Antagonism (AD₅₀) | 2 mg/kg | [10] |
| Mice | Nicotine's antinociceptive effects (tail-flick assay) | Antagonism (AD₅₀) | 12 mg/kg | [10] |
| Rats | Myocardial Infarction Model | Increased collagen I, collagen III, and α-SMA levels | 3 mg/kg (i.p., daily for 28 days) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of MLA on cell viability in the presence of a neurotoxic agent like β-amyloid (Aβ).
-
Cell Plating: Plate cells (e.g., SH-SY5Y) in 96-well plates in a complete medium and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of MLA citrate for a specified time. In neuroprotection studies, MLA is often added as a pretreatment before the addition of the toxic agent (e.g., Aβ₂₅₋₃₅).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
In Vivo Administration and Behavioral Assessment
This protocol describes the general procedure for administering MLA to rodents and observing its effects on behavior.
-
Drug Preparation: Dissolve MLA citrate in a suitable vehicle, such as saline. For intraperitoneal (i.p.) injections, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Administration: Administer MLA via the desired route (e.g., intraperitoneal or subcutaneous injection) at the specified dose. The timing of administration relative to the behavioral test is critical and varies depending on the study design (e.g., 20-25 minutes prior to testing).[9][11]
-
Behavioral Observation: Place the animal in the testing apparatus (e.g., open field for locomotor activity, conditioned place preference box).
-
Data Recording and Analysis: Record the specific behaviors of interest (e.g., climbing, rearing, sniffing, locomotion) over a defined period.[11][12] The intensity of behaviors can be rated on a scale.[12] Statistical analysis is then performed to compare the MLA-treated group to a vehicle-treated control group.
Electrophysiological Recordings in Xenopus Oocytes
This technique is used to study the functional properties of specific nAChR subtypes expressed in a controlled system.
-
Oocyte Preparation: Isolate and defolliculate oocytes from adult female Xenopus laevis.
-
cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Incubate the injected oocytes to allow for receptor expression.
-
Two-Electrode Voltage-Clamp: Place the oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the oocyte with a solution containing an agonist (e.g., acetylcholine) to elicit a current. To test for antagonism, pre-apply and then co-apply MLA with the agonist.
-
Data Acquisition and Analysis: Record the changes in membrane current in response to agonist and antagonist application. Normalize the responses to the agonist alone to quantify the extent of inhibition by MLA.[3]
Visualizing Molecular Pathways and Experimental Designs
Diagrams are provided to visually summarize key signaling pathways and experimental workflows.
Signaling Pathway of α7nAChR Antagonism by MLA
The α7nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, allows the influx of cations, primarily Ca²⁺. This influx can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is associated with cell survival and neuroprotection. MLA, as a competitive antagonist, blocks the binding of acetylcholine to the α7nAChR, thereby inhibiting these downstream effects.
Caption: MLA competitively antagonizes the α7nAChR, blocking downstream signaling.
Experimental Workflow for Conditioned Place Preference (CPP) Reinstatement
The CPP paradigm is a common behavioral model used to study the rewarding effects of drugs and the mechanisms of relapse. This workflow illustrates how MLA is used to investigate the role of α7nAChRs in drug-seeking behavior.
Caption: Workflow for testing MLA's effect on drug-primed reinstatement in a CPP model.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyllycaconitine Citrate and α-Bungarotoxin as Nicotinic Acetylcholine Receptor Antagonists
For researchers, scientists, and drug development professionals, the selection of a specific nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of two widely used antagonists, Methyllycaconitine (MLA) citrate (B86180) and α-Bungarotoxin (α-BTX), focusing on their binding characteristics, receptor selectivity, and mechanisms of action. The information is supported by experimental data and detailed protocols to aid in the informed selection of the appropriate antagonist for your research needs.
Introduction to nAChR Antagonists
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a variety of neurological disorders, making them a key target for drug development.[2] Antagonists of nAChRs are invaluable tools for dissecting the physiological roles of different nAChR subtypes and for developing novel therapeutics.
Methyllycaconitine (MLA) is a diterpenoid alkaloid derived from Delphinium species, recognized for its high affinity and selectivity as a competitive antagonist of the α7 nAChR subtype.[3][4] In contrast, α-Bungarotoxin (α-BTX), a polypeptide neurotoxin from the venom of the banded krait (Bungarus multicinctus), is a potent, quasi-irreversible antagonist of muscle-type nAChRs and also a high-affinity antagonist of neuronal α7 nAChRs.[5][6]
Comparative Data on Receptor Binding and Potency
The following tables summarize the quantitative data on the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA and α-BTX for various nAChR subtypes, providing a clear comparison of their potency and selectivity.
| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |
| Methyllycaconitine (MLA) | Neuronal α7 (rat brain) | Ki | 1.4 | [7] |
| Neuronal α7 (human) | IC50 | 2 | [4] | |
| Neuronal α3β2 (chick) | IC50 | 80 | [5] | |
| Neuronal α4β2 (chick) | IC50 | 650 | [5] | |
| α-conotoxin-MII sensitive (rat striatum) | Ki | 33 | [8] | |
| Muscle (frog, human) | Ki | 10,000 - 1,000,000 | [7] | |
| α-Bungarotoxin (α-BTX) | Neuronal α7 (PC12 cells) | Kd | 0.094 | [9] |
| Muscle (general) | Kd | 0.001 - 10 | [10] | |
| P2X2/3 (HEK293 cells) | IC50 | 1,200 | [11] |
Table 1: Binding Affinities and Inhibitory Concentrations. This table provides a quantitative comparison of the potency of MLA and α-BTX against various nAChR subtypes. Lower values indicate higher affinity and potency.
Mechanism of Action
Methyllycaconitine Citrate acts as a competitive antagonist, primarily at the α7 nAChR. This means it binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing receptor activation.[5] The antagonism by MLA is surmountable, meaning that increasing the concentration of the agonist can overcome the inhibitory effect.[8] Its action is also reversible.[5]
α-Bungarotoxin , on the other hand, is a potent antagonist that binds with very high affinity and dissociates very slowly, leading to a quasi-irreversible blockade of the receptor.[5] It acts as a competitive antagonist at the neuromuscular junction, physically occluding the ACh binding site.[5] While it also potently blocks neuronal α7 nAChRs, its irreversibility makes it a useful tool for receptor localization and quantification but can be a limitation in functional recovery studies.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are outlines of common experimental protocols used to characterize nAChR antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To determine the Ki of MLA or α-BTX for a specific nAChR subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radiolabeled ligand (e.g., [³H]MLA, [¹²⁵I]α-BTX, or a high-affinity agonist like [³H]epibatidine).
-
Unlabeled antagonist (MLA or α-BTX).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target nAChR subtype and isolate the cell membranes through centrifugation.[10]
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.[10]
-
Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled antagonist to generate a competition curve. The IC50 value is determined from this curve and then converted to the Ki value using the Cheng-Prusoff equation.
References
- 1. Allosteric inhibition of muscle-type nicotinic acetylcholine receptors by a neuromuscular blocking agent pancuronium | PLOS One [journals.plos.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuronal α-Bungarotoxin Receptors Differ Structurally from Other Nicotinic Acetylcholine Receptors | Journal of Neuroscience [jneurosci.org]
- 10. benchchem.com [benchchem.com]
- 11. Methyllycaconitine, α-bungarotoxin and (+)-tubocurarine block fast ATP-gated currents in rat dorsal root ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Research Involving Methyllycaconitine Citrate: Assessing Experimental Parameters for Reproducible Outcomes
For Researchers, Scientists, and Drug Development Professionals
Methyllycaconitine (MLA) citrate (B86180) is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), making it a critical tool in neuroscience and pharmacology research.[1][2][3] The reproducibility of research involving MLA is paramount for advancing our understanding of α7-nAChR function and for the development of novel therapeutics. This guide provides a comparative overview of experimental data and methodologies from published research to aid researchers in designing robust and reproducible studies.
Quantitative Performance Data
The following tables summarize key quantitative data regarding the activity of Methyllycaconitine citrate and its analogues, providing a basis for comparing experimental outcomes.
Table 1: Potency of this compound at Nicotinic Receptors
| Receptor Subtype | Parameter | Value | Species | Preparation | Reference |
| α7-containing nAChR | Kᵢ | 1.4 nM | - | Neuronal | [2][4] |
| α4β2 nAChR | Interaction Conc. | > 40 nM | - | Neuronal | [2][4] |
| α6β2 nAChR | Interaction Conc. | > 40 nM | - | Neuronal | [2][4] |
| α3β4* nAChR | IC₅₀ | - | Bovine | Adrenal | [5] |
| Presynaptic nAChR | Kᵢ | 33 nM | Rat | Striatum | [6] |
| α3nα1 nAChR | IC₅₀ | 0.08 µM | Chick | Xenopus oocytes | [7] |
| α4nα1 nAChR | IC₅₀ | 0.65 µM | Chick | Xenopus oocytes | [7] |
Table 2: Comparative Antagonist Activity of Methyllycaconitine Analogues at Human α7 nAChR
| Compound | Agonist (ACh) Concentration | Agonist Response Reduction (%) | Reference |
| Methyllycaconitine (MLA) | 1 nM | 96.6 ± 0.2 | [8][9] |
| Analogue 16 (benzyl N-side-chain) | 1 nM | 46.8 ± 1.9 | [8][9][10] |
| 3-phenylpropyl N-side-chain analogue | - | Little inhibition (IC₅₀ = 177 µM) | [5][10] |
Experimental Protocols for Key Assays
Detailed and consistent methodologies are the cornerstone of reproducible research. Below are summaries of common experimental protocols involving this compound.
1. Cell Viability (MTT) Assay
-
Objective: To assess the effect of MLA on cell viability.
-
Methodology:
-
Plate cells (e.g., SH-SY5Y) in 96-well plates and culture for 24 hours.
-
Treat cells with various concentrations of this compound for a specified duration.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Reported Observation: Cell viability of SH-SY5Y cells does not decrease after exposure to MLA at concentrations of 2.5, 5, 10, and 20 µM.[11] Pretreatment with 5 and 10 μM MLA can inhibit the decrease in cell viability induced by Aβ₂₅₋₃₅.[11]
2. In Vivo Studies in Mice
-
Objective: To evaluate the effects of MLA on behavior and neurochemical changes.
-
Methodology:
-
Administer this compound (e.g., 6 mg/kg) intraperitoneally (i.p.).
-
For behavioral studies, observe parameters such as climbing behavior and locomotor activity.
-
For neurochemical analysis, pretreat with MLA prior to inducing a neurotoxic effect (e.g., with methamphetamine).
-
Measure neurotransmitter levels or terminal depletion in specific brain regions (e.g., striatum).[1][11]
-
-
Reported Observation: Pretreatment with MLA significantly inhibits methamphetamine-induced climbing behavior by about 50% and attenuates the depletion of dopamine (B1211576) neuron terminals.[1][11]
3. Electrophysiology in Xenopus Oocytes
-
Objective: To characterize the antagonist effects of MLA and its analogues on specific nAChR subtypes.
-
Methodology:
-
Express the desired nAChR subunits (e.g., human α7, chick α3nα1, α4nα1) in Xenopus oocytes.
-
Perform two-electrode voltage-clamp electrophysiology to measure agonist-evoked currents.
-
Apply the agonist (e.g., acetylcholine) in the presence and absence of various concentrations of MLA or its analogues.
-
Determine the IC₅₀ values by analyzing the concentration-response relationship.[7][8][12]
-
-
Reported Observation: MLA acts as a competitive antagonist at chick α3nα1 and α4nα1 receptor subtypes.[7] Simpler, synthetic analogues of MLA also exhibit antagonist effects on human α7 nAChRs, though they are less efficacious than the parent compound.[8][9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action and in designing targeted experiments.
Caption: Workflow for an in vivo experiment investigating the effect of MLA.
Caption: MLA's role in the JAK2/STAT3 inflammatory signaling pathway.
Caption: MLA blocks the effects of an α7 nAChR agonist on the CaMKIIα pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 4. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methyllycaconitine analogues have mixed antagonist effects at nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyllycaconitine (MLA) Citrate and Its Synthetic Analogs in Nicotinic Acetylcholine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring high-affinity α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, Methyllycaconitine (B43530) (MLA) citrate (B86180), and its various synthetic analogs. The following sections detail their comparative binding affinities, functional activities, and the experimental methodologies used for their evaluation. This information is intended to aid researchers in the selection of appropriate pharmacological tools for studying nAChRs and in the development of novel therapeutic agents targeting these receptors.
Introduction to Methyllycaconitine (MLA)
Methyllycaconitine (MLA) is a norditerpenoid alkaloid found in plants of the Delphinium and Aconitum species. It is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs)[1][2]. These receptors are ligand-gated ion channels that play crucial roles in various physiological processes, including learning, memory, and inflammation. The selective antagonism of MLA at α7 nAChRs makes it an invaluable tool for characterizing the function of these receptors. However, its complex structure and potential for off-target effects at higher concentrations have driven the development of simpler, more specific synthetic analogs.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of MLA and several of its synthetic analogs at different nAChR subtypes. The data highlights the structure-activity relationships and the selectivity profiles of these compounds.
| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference(s) |
| Methyllycaconitine (MLA) | α7 | 0.87 nM | [3] |
| α/β nAChRs | Low affinity | [3] | |
| Analog 1b ((R)-2-methylsuccinimidobenzoyl) | α7 | 1.67-2.16 nM | [3] |
| Analog 1c (2,2-dimethylsuccinimidobenzoyl) | α7 | 1.78 nM | [3] |
| Analog 1e (2-phenylsuccinimidobenzoyl) | α7 | 1.67 nM | [3] |
| Analog 1f (2-cyclohexylsuccinimidobenzoyl) | α7 | 26.8 nM | [3] |
Table 1: Comparative Binding Affinities (Ki) of MLA and Synthetic Analogs at Rat Brain nAChRs.
| Compound | nAChR Subtype | Inhibitory Concentration (IC50) | Antagonism Type | Reference(s) |
| Methyllycaconitine (MLA) | α7 | 2 nM | Competitive | [2] |
| Azatricyclic anthranilate ester 2 | α7 | - | Competitive | [4] |
| α4β2 | - | Non-competitive | [4] | |
| α3β4 | - | Mixed | [4] | |
| Azabicyclic alcohol 5 | α4β2 | 11.6 µM | Non-competitive (Voltage-dependent) | [4] |
| Azabicyclic mustard 6 | α4β2 | 10.9 µM | Non-competitive | [4] |
| AE-bicyclic analogue 16 | human α7 | - (53.2 ± 1.9% inhibition at 1 nM) | Antagonist | [5][6] |
| Ring E N-phenpropyl analogue | bovine adrenal α3β4* | 11 µM | Non-competitive | [1] |
Table 2: Comparative Functional Activity (IC50) and Antagonism Type of MLA and Synthetic Analogs.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
a) Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the nAChR subtype of interest are homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer for the binding assay.
b) Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]epibatidine or [¹²⁵I]iodo-MLA) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (MLA or its analogs) are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow through nAChRs in response to agonists and to determine the functional effect of antagonists.
a) Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated (the surrounding follicular cell layer is removed).
-
Complementary RNAs (cRNAs) encoding the specific nAChR subunits of interest (e.g., α7, α4, β2) are injected into the oocytes.
-
The injected oocytes are incubated for several days to allow for the expression of functional receptors on the oocyte membrane.
b) Electrophysiological Recording:
-
An oocyte expressing the target nAChRs is placed in a recording chamber and continuously perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a specific holding potential (typically -70 mV).
-
An agonist (e.g., acetylcholine) is applied to the oocyte to activate the nAChRs, resulting in an inward current.
-
To test for antagonism, the oocyte is pre-incubated with the test compound (MLA or its analog) before the co-application of the agonist.
-
The reduction in the agonist-induced current in the presence of the antagonist is measured to determine the IC50 value and the type of antagonism (competitive or non-competitive).
Visualizations
Signaling Pathway of nAChR Antagonism
The following diagram illustrates the general signaling pathway initiated by nAChR activation and its inhibition by antagonists like MLA and its analogs.
Caption: Mechanism of nAChR antagonism by MLA and its analogs.
Experimental Workflow for Antagonist Characterization
This diagram outlines the key steps involved in the synthesis and pharmacological evaluation of MLA analogs.
Caption: Workflow for synthesis and evaluation of MLA analogs.
Conclusion
The comparative studies of Methyllycaconitine citrate and its synthetic analogs reveal a diverse range of pharmacological profiles. While MLA remains a highly potent and selective competitive antagonist for α7 nAChRs, its synthetic analogs offer opportunities to explore different modes of antagonism (competitive vs. non-competitive) and to improve selectivity for other nAChR subtypes. The data and protocols presented in this guide provide a foundation for researchers to leverage these compounds in their investigations of nicotinic cholinergic systems and to guide the rational design of novel therapeutic agents.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analogs of methyllycaconitine as novel noncompetitive inhibitors of nicotinic receptors: pharmacological characterization, computational modeling, and pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Confirming the On-Target Effects of Methyllycaconitine Citrate Using Knockout Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the specific molecular target of a compound is a critical step in preclinical development. This guide provides a comparative overview of how knockout (KO) mouse models are used to validate the on-target effects of Methyllycaconitine citrate (B86180) (MLA), a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). We will compare its performance with other α7nAChR modulators and provide supporting experimental data and protocols.
Methyllycaconitine citrate is a norditerpenoid alkaloid that acts as a competitive antagonist at the α7nAChR.[1][2] This receptor is a ligand-gated ion channel expressed in the central nervous system and implicated in various physiological and pathological processes, including learning, memory, and inflammation. The use of α7nAChR knockout mice, which lack a functional α7nAChR gene, provides a definitive method to confirm that the observed effects of MLA are indeed mediated through its interaction with this specific receptor.
Comparison of α7nAChR Ligand Effects in Wild-Type vs. Knockout Models
The following tables summarize quantitative data from studies comparing the effects of MLA and other α7nAChR ligands in wild-type (WT) and α7nAChR knockout (KO) mice. These data unequivocally demonstrate the on-target action of these compounds.
Electrophysiological Effects
| Compound | Experiment | Genotype | Result | Conclusion |
| Nicotine (Agonist) | Whole-cell patch-clamp recording from hippocampal neurons | Wild-Type (+/+) | Nicotine (500 µM) evokes a fast, desensitizing inward current. | α7nAChR is functional in WT mice. |
| α7 Knockout (-/-) | Nicotine (500 µM) fails to induce an ionic current. | The nicotine-evoked current is mediated by α7nAChR. | ||
| Methyllycaconitine (Antagonist) | Whole-cell patch-clamp recording from hippocampal neurons | Wild-Type (+/+) | Pre-application of MLA (5 nM) completely blocks the nicotine-evoked current. | MLA antagonizes the α7nAChR in WT mice.[3][4] |
| α7 Knockout (-/-) | Not applicable (no current to block). | --- |
Behavioral Effects
| Compound | Behavioral Test | Genotype | Result | Conclusion |
| Methyllycaconitine (Antagonist) | Open Field Test | Wild-Type | MLA (1.0, 3.2, 10.0 mg/kg, i.p.) significantly alters rearing, sniffing, climbing, and locomotion. | MLA has central nervous system effects in WT mice. |
| α7 Knockout | Not yet reported in comparative studies. | --- | ||
| NS6740 (Silent Agonist) | Formalin-induced pain behavior (licking/biting time in seconds) | Wild-Type | NS6740 (3 mg/kg) significantly reduces pain behavior in Phase II (15-30 min) from ~60s to ~20s. | NS6740 has analgesic effects in WT mice. |
| α7 Knockout | The analgesic effect of NS6740 is absent. | The analgesic effect of NS6740 is mediated by the α7nAChR. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro: Electrophysiological Recording in Hippocampal Slices
This protocol is adapted from the methodology described by Orr-Urtreger et al. (1997) to assess the effect of MLA on nicotine-induced currents in hippocampal neurons from wild-type and α7nAChR knockout mice.
-
Animal Models: Wild-type (+/+), heterozygous (+/-), and homozygous (-/-) α7nAChR knockout mice are used. Genotypes are confirmed by PCR analysis of tail DNA.
-
Hippocampal Neuron Culture:
-
Hippocampi are dissected from neonatal mice (P0-P1).
-
Tissues are dissociated enzymatically (e.g., using papain) and mechanically.
-
Cells are plated on poly-L-lysine-coated glass coverslips and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and glutamine) for 7-14 days.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on cultured hippocampal neurons.
-
The external solution contains (in mM): 150 NaCl, 2.5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
The internal pipette solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 GTP, pH 7.2.
-
Cells are voltage-clamped at -60 mV.
-
-
Drug Application:
-
Nicotine (500 µM) is applied rapidly to the recorded neuron using a perfusion system to evoke a current.
-
For antagonist studies, this compound (5 nM) is pre-applied for 1-2 minutes before the co-application with nicotine.
-
A washout period is allowed to observe the reversibility of the block.
-
-
Data Analysis: The amplitude and desensitization kinetics of the nicotine-evoked currents are measured and compared between genotypes and drug conditions.
In Vivo: Open Field Test for Locomotor Activity
This protocol is a generalized procedure based on behavioral studies assessing the effects of MLA.
-
Animal Models: Adult male wild-type and α7nAChR knockout mice are used. Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
This compound is dissolved in saline.
-
Mice are administered MLA (e.g., 1.0, 3.2, 10.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Open Field Arena: The apparatus is a square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning between trials. The area is evenly illuminated.
-
Procedure:
-
20-30 minutes after injection, each mouse is placed in the center of the open field arena.
-
The mouse is allowed to explore the arena freely for a set period (e.g., 15-60 minutes).
-
An automated video tracking system records the animal's activity.
-
-
Data Analysis: Key parameters measured include:
-
Locomotor activity: Total distance traveled, time spent moving.
-
Exploratory behavior: Rearing frequency, time spent in the center versus the periphery of the arena.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of MLA across different doses and between genotypes.
-
Visualizing Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Mice deficient in the alpha7 neuronal nicotinic acetylcholine receptor lack alpha-bungarotoxin binding sites and hippocampal fast nicotinic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic-like properties of the alpha7 nAChR silent agonist NS6740 is associated with non-conducting conformations of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel α7β2-Nicotinic Acetylcholine Receptor Subtype Is Expressed in Mouse and Human Basal Forebrain: Biochemical and Pharmacological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Methyllycaconitine Citrate versus Novel α7 Nicotinic Acetylcholine Receptor Antagonists in Efficacy
For researchers and drug development professionals, the quest for potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists is a critical endeavor. Methyllycaconitine (MLA) citrate (B86180) has long been a benchmark compound in this field. However, the development of novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles necessitates a thorough, data-driven comparison. This guide provides a head-to-head efficacy analysis of MLA citrate against emerging novel antagonists, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of Methyllycaconitine (MLA) citrate and representative novel α7 nAChR antagonists. The data, derived from various studies, highlights the binding affinity (Ki) and functional inhibition (IC50) of these compounds. Lower values indicate higher potency.
| Compound | Target Receptor | Assay Type | Test System | Efficacy Metric | Value | Reference(s) |
| Methyllycaconitine (MLA) citrate | α7 nAChR | Radioligand Binding | Rat Brain Homogenates | Ki | 1.4 nM | [1] |
| Human α7 nAChR | Electrophysiology | Xenopus oocytes | IC50 | ~2 nM | [2] | |
| Compound 7i | Human α7 nAChR | Electrophysiology | Xenopus oocytes | IC50 | 3.7 µM | [3][4] |
| Compound 8 | Human α7 nAChR | Electrophysiology | Xenopus oocytes | IC50 | 18.9 µM | [3][4] |
| Azatricyclic Anthranilate Ester 2 | Rat α7 nAChR | Electrophysiology | Xenopus oocytes | IC50 | Competitive | [5] |
| Azabicyclic Alcohol 3 | Rat α7 nAChR | Electrophysiology | Xenopus oocytes | IC50 | 2.3-26.6 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are the protocols for the key experiments cited in the comparison.
Radioligand Binding Assay for α7 nAChR
This assay determines the binding affinity of a compound to the α7 nAChR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]methyllycaconitine ([³H]MLA) or ¹²⁵I-α-bungarotoxin.
-
Membrane Preparation: Homogenized brain tissue (e.g., rat cerebral cortex) or cell membranes from cell lines expressing the α7 nAChR (e.g., HEK293).[6][7]
-
Binding Buffer: Typically a Tris-HCl based buffer containing physiological salts.[7]
-
Test Compounds: MLA citrate and novel compounds at various concentrations.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).[6]
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (typically 60-120 minutes at a specific temperature, e.g., 4°C or room temperature).[6][7]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus oocytes
This technique measures the functional inhibition of the α7 nAChR by assessing the compound's effect on ion channel currents evoked by an agonist.[8][9]
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed RNA encoding the human or rat α7 nAChR subunit.
-
Injection Apparatus: Automated or manual microinjector.[10]
-
Recording Chamber and Perfusion System.
-
Two-Electrode Voltage Clamp Amplifier.
-
Recording Solution: Oocyte Ringer's 2 (OR2) medium.[10]
-
Agonist: Acetylcholine (ACh) or another suitable α7 nAChR agonist.
-
Test Compounds: MLA citrate and novel antagonists.
Procedure:
-
Inject the α7 nAChR cRNA into the cytoplasm of prepared Xenopus oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).[10]
-
Apply the agonist (e.g., ACh at its EC50 concentration) to evoke an inward current and establish a baseline response.
-
Pre-apply the antagonist (MLA or novel compound) for a set duration, followed by co-application with the agonist.
-
Record the peak inward current in the presence of the antagonist.
-
Wash out the antagonist and agonist to allow the oocyte to recover.
-
Repeat with a range of antagonist concentrations to generate a concentration-response curve.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-evoked current.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the α7 nAChR signaling pathway and the general experimental workflows for evaluating antagonist efficacy.
Caption: The α7 nAChR signaling pathway is initiated by agonist binding, leading to calcium influx and activation of downstream kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel α7 nicotinic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerebrasol.com [cerebrasol.com]
Evaluating the Consistency of Methyllycaconitine Citrate's Effects Across Different Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the consistency of effects of Methyllycaconitine (B43530) (MLA) citrate (B86180), a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), across various species. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to be an objective resource for the scientific community.
Executive Summary
Methyllycaconitine (MLA) citrate is a well-established selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) in vertebrates.[1][2] Its high affinity and specificity for this receptor subtype have made it a valuable tool in neuroscience research. However, the consistency of its effects is not uniform across all animal phyla. While MLA demonstrates potent and predictable actions in mammals, its efficacy and toxicity can vary significantly in other species, particularly invertebrates. This guide synthesizes available data to illuminate these consistencies and discrepancies, offering researchers a comparative framework for their studies.
Comparative Efficacy and Potency
The primary mechanism of action for MLA is the competitive antagonism of α7 nAChRs.[3][4] This interaction blocks the signaling cascade initiated by the endogenous neurotransmitter acetylcholine and other nicotinic agonists. The potency of MLA is most pronounced at the α7 nAChR, though it can interact with other nAChR subtypes at higher concentrations.[5]
Quantitative Data on MLA Potency
| Species | Receptor/Assay | Potency (Ki/IC50/LD50) | Reference |
| Rat | α7 nAChR (brain) | Ki = 5.4 nM | [6] |
| Rat | α4β2 nAChR | Ki = ~3.7 µM ([3H]nicotine sites) | [6] |
| Rat | Striatal synaptosomes (dopamine release) | Ki = 4 µM ([3H]nicotine binding) | [7] |
| Chick | Ciliary ganglia nAChRs | 0.5 - 1.0 µM (functional blockade) | [6] |
| Chick | Edinger-Westphal neurons | ~10 nM (functional blockade) | [6] |
| Human | α7 nAChR | IC50 = 2 nM | [4] |
| Mouse | Acute toxicity | LD50 = 3–5 mg/kg | [8] |
| Frog | Acute toxicity | LD50 = 3–4 mg/kg | [8] |
| Rabbit | Acute toxicity | LD50 = 2–3 mg/kg | [8] |
| Dog | Acute toxicity | ~1.5x more sensitive than rabbits | [8] |
| Cat | Acute toxicity | Comparable to rabbits | [8] |
| Schistocerca gregaria (Locust) | α-bungarotoxin binding sites | Potent inhibition | [9] |
| Empoasca abrupta | Insecticidal action | Toxic at 100 ppm | [8] |
| Heliothis virescens | Insecticidal action | Toxic at 1000 ppm | [8] |
| Musca domestica | Insecticidal action | Toxic at 1000 ppm | [8] |
Signaling Pathways and Experimental Workflows
The antagonism of α7 nAChRs by MLA leads to the modulation of several downstream signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
α7 nAChR Signaling Pathway Blocked by MLA
Activation of the α7 nAChR by an agonist like acetylcholine leads to an influx of calcium ions, which in turn triggers various intracellular signaling cascades. These can include the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the JAK2-STAT3 pathway. MLA, by blocking the initial receptor activation, prevents these downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyllycaconitine citrate (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 3. Interacting with α 7 nAChR is a new mechanism for AChE to enhance the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors in separate brain regions exhibit different affinities for methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 9. Methyllycaconitine and (+)-anatoxin-a differentiate between nicotinic receptors in vertebrate and invertebrate nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Antagonistic Properties of Methyllycaconitine Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyllycaconitine citrate (B86180) (MLA), a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), with other notable antagonists. The information presented is supported by experimental data to aid researchers in the selection of appropriate pharmacological tools for their studies.
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various physiological and pathological processes, including learning, memory, and inflammation.[3] This guide offers a comparative analysis of MLA with other α7 nAChR antagonists, focusing on their binding affinities, potencies, and the experimental methodologies used for their characterization.
Comparison of Antagonistic Properties
The antagonistic properties of MLA and its alternatives are typically characterized by their binding affinity (Ki) and their functional inhibition of the receptor (IC50). The following table summarizes key quantitative data for MLA and other common α7 nAChR antagonists.
| Antagonist | Receptor Subtype | Assay Type | Test System | Ki (nM) | IC50 (nM) | Reference(s) |
| Methyllycaconitine (MLA) | α7 nAChR | Radioligand Binding ([³H]MLA) | Rat brain membranes | 1.86 ± 0.31 | - | [4] |
| α7 nAChR | Radioligand Binding ([¹²⁵I]α-Bungarotoxin) | Rat brain membranes | 1.4 | - | [5] | |
| α7 nAChR | Electrophysiology | Xenopus oocytes | - | 2 | [1][2] | |
| α-Bungarotoxin | α7 nAChR | Radioligand Binding ([³H]MLA) | Rat brain membranes | 1.8 ± 0.5 | - | [4] |
| α7 nAChR | Electrophysiology | Xenopus oocytes | - | 1.6 | ||
| Dihydro-β-erythroidine (DHβE) | α4β2 nAChR | Electrophysiology | Conscious male rats | - | - | [6] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Accurate and reproducible data are paramount in pharmacological research. The following are detailed methodologies for key experiments used to characterize α7 nAChR antagonists.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through the α7 nAChR channel in response to an agonist, and the subsequent inhibition of this flow by an antagonist.
1. Cell Preparation:
-
Culture cells expressing the α7 nAChR (e.g., Xenopus oocytes, HEK293 cells, or primary neurons) on glass coverslips.
-
Plate the neurons a few days prior to recording.
2. Recording Setup:
-
Place the coverslip in a recording chamber continuously perfused with an external solution (e.g., artificial cerebrospinal fluid - aCSF) at a rate of 1.5-2 mL per minute.
-
Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with internal solution.
-
The internal solution should contain ions that mimic the intracellular environment (e.g., K-Gluconate based solution).
3. Recording Procedure:
-
Approach a cell with the recording pipette and apply light suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane potential at a holding potential of -60 to -70 mV.
-
Apply an α7 nAChR agonist (e.g., acetylcholine) to elicit an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of the antagonist (e.g., MLA) to determine the concentration-dependent inhibition of the agonist-evoked current.
-
Record and analyze the currents to calculate the IC50 value of the antagonist.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the α7 nAChR.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing α7 nAChR in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled α7 nAChR ligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the unlabeled competitor antagonist (e.g., MLA, α-bungarotoxin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the α7 nAChR and the inhibitory action of MLA.
Figure 2: General experimental workflows for characterizing α7 nAChR antagonists.
Figure 3: Logical relationship and key properties of selected α7 nAChR antagonists.
Conclusion
Methyllycaconitine citrate is a valuable pharmacological tool for the study of the α7 nicotinic acetylcholine receptor due to its high potency and selectivity. This guide provides a comparative overview of MLA with other antagonists, supported by quantitative data and detailed experimental protocols. The provided visualizations of the α7 nAChR signaling pathway and experimental workflows are intended to facilitate a deeper understanding of the mechanisms of action and methods for verification. Researchers should carefully consider the specific requirements of their experimental design when selecting an appropriate antagonist.
References
- 1. In vivo pharmacological effects of dihydro-beta-erythroidine, a nicotinic antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Methyllycaconitine Citrate: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Methyllycaconitine (B43530) (MLA) citrate (B86180) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Although some safety data sheets (SDS) may not classify methyllycaconitine citrate as hazardous under the Globally Harmonized System (GHS), its high acute toxicity necessitates that it be managed as a hazardous waste.
Methyllycaconitine, a diterpenoid alkaloid derived from Delphinium species (larkspurs), is a potent antagonist of nicotinic acetylcholine (B1216132) receptors.[1] Due to its toxicity, improper disposal can pose significant risks to human health and ecosystems.
Core Disposal Protocol: A Step-by-Step Guide
Personnel must handle all MLA citrate waste—including pure compound, solutions, and contaminated labware—as hazardous chemical waste. Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with MLA citrate must be designated as hazardous waste. This includes stock containers, solutions, spill cleanup materials, and personal protective equipment (PPE).
-
Segregate: Do not mix MLA citrate waste with non-hazardous trash or other chemical waste streams unless compatibility has been verified. Incompatible wastes can react, leading to the generation of toxic gases or other dangerous situations.
Step 2: Containerization and Labeling
-
Container: Use a dedicated, leak-proof, and chemically compatible container for all MLA citrate waste. The container must be kept securely closed except when adding waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date (the date the first waste is added to the container) must also be clearly marked.
Step 3: Storage
-
Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Secondary Containment: To prevent the spread of contamination in case of a leak, the primary waste container should be placed within a larger, chemically resistant secondary container.
Step 4: Disposal of Empty Containers
-
Due to the acute toxicity of this compound, containers that have held this substance must be treated as hazardous waste.
-
It is best practice to triple-rinse the empty container with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste.
Step 5: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of MLA citrate waste through standard trash or sewer systems.
Quantitative Toxicity Data
The high acute toxicity of methyllycaconitine has been established in multiple animal studies. The lethal dose for 50% of a test population (LD50) is a standard measure of acute toxicity.
| Species | Route of Administration | LD50 Value |
| Mouse | Parenteral | 3-5 mg/kg |
| Frog | Parenteral | 3-4 mg/kg |
| Rabbit | Parenteral | 2-3 mg/kg |
| Mouse | Subcutaneous | 31.8 mg/kg[2] |
Data compiled from multiple sources.[1]
Experimental Protocols
The LD50 values presented in the table are determined through standardized acute toxicity testing protocols. A general methodology for such an experiment is as follows:
-
Animal Model Selection: A relevant animal model, such as mice or rats, is chosen.
-
Dose Range Finding: Preliminary studies are conducted to determine a range of doses that will cause mortality.
-
Group Assignment: Animals are randomly assigned to several groups, with each group receiving a different dose of this compound. A control group receives a vehicle solution (e.g., saline).
-
Administration: The substance is administered via a specific route, such as parenteral (intravenous, intraperitoneal, or subcutaneous) injection.
-
Observation: The animals are observed for a set period (typically 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed to calculate the LD50 value, often using methods like probit analysis.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
Navigating the Safe Handling of Methyllycaconitine Citrate: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Protocols for Methyllycaconitine Citrate (B86180), a potent neurotoxin, are outlined below to ensure the safety of all laboratory personnel. This guide provides essential information on personal protective equipment, operational procedures, and disposal methods for researchers, scientists, and drug development professionals.
Methyllycaconitine (MLA) citrate is a potent antagonist of the α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) with a Ki value of 1.4 nM.[1][2] Due to its high toxicity, stringent safety measures are imperative to prevent accidental exposure. While a human LD50 is not available, animal studies indicate that low doses can cause agitation, respiratory difficulty, and loss of motor control.[3] Severe poisoning in animals has resulted in complete motor paralysis and respiratory arrest.[3] Therefore, all handling of this compound must be conducted with the utmost care and preparedness.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical when handling Methyllycaconitine citrate. The following table summarizes the required PPE, and a detailed donning and doffing procedure is provided in the subsequent workflow diagram.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or a self-contained breathing apparatus.[4][5] | To prevent inhalation of airborne particles. |
| Eye and Face Protection | Safety glasses with side shields or a full-face shield.[5] | To protect eyes from splashes or airborne particles. |
| Hand Protection | Impermeable and resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact. The outer layer can be removed immediately in case of contamination. |
| Body Protection | Fluid-resistant laboratory coat. | To protect skin and clothing from contamination. |
Operational Plan: A Step-by-Step Guide to Safe Handling
All work with this compound should be performed in a designated and clearly marked area with controlled access.[6][7] A chemical fume hood or a Class II, Type B1 or B2 biological safety cabinet (BSC) is mandatory for any procedure with the potential to generate aerosols, such as weighing, reconstituting, or transferring solutions.[8]
Preparation and Handling:
-
Restricted Access: Ensure the work area is clearly posted with "Toxins in Use—Authorized Personnel Only."[6][7]
-
Pre-Operational Check: Verify that all necessary PPE is available and in good condition. Ensure that the fume hood or BSC is functioning correctly.
-
Weighing: To minimize aerosol generation, weigh the solid compound on a disposable liner within the fume hood or BSC.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep containers closed whenever possible.
-
Transport: Transport all solutions, especially concentrated stock solutions, in sealed, leak/spill-proof secondary containers.[6][7]
-
Avoid Sharps: Replace glassware with plasticware whenever feasible to minimize the risk of cuts or abrasions.[6][7] If needles are required, use extreme caution and dispose of them immediately in a designated sharps container.[6][7]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the area.[12]
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.[12]
-
Containment: Cover the spill with absorbent material to prevent it from spreading.[12]
-
Decontamination: Apply an appropriate decontamination solution, starting from the perimeter and working inwards. Allow sufficient contact time.
-
Disposal: Collect all contaminated materials in a sealed container and dispose of them as hazardous waste.[12]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C.[13] |
| Light and Moisture | Protect from light.[13] Store in a sealed container away from moisture.[14] |
| Stock Solution Stability | Following reconstitution, aliquot and freeze at -20°C. Stock solutions are stable for up to 3 months.[13] |
| Disposal | Dispose of waste according to official regulations. Smaller quantities may potentially be disposed of with household waste, but this should be confirmed with local environmental health and safety offices.[9] Uncleaned packaging must also be disposed of according to official regulations.[9] |
Visualizing Safety: Workflow for PPE Donning and Doffing
Caption: Step-by-step workflow for donning and doffing Personal Protective Equipment (PPE).
Signaling Pathway of this compound
Caption: Mechanism of action of Methyllycaconitine (MLA) citrate as an antagonist of the α7 nAChR.
References
- 1. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 6. Article - Biological Safety Manual - ... [policies.unc.edu]
- 7. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 8. Article - Biological Safety Manual - ... [policies.unc.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. sccmca.org [sccmca.org]
- 12. Biohazardous and Toxin Sample Handling Protocols for Laboratory Safety | Lab Manager [labmanager.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
